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Ivermectin B1a monosaccharide

Cat. No.: B10764630
M. Wt: 730.9 g/mol
InChI Key: IDRWWNAYSYRQBV-OESCZRLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ivermectin B1a monosaccharide is a chemically modified derivative of Ivermectin B1a, produced by the selective hydrolysis of the terminal saccharide unit of the parent compound. This structural alteration confers distinct research applications, particularly in the study of anthelmintic resistance mechanisms. As a potent antiparasitic agent, it demonstrates full efficacy in inhibiting the larval development of nematodes such as Haemonchus contortus at a minimum concentration of 0.001 μg/mL. A key characteristic of this compound is its ability to inhibit larval development without inducing paralytic activity, making it a valuable pharmacological probe for distinguishing between different modes of action and resistance phenotypes in parasites. The mechanism of action for avermectins, the broader chemical class to which this compound belongs, primarily involves high-affinity binding to glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This binding event increases membrane permeability to chloride ions, leading to hyperpolarization, neuromuscular paralysis, and ultimately death of the parasite. This compound serves as a critical tool for researchers investigating resistance, which is often linked to specific mutations in these target channels. Key Research Applications: • Probe for investigating ivermectin resistance mechanisms in parasites • Study of anthelmintic compounds with larvicidal activity distinct from paralytic agents • Research on glutamate-gated chloride channel (GluCl) function and pharmacology Chemical Specifications: • CAS Number: 71837-27-9 (Also listed under 123997-64-8 in some sources) • Molecular Formula: C41H62O11 • Molecular Weight: 730.92 • Source: Derived from Avermectins, fermentation products of Streptomyces avermitilis . This product is intended for research purposes only and is not for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H62O11 B10764630 Ivermectin B1a monosaccharide

Properties

Molecular Formula

C41H62O11

Molecular Weight

730.9 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1

InChI Key

IDRWWNAYSYRQBV-OESCZRLOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C

Origin of Product

United States

Foundational & Exploratory

Ivermectin B1a monosaccharide chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ivermectin B1a Monosaccharide For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound, a key derivative of the broad-spectrum antiparasitic agent, Ivermectin.

Core Chemical Structure and Properties

This compound is a semi-synthetic macrocyclic lactone.[1] It is structurally derived from Ivermectin B1a, which itself is a major component of the commercial drug Ivermectin.[2] The core structure consists of the complex pentacyclic lactone aglycone of Ivermectin attached to a single oleandrose sugar moiety at the C13 position. This distinguishes it from its parent compound, Ivermectin B1a, which is a disaccharide. The monosaccharide is formed via the selective hydrolysis of the terminal oleandrose unit from the disaccharide chain of Ivermectin.[1][3]

The primary biological characteristic of this compound is its potent inhibitory effect on the larval development of nematodes, such as Haemonchus contortus.[4] Unlike its parent compound, it is reported to be devoid of the acute paralytic activity associated with Ivermectin.[1][3] This unique activity profile makes it a valuable tool for studying mechanisms of anthelmintic resistance and for investigating the specific pathways governing nematode development.[1][3]

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitation(s)
Molecular Formula C₄₁H₆₂O₁₁[3]
Molecular Weight 730.9 g/mol [3]
CAS Number 71837-27-9[1][3]
Appearance A solid[3]
Purity ≥95-99% (Varies by supplier)[1][3]
Solubility Soluble in Ethanol, Methanol, DMF, and DMSO. Poor water solubility.[1]
Biological Activity Metric Minimum concentration for full activity in H. contortus larval development assay: 0.001 μg/mL[4]

Synthesis and Experimental Protocols

This compound is not a natural product but a semi-synthetic derivative.

Synthesis Pathway: Selective Hydrolysis

The standard method for producing this compound is through the selective acid-catalyzed hydrolysis of the terminal α-L-oleandrosyloxy bond in the parent Ivermectin B1a molecule. This reaction cleaves the outer sugar while leaving the oleandrose moiety directly attached to the aglycone intact.

While specific, detailed industrial protocols are proprietary, the general laboratory procedure involves dissolving Ivermectin B1a in a suitable organic solvent and treating it with a dilute acid, followed by chromatographic purification to isolate the monosaccharide product.

Synthesis_Workflow Ivermectin Ivermectin B1a (Disaccharide) C₄₈H₇₄O₁₄ Hydrolysis Selective Acid Hydrolysis (e.g., dilute H₂SO₄) Ivermectin->Hydrolysis Monosaccharide This compound C₄₁H₆₂O₁₁ Hydrolysis->Monosaccharide Primary Product Byproduct L-Oleandrose (Released Terminal Sugar) Hydrolysis->Byproduct Byproduct

Caption: Synthesis workflow for this compound.

Experimental Protocol: Nematode Larval Development Assay

The primary bioactivity of this compound is quantified using a nematode larval development assay. The definitive study in this area was conducted by Michael, B., et al. (2001).[3][4] While the full detailed protocol from the paper is not provided here, such assays generally follow a consistent methodology.

Objective: To determine the concentration-dependent inhibitory effect of a compound on the development of nematode larvae from the egg or early larval stage to a later stage (e.g., L3).

General Methodology:

  • Nematode Culture: Eggs are harvested from the feces of host animals (e.g., sheep infected with Haemonchus contortus) or from in vitro cultures.

  • Compound Preparation: A stock solution of this compound is prepared in a solvent like DMSO. A dilution series is then made in a culture medium.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains a defined number of nematode eggs or L1 larvae, culture medium, a nutrient source (e.g., E. coli), and a specific concentration of the test compound. Control wells contain the solvent (e.g., DMSO) but no test compound.

  • Incubation: The plates are incubated for several days at an appropriate temperature (e.g., 25-27°C) to allow for larval development.

  • Analysis: After the incubation period, development is halted (e.g., by adding Lugol's iodine). The number of larvae that have successfully developed to the target stage (e.g., L3) in each well is counted under a microscope.

  • Data Interpretation: The percentage of inhibition is calculated for each concentration relative to the solvent control. An EC₅₀ value (the concentration that inhibits 50% of larval development) can then be determined. For this compound, the minimum concentration for full activity was found to be 0.001 μg/mL.[4]

Mechanism of Action and Signaling

The mechanism of action for Ivermectin and its parent class, the avermectins, is primarily through the potentiation of glutamate-gated chloride channels (GluCls) found in the neurons and pharyngeal muscle cells of invertebrates.[5][6][7] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the parasite.[7][8]

However, this compound is noted to lack this paralytic effect, yet it remains a powerful inhibitor of larval development.[1] This suggests a more nuanced or different mechanism of action. The precise signaling pathway disrupted by the monosaccharide that leads to developmental arrest in nematodes is not fully elucidated in current literature. It may involve more subtle modulation of GluCls or interaction with other, as-yet-unidentified molecular targets crucial for larval maturation.

For context, in vertebrate systems where GluCls are absent, Ivermectin has been shown to interact with other targets, including inhibiting the Wnt/β-catenin signaling pathway by binding to the protein TELO2.[9] It is plausible that the monosaccharide derivative's anthelmintic activity could involve targets other than those responsible for acute paralysis.

The logical relationship between Ivermectin B1a and its derivatives is visualized below.

Logical_Relationships cluster_0 Parent Compound cluster_1 Derivatives Ivermectin_B1a Ivermectin B1a (Disaccharide) Monosaccharide This compound Ivermectin_B1a->Monosaccharide Hydrolysis of terminal sugar Paralytic_Activity Potent Paralytic Activity (Targets GluCls) Ivermectin_B1a->Paralytic_Activity Development_Inhibition Inhibition of Larval Development Ivermectin_B1a->Development_Inhibition Aglycone Ivermectin Aglycone (No Sugars) Monosaccharide->Aglycone Hydrolysis of remaining sugar Monosaccharide->Development_Inhibition

Caption: Relationship between Ivermectin B1a and its derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Ivermectin B1a Monosaccharide

Introduction

This compound is a semi-synthetic derivative and a metabolite of Ivermectin B1a, a potent macrocyclic lactone anthelmintic agent.[1][2][3][4] It is formed by the selective hydrolysis of the terminal oleandrose sugar unit from the parent ivermectin molecule.[3][5] Unlike its parent compound, which exerts a paralytic effect on many invertebrates, the monosaccharide derivative is devoid of this paralytic activity but is a potent inhibitor of nematode larval development.[2][3][5] This distinct biological profile makes it a valuable tool in parasitology research, particularly as a sensitive probe for detecting certain types of ivermectin resistance.[3][5] This guide provides a comprehensive overview of the core physicochemical properties of this compound, details relevant experimental protocols, and illustrates key related biological pathways.

Core Physicochemical Properties

The physicochemical characteristics of a molecule are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation requirements. While extensive data is available for the parent compound, Ivermectin, specific experimental data for its monosaccharide derivative is more limited. The following table summarizes the known properties of this compound, with data for the parent compound, Ivermectin B1a, provided for context where direct data for the monosaccharide is not available.

Table 1: Summary of Physicochemical Data

PropertyThis compoundIvermectin B1a (Parent Compound)Citation
Molecular Formula C41H62O11C48H74O14[5][6][7]
Molecular Weight 730.9 g/mol 875.1 g/mol [5][6][7]
Appearance White solidWhite to yellowish-white crystalline powder[3][4]
Melting Point Data not available~155 °C[6]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol; Poor water solubilitySoluble in methyl ethyl ketone, propylene glycol; Water solubility ~4 mg/L[2][4][5]
logP (Octanol-Water Partition Coefficient) 3.7 (Computed)5.38 (Predicted)[7][8]
pKa Data not available12.42 ± 0.70 (Predicted)[8]
Stability Stable for ≥ 4 years at -20°C in solid form.Stable for 2 years as supplied. Solutions in DMSO or ethanol may be stored at -20° for up to 3 months.[4][5]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols for determining key physicochemical properties and specific methods used in the study of ivermectin and its derivatives.

Generation and Identification of this compound

This compound can be generated from its parent compound through acid-catalyzed hydrolysis, a process often used in forced degradation studies to assess drug stability. It is also a natural metabolite.

Methodology: Forced Degradation and Analysis

  • Acid Hydrolysis : A stock solution of Ivermectin B1a is prepared in a suitable solvent like acetonitrile. The solution is then treated with an acid (e.g., hydrochloric acid) and may be heated to accelerate degradation.[9]

  • Sample Preparation : At various time points, aliquots of the reaction mixture are withdrawn, neutralized with a base, and diluted for analysis.

  • Analytical Technique : The resulting degradants are separated and identified using High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9] The monosaccharide is identified by its characteristic mass-to-charge ratio and fragmentation pattern, which will show the loss of one of the two sugar moieties from the parent molecule.[9][10]

Methodology: Metabolite Identification in Biological Matrices

  • In Vitro Incubation : Ivermectin is incubated with human liver microsomes or primary human hepatocytes, which contain the necessary metabolic enzymes (primarily CYP3A4).[10][11]

  • Extraction : After incubation, the samples are treated to stop the enzymatic reactions, and the metabolites are extracted from the biological matrix using organic solvents.

  • Analysis : The extracted samples are analyzed using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry to identify the chemical structures of the metabolites formed, including the monosaccharide.[10]

experimental_workflow cluster_generation Generation cluster_analysis Analysis Iver Ivermectin B1a Metabolism In Vitro Metabolism (CYP3A4 in Hepatocytes) Iver->Metabolism Hydrolysis Forced Degradation (Acid Hydrolysis) Iver->Hydrolysis Mono Ivermectin B1a Monosaccharide Metabolism->Mono yields Hydrolysis->Mono yields HPLC HPLC / UHPLC Mono->HPLC Separation MS Mass Spectrometry (MS) HPLC->MS Identification NMR NMR Spectroscopy HPLC->NMR Structure Elucidation

Caption: Workflow for generation and analysis of this compound.

Determination of Solubility

The shake-flask method is the gold standard for determining aqueous solubility.

Methodology: Shake-Flask Method

  • Preparation : An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • Equilibration : The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Separation : The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification : The concentration of the monosaccharide in the clear, saturated solution is determined using a validated analytical method, such as HPLC with UV detection.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology: HPLC Method

  • System Setup : A reverse-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.

  • Calibration : A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.

  • Sample Analysis : this compound is dissolved in the mobile phase and injected into the HPLC system.

  • Calculation : The retention time of the monosaccharide is measured, and its logP value is calculated by interpolation from the calibration curve.

Signaling Pathways Associated with the Parent Compound

While the specific signaling interactions of this compound are not well-defined, the pathways modulated by the parent compound, Ivermectin, are of significant interest to researchers. Ivermectin's primary anthelmintic action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis.[6] However, in vertebrate systems, which lack GluCls, ivermectin has been shown to interact with other targets. Recent studies have revealed that ivermectin can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[12][13]

This inhibition is mediated by ivermectin's binding to the Telomere length regulation protein 2 homolog (TELO2).[12] TELO2 is a critical regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs), which include the mTOR complexes (mTORC1/2). By binding to TELO2, ivermectin leads to a reduction in PIKK protein levels and inhibits downstream mTOR signaling. This, in turn, reduces the level of β-catenin, a central component of the Wnt signaling pathway.[12]

signaling_pathway cluster_ivermectin Ivermectin Action cluster_pathway Cellular Signaling Iver Ivermectin B1a TELO2 TELO2 Iver->TELO2 binds to PIKKs PIKKs (mTORC1/2) Iver->PIKKs inhibits TELO2->PIKKs stabilizes AKT_S6K AKT/S6K Signaling PIKKs->AKT_S6K activates PIKKs->AKT_S6K WNT Wnt/β-catenin Pathway AKT_S6K->WNT promotes AKT_S6K->WNT BetaCatenin β-catenin Reduction Gene Target Gene Transcription WNT->Gene activates WNT->Gene

Caption: Ivermectin's inhibition of the Wnt/β-catenin pathway via TELO2.

References

Synthesis of Ivermectin B1a Monosaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a potent macrocyclic lactone anthelmintic agent, is a mixture of two homologous compounds, with ivermectin B1a being the major component. Its broad-spectrum activity is attributed to its disaccharide substituent at the C-13 position. The ivermectin B1a monosaccharide, obtained by the selective removal of the terminal oleandrose sugar, is a crucial compound for structure-activity relationship (SAR) studies, the investigation of ivermectin's mechanism of action, and as a standard in impurity profiling. This technical guide provides a comprehensive overview of the primary synthesis route for this compound, including detailed experimental protocols, quantitative data, and a logical workflow for its preparation.

Core Synthesis Route: Selective Acid Hydrolysis

The most direct and widely employed method for the synthesis of this compound is the selective acid-catalyzed hydrolysis of the terminal glycosidic bond of ivermectin B1a. This reaction cleaves the L-oleandrose sugar moiety, leaving the inner L-oleandrose attached to the aglycone.[1][2] The reaction is typically carried out in the presence of a mineral acid, such as sulfuric acid or hydrochloric acid, in a suitable organic solvent mixture.[3]

The general chemical transformation is depicted below:

Ivermectin B1a → this compound + L-oleandrose

Careful control of reaction conditions is crucial to achieve selective hydrolysis of the terminal sugar without affecting the inner glycosidic linkage or causing degradation of the ivermectin aglycone.[3]

Experimental Protocols

The following section details the experimental procedures for the synthesis and purification of this compound.

Key Experiment 1: Selective Acid Hydrolysis of Ivermectin B1a

Objective: To selectively cleave the terminal L-oleandrose from ivermectin B1a to yield this compound.

Materials:

  • Ivermectin B1a (>95% purity)

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate, HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of ivermectin B1a in 50 mL of tetrahydrofuran.

  • To this solution, add 5 mL of a 1% aqueous sulfuric acid solution (prepared by carefully adding 0.5 mL of concentrated H₂SO₄ to 49.5 mL of deionized water).

  • Stir the reaction mixture at room temperature (approximately 25°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (2:1). The reaction is complete when the starting ivermectin B1a spot is no longer visible.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral (pH ~7).

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the aqueous layer twice with 25 mL of ethyl acetate.

  • Combine the organic extracts and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Key Experiment 2: Purification by Column Chromatography

Objective: To isolate and purify this compound from the crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Glass chromatography column

  • Fraction collector (optional)

  • TLC plates and developing chamber

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

  • Dissolve the crude product in a minimal amount of the mobile phase (e.g., ethyl acetate:hexane 1:1) and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting from a low polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound as a white to off-white solid.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

ParameterValue
Starting MaterialIvermectin B1a
Key Reagent1% Aqueous H₂SO₄
SolventTetrahydrofuran/Water
Reaction Temperature25°C
Reaction Time4-6 hours
Typical Yield 75-85%

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₄₁H₆₂O₁₁
Molecular Weight 730.9 g/mol
Appearance White to off-white solid
Purity (by HPLC) >95%
Solubility Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility.[2]
Storage -20°C for long-term storage

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Ivermectin Ivermectin B1a Hydrolysis Acid Hydrolysis (1% H2SO4, THF/H2O) Ivermectin->Hydrolysis Crude_Product Crude Product (Monosaccharide, Aglycone, Starting Material) Hydrolysis->Crude_Product Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude_Product->Column_Chromatography Pure_Monosaccharide Pure this compound Column_Chromatography->Pure_Monosaccharide

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Components

The following diagram illustrates the structural relationship between ivermectin B1a, its monosaccharide, and the aglycone.

Ivermectin_Components Ivermectin_B1a Ivermectin B1a Aglycone Inner Oleandrose Terminal Oleandrose Monosaccharide This compound Aglycone Inner Oleandrose Ivermectin_B1a->Monosaccharide Selective Hydrolysis Terminal_Oleandrose L-Oleandrose Ivermectin_B1a:f3->Terminal_Oleandrose Hydrolysis Aglycone Aglycone Monosaccharide->Aglycone Further Hydrolysis

Caption: Structural relationship of ivermectin B1a and its hydrolysis products.

References

An In-depth Technical Guide to the Biological Activity of Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivermectin B1a monosaccharide is a semi-synthetic derivative of the potent antiparasitic agent, ivermectin B1a, formed by the selective hydrolysis of the terminal oleandrose sugar. While its parent compound is a cornerstone in treating a host of parasitic diseases, the monosaccharide exhibits a distinct biological profile. It retains potent inhibitory effects on the larval development of nematodes but is notably devoid of the paralytic activity characteristic of ivermectin.[1][2][3][] This unique separation of effects makes this compound an invaluable molecular probe for investigating the mechanisms of avermectin activity and, crucially, for detecting certain types of ivermectin resistance in parasitic nematodes.[1][3] This guide provides a comprehensive overview of its quantitative biological data, mechanisms of action, and the experimental protocols used for its evaluation.

Quantitative Biological Data

The biological activity of this compound has been quantified primarily through in vitro assays, comparing its efficacy against its parent compound and other derivatives.

Table 2.1: In Vitro Anthelmintic Activity

Compound Target Organism Assay Type Efficacy Metric Value Reference
This compound Haemonchus contortus Larval Development Assay Minimum Concentration for Full Activity 0.001 µg/mL [5]
This compound Nematodes Larval Development Assay Relative Potency vs. Ivermectin B1a 2- to 4-fold less active [6]

| Ivermectin B1a Aglycone | Nematodes | Larval Development Assay | Relative Potency vs. Ivermectin B1a | >30-fold less active |[6] |

Table 2.2: Receptor Binding Affinity

Ligand Preparation Assay Type Parameter Finding Reference
[3H]Ivermectin C. elegans membranes Competition Binding Order of Potency Monosaccharide > Aglycone []
Avermectin B1a (Parent) Rat Cerebellar Neurons Scatchard Analysis K(D) High-Affinity Site 5 nM [7]

| Avermectin B1a (Parent) | Rat Cerebellar Neurons | Scatchard Analysis | K(D) Low-Affinity Site | 815 nM |[7] |

Mechanism of Action

The primary mechanism of action for ivermectin and its derivatives involves potentiation of neurotransmitter-gated ion channels in invertebrates. However, the monosaccharide derivative displays a nuanced and distinct profile.

Primary Anthelmintic Activity: Inhibition of Larval Development

The most well-documented activity of this compound is its potent inhibition of nematode larval development.[1][2][3] Unlike the parent compound, which causes rapid paralysis and death in adult worms by targeting glutamate-gated chloride ion channels (GluCls), the monosaccharide's effect is primarily developmental.[8][9][10] This suggests that the terminal disaccharide structure of ivermectin B1a is crucial for the high-affinity binding that leads to the opening of GluCls and subsequent muscle paralysis, while the core macrocyclic lactone with a single sugar is sufficient to interfere with critical developmental pathways. This distinction allows it to be used as a tool to study resistance mechanisms that may not be linked to the primary paralytic target.[2][3]

Interaction with Host-Target Signaling Pathways (Hypothesized)

While the direct targets of this compound in vertebrates are not fully elucidated, research on the parent compound, ivermectin B1a, has revealed interactions with mammalian signaling pathways. A key discovery identified the protein TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs), as a specific binding partner for ivermectin B1a.[11] This interaction leads to the inhibition of the PIKKs/mTOR signaling cascade, which in turn reduces levels of cytoplasmic β-catenin and suppresses Wnt/β-catenin signaling.[11] Given the structural similarity, it is plausible that the monosaccharide derivative could engage in similar interactions, though likely with different affinity.

G cluster_mechanism Proposed Signaling Pathway Inhibition compound compound protein protein pathway pathway effect effect IVM_mono Ivermectin B1a Monosaccharide TELO2 TELO2 IVM_mono->TELO2 Binds to PIKKs PIKKs (e.g., mTORC1/2) IVM_mono->PIKKs Inhibits TELO2->PIKKs Regulates Akt_S6K AKT / S6 Kinase Phosphorylation PIKKs->Akt_S6K Promotes PIKKs->Akt_S6K beta_catenin Cytoplasmic β-catenin Akt_S6K->beta_catenin Stabilizes Akt_S6K->beta_catenin Wnt_inhibition Inhibition of Wnt/β-catenin Pathway beta_catenin->Wnt_inhibition Leads to G Ivermectin Ivermectin B1a (Disaccharide) Monosaccharide Ivermectin B1a Monosaccharide Ivermectin->Monosaccharide Mild Acid Hydrolysis Aglycone Ivermectin B1a Aglycone Monosaccharide->Aglycone Further Hydrolysis G arrow arrow A Isolate & Sterilize Nematode Eggs B Hatch Eggs to L1 Larvae A->B D Dispense Larvae & Compound into 96-Well Plates B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate Plates (approx. 6 days, 27°C) D->E F Arrest Development (e.g., Lugol's Iodine) E->F G Assess Larval Stage (L1 vs L3) via Microscopy F->G H Calculate Inhibition Concentration (e.g., IC50) G->H

References

An In-depth Technical Guide to Dihydroavermectin B1 Monosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroavermectin B1 monosaccharide, a semi-synthetic derivative of the potent anthelmintic ivermectin, presents a unique profile for researchers in parasitology and drug development. Lacking the paralytic activity of its parent compound, it serves as a highly effective inhibitor of nematode larval development and a sensitive probe for detecting ivermectin resistance. This technical guide provides a comprehensive overview of dihydroavermectin B1 monosaccharide, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this important research compound.

Introduction

Dihydroavermectin B1 monosaccharide, also known as Ivermectin B1a monosaccharide, is a macrocyclic lactone derived from ivermectin through the selective hydrolysis of the terminal oleandrose sugar. While ivermectin is a widely used broad-spectrum antiparasitic agent that causes paralysis and death in many invertebrates, its monosaccharide derivative exhibits a more nuanced biological activity. It is a potent inhibitor of the developmental stages of nematodes, making it a valuable tool for studying parasite biology and for the early detection of resistance to the avermectin class of drugs.[1] This guide delves into the technical details of dihydroavermectin B1 monosaccharide, offering insights for its application in research and drug discovery.

Chemical and Physical Properties

Dihydroavermectin B1 monosaccharide is a white solid with poor water solubility. It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]

PropertyValueReference
Chemical Formula C41H62O11[1]
Molecular Weight 730.9 g/mol [1]
CAS Number 71837-27-9[1]
Purity ≥99%[1]
Storage -20°C[1]

Synthesis and Preparation

Dihydroavermectin B1 monosaccharide is synthesized by the selective acid-catalyzed hydrolysis of the terminal disaccharide of ivermectin.

Experimental Protocol: Synthesis of Dihydroavermectin B1 Monosaccharide from Ivermectin

Materials:

  • Ivermectin

  • Tetrahydrofuran (THF), aqueous

  • Concentrated Sulfuric Acid (H2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve ivermectin in aqueous tetrahydrofuran.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure dihydroavermectin B1 monosaccharide.

  • Characterize the final product by spectroscopic methods (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.

Note: This is a generalized protocol. Reaction times, solvent ratios, and purification methods may need to be optimized for specific laboratory conditions.

Mechanism of Action

The primary target of the avermectin family, including dihydroavermectin B1 monosaccharide, is the glutamate-gated chloride channel (GluCl) found in the nerve and muscle cells of invertebrates.[2][3][4]

Interaction with Glutamate-Gated Chloride Channels

Binding of ivermectin and its derivatives to GluCls leads to an increased permeability of the cell membrane to chloride ions. This influx of chloride ions causes hyperpolarization of the cell, making it less excitable and ultimately leading to paralysis and death of the parasite.[2] While both ivermectin and its monosaccharide derivative target GluCls, the absence of the second sugar moiety in the monosaccharide appears to alter its interaction with the channel. This results in a potent inhibition of larval development without inducing the rapid paralysis seen with ivermectin.

The precise molecular interactions that differentiate the activity of the monosaccharide from the disaccharide are a subject of ongoing research. It is hypothesized that the terminal oleandrose in ivermectin plays a crucial role in the allosteric modulation of the channel that leads to its irreversible opening and subsequent paralysis. The monosaccharide, lacking this group, may bind in a manner that primarily disrupts signaling pathways essential for larval maturation.

Signaling Pathway Diagram

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluCl_Receptor Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl_Receptor Binds Ivermectin Ivermectin Ivermectin->GluCl_Receptor Binds & Allosterically Modulates DHAVM_B1_Mono Dihydroavermectin B1 Monosaccharide DHAVM_B1_Mono->GluCl_Receptor Binds & Modulates Larval_Development_Inhibition Inhibition of Larval Development DHAVM_B1_Mono->Larval_Development_Inhibition Directly Inhibits Cl_ion Cl- GluCl_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Paralysis Paralysis Hyperpolarization->Paralysis Leads to (Ivermectin) Hyperpolarization->Larval_Development_Inhibition Contributes to

Caption: Proposed mechanism of action for ivermectin and its monosaccharide derivative on GluCls.

Biological Activity and Applications

The primary biological activity of dihydroavermectin B1 monosaccharide is the potent inhibition of nematode larval development. This makes it a critical tool for in vitro studies of parasite life cycles and for screening new anthelmintic compounds.

Quantitative Data on Biological Activity
CompoundAssayOrganismEffective ConcentrationReference
Dihydroavermectin B1 MonosaccharideLarval Development AssayHaemonchus contortusFully effective at 0.001 µg/mL
IvermectinLarval Development AssayHaemonchus contortusFully effective at 0.001 µg/mL
Application in Resistance Monitoring

The differential activity between ivermectin and its monosaccharide derivative can be exploited to detect ivermectin resistance in nematode populations. Strains that show reduced susceptibility to ivermectin but remain sensitive to the inhibitory effects of the monosaccharide on larval development may possess resistance mechanisms that specifically interfere with the paralytic action of ivermectin.

Experimental Protocols

Haemonchus contortus Larval Development Assay (LDA)

This in vitro assay is used to determine the efficacy of anthelmintic compounds by assessing their ability to inhibit the development of nematode eggs to third-stage larvae (L3).

Materials:

  • Fresh fecal samples from Haemonchus contortus-infected sheep or goats

  • Saturated sodium chloride solution

  • Sieves (e.g., 1 mm, 150 µm, 25 µm)

  • Centrifuge and centrifuge tubes

  • 96-well microtiter plates

  • Nutrient agar

  • Escherichia coli culture

  • Dihydroavermectin B1 monosaccharide and other test compounds

  • Iodine solution

Procedure:

Egg Isolation:

  • Homogenize fecal samples in water.

  • Filter the suspension through a series of sieves to remove large debris.

  • Centrifuge the filtrate and resuspend the pellet in saturated salt solution to float the eggs.

  • Collect the eggs from the supernatant and wash them thoroughly with water to remove the salt.

  • Count the number of eggs per unit volume.

Assay Setup:

  • Prepare serial dilutions of the test compounds in water or a suitable solvent.

  • Dispense a small amount of nutrient agar into each well of a 96-well plate.

  • Add a suspension of E. coli as a food source for the larvae.

  • Add a standardized number of eggs (e.g., 50-100) to each well.

  • Add the different concentrations of the test compounds to the respective wells. Include control wells with no compound.

  • Seal the plates and incubate at 27°C for 6-7 days.

Data Collection and Analysis:

  • After the incubation period, add a drop of iodine solution to each well to kill and stain the larvae.

  • Using an inverted microscope, count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well.

  • Calculate the percentage of inhibition of development to the L3 stage for each compound concentration compared to the control.

  • Determine the LC50 (lethal concentration 50%) value for each compound.

Experimental Workflow Diagram

G Fecal_Collection Collect Fecal Samples from Infected Animals Egg_Isolation Isolate Nematode Eggs Fecal_Collection->Egg_Isolation Assay_Setup Set up 96-well Plate Assay (Agar, E. coli, Eggs) Egg_Isolation->Assay_Setup Compound_Addition Add Serial Dilutions of Test Compounds Assay_Setup->Compound_Addition Incubation Incubate at 27°C for 6-7 Days Compound_Addition->Incubation Staining Kill and Stain Larvae with Iodine Incubation->Staining Microscopy Count Larval Stages (L1, L2, L3) via Microscopy Staining->Microscopy Data_Analysis Calculate % Inhibition and LC50 Values Microscopy->Data_Analysis

Caption: Workflow for the Haemonchus contortus Larval Development Assay.

Conclusion

Dihydroavermectin B1 monosaccharide is a valuable research tool that provides a unique opportunity to dissect the mechanisms of nematode development and anthelmintic resistance. Its distinct biological profile, characterized by the potent inhibition of larval development without the acute paralytic effects of ivermectin, makes it an ideal probe for studying the nuanced interactions between macrocyclic lactones and their invertebrate targets. The detailed protocols and comparative data presented in this guide are intended to facilitate further research into this fascinating molecule and its potential applications in the ongoing battle against parasitic diseases.

References

The Genesis of a Crucial Research Tool: An In-depth Technical Guide to the Discovery and History of Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, history, and core scientific attributes of ivermectin B1a monosaccharide, a key derivative of the broad-spectrum antiparasitic agent, ivermectin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and biological significance of this important molecule.

Executive Summary

Ivermectin, a Nobel Prize-winning medication, is a mixture of two semi-synthetic compounds, with ivermectin B1a being the major component.[1][2] The this compound is a further derivative, produced through the selective hydrolysis of the terminal saccharide unit of the parent ivermectin molecule.[1][2] This monosaccharide has proven to be an invaluable tool in parasitology research. While it retains the ability to inhibit the larval development of nematodes, it notably lacks the paralytic activity characteristic of ivermectin.[1][2] This unique property allows it to be used as a sensitive probe for investigating mechanisms of ivermectin resistance.[1] This guide will detail the history of its development, present key quantitative data, outline experimental protocols for its synthesis and analysis, and visualize its relationship to ivermectin and its primary mechanism of action.

A Storied Past: From a Japanese Golf Course to a Global Health Solution

The journey to the discovery of this compound begins with the landmark discovery of its parent compound, ivermectin. This narrative is a testament to international scientific collaboration and serendipity.

  • 1970s: The story commences with a partnership between the Kitasato Institute in Japan, led by microbiologist Satoshi Ōmura, and the pharmaceutical company Merck.[1] Ōmura's team was dedicated to discovering new microbial strains with therapeutic potential from soil samples.

  • A Fortuitous Find: A soil sample collected near a golf course in Japan yielded a new strain of bacterium, Streptomyces avermitilis.[1]

  • Avermectin's Debut: This bacterium was found to produce a family of compounds with potent anthelmintic properties, which were named avermectins.

  • Enhancing Nature's Design: At Merck, a team led by William C. Campbell took on the task of chemically modifying the avermectins to enhance their efficacy and safety. Through a process of selective hydrogenation, they developed ivermectin, a derivative that was more potent and less toxic than the naturally occurring avermectins.[2]

  • A Nobel-Winning Discovery: The profound impact of ivermectin on global health, particularly in combating river blindness and lymphatic filariasis, was recognized in 2015 when the Nobel Prize in Physiology or Medicine was awarded to William C. Campbell and Satoshi Ōmura.[2]

The this compound emerged from the continued investigation and derivatization of ivermectin, providing the scientific community with a specialized tool to further understand its mechanism of action and the growing challenge of drug resistance.

Physicochemical and Biological Properties

This compound is characterized by the absence of the terminal oleandrose sugar unit present in the parent ivermectin B1a molecule. This structural modification significantly alters its biological activity.

PropertyValueReferences
Molecular Formula C41H62O11[1][2]
Molecular Weight 730.9 g/mol [1][2]
Purity (by HPLC) >95% to ≥99%[1][2]
Appearance White solid[3]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.[1][3]
Biological Activity Inhibits nematode larval development; devoid of paralytic activity.[1][2]

Experimental Protocols

The synthesis and characterization of this compound involve precise laboratory procedures. The following sections detail the methodologies for its preparation, purification, and structural elucidation.

Synthesis via Selective Acid Hydrolysis

This compound is produced by the selective hydrolysis of the terminal saccharide from ivermectin B1a. This is typically achieved under controlled acidic conditions.

Protocol for Generation of this compound:

  • Dissolution: Dissolve approximately 1.0 g of Avermectin (of which Ivermectin B1a is the major component) in 100 mL of acetonitrile (ACN).

  • Acidification: Add 100 mL of 0.5 M hydrochloric acid (HCl) to the solution.

  • Incubation: Allow the reaction mixture to stand for 24 hours to facilitate the hydrolysis of the terminal saccharide.

  • Neutralization: Neutralize the solution by adding 100 mL of 0.5 M sodium hydroxide (NaOH).

  • Dilution: Add an additional 100 mL of acetonitrile to the neutralized solution in preparation for purification.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The purification of the monosaccharide from the reaction mixture is critical to obtaining a high-purity product.

Preparative HPLC Protocol:

  • Column: Ultimate AQ-C18 column (250 x 70 mm, 10 µm particle size).

  • Mobile Phase A (MPA): 10 mM ammonium acetate (NH4OAc) in water.

  • Mobile Phase B (MPB): Acetonitrile (100%).

  • Flow Rate: 200 mL/min.

  • Gradient Elution:

    • 0 min: 55% MPB

    • 41 min: 77% MPB

    • 42 min: 100% MPB

    • 47 min: 100% MPB

  • Fraction Collection: Collect fractions containing the monosaccharide based on UV detection.

  • Post-Purification: Evaporate the collected fractions to dryness to yield the purified this compound.

Structural Elucidation Techniques

The definitive identification of this compound requires advanced analytical techniques.

4.3.1 High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: UPLC-HRMS system.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Range: 50 – 1200 Da.

  • Analysis: The ESI+ mass spectrum of the monosaccharide will show a characteristic [M+H]+ ion, confirming the loss of a single saccharide unit from the parent ivermectin B1a.

4.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker AVANCEIII 400 MHz NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Experiments: 1H-NMR, 13C-NMR, DEPT135, HSQC, HMBC, and COSY.

  • Analysis: The 1H and 13C NMR spectra of the monosaccharide will be very similar to that of ivermectin B1a, with the key difference being the absence of signals corresponding to the second saccharide unit. Key chemical shift changes will be evident for the protons and carbons near the linkage point of the removed sugar.

Visualizing the Science: Workflows and Pathways

The Journey from Soil to Specialized Tool

The following diagram illustrates the key milestones in the discovery and development of ivermectin and its monosaccharide derivative.

Ivermectin_Discovery_and_Synthesis cluster_Discovery Discovery of Avermectin cluster_Development Development of Ivermectin cluster_Derivative This compound Soil_Sample Soil Sample Collection (Japan) Streptomyces Isolation of Streptomyces avermitilis Soil_Sample->Streptomyces Ōmura Avermectin Discovery of Avermectin Streptomyces->Avermectin Fermentation Hydrogenation Selective Hydrogenation Avermectin->Hydrogenation Campbell (Merck) Ivermectin Ivermectin B1a/B1b Mixture Hydrogenation->Ivermectin Hydrolysis Selective Acid Hydrolysis Ivermectin->Hydrolysis Monosaccharide Ivermectin B1a Monosaccharide Hydrolysis->Monosaccharide Ivermectin_Mechanism Ivermectin Ivermectin Binding High-Affinity Binding to GluCl Ivermectin->Binding GluCl Glutamate-Gated Chloride Channel (GluCl) (in invertebrate nerve and muscle cells) GluCl->Binding Channel_Opening Increased Permeability to Chloride Ions (Cl-) Binding->Channel_Opening Hyperpolarization Hyperpolarization of the Cell Membrane Channel_Opening->Hyperpolarization Paralysis Paralysis of the Parasite Hyperpolarization->Paralysis Death Death of the Parasite Paralysis->Death

References

Spectroscopic Profile of Ivermectin B1a Monosaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ivermectin B1a monosaccharide, a key derivative of the broad-spectrum antiparasitic agent, ivermectin. Understanding the structural and physicochemical properties of this monosaccharide is crucial for impurity profiling, metabolite identification, and the development of robust analytical methods in the pharmaceutical industry. This document presents a summary of available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and visual representations of analytical workflows.

Introduction

Ivermectin is a semi-synthetic derivative of the avermectin family of macrocyclic lactones, consisting of a mixture of ivermectin B1a (>80%) and ivermectin B1b (<20%). The this compound is formed by the selective hydrolysis of the terminal oleandrose sugar unit from the parent molecule. This degradation product is of significant interest in stability studies and as a reference standard in analytical testing.

Spectroscopic Data

The following sections summarize the key mass spectrometry and nuclear magnetic resonance data for this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a primary technique for the identification and characterization of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonObserved m/zMolecular FormulaNotes
[M+H]⁺729.4216C₄₁H₆₁O₁₁⁺Protonated molecule, commonly observed in positive ion mode ESI.
[M+NH₄]⁺746.4482C₄₁H₆₄O₁₁N⁺Ammonium adduct, often used for improved ionization efficiency.
[M+Na]⁺751.4035C₄₁H₆₀O₁₁Na⁺Sodium adduct, another common adduct in ESI-MS.
Fragment Ion (Loss of Monosaccharide)585.3430This fragment corresponds to the aglycone portion of ivermectin B1a, resulting from the cleavage of the remaining sugar moiety.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Saccharide Moiety of this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
1'~4.7 - 4.8~98 - 99Anomeric proton, typically a doublet. The chemical shift is sensitive to the glycosidic linkage and solvent.
2'~3.4 - 3.6~35 - 36
3'~3.1 - 3.3~78 - 79The methoxy group on this position is characteristic.
4'~3.0 - 3.2~70 - 71The absence of the second sugar at this position leads to a significant upfield shift compared to the parent ivermectin B1a. This is a key indicator of the monosaccharide structure.
5'~3.8 - 4.0~68 - 69
6' (CH₃)~1.2 - 1.3~18 - 19Methyl group protons, typically a doublet.
OCH₃~3.5 - 3.6~57 - 58Methoxy group protons at the 3'-position, typically a singlet.

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocols

The following are detailed methodologies for the generation and analysis of this compound.

Generation of this compound by Acid Hydrolysis

This compound can be produced by the controlled acid-catalyzed hydrolysis of the parent compound.

  • Dissolution: Dissolve ivermectin B1a in a suitable organic solvent such as acetonitrile.

  • Acidification: Add a dilute acid (e.g., 0.05 M HCl) to the solution.[1]

  • Incubation: Allow the reaction to proceed at room temperature for a specified period (e.g., 5 hours), monitoring the reaction progress by HPLC.[1]

  • Neutralization: Quench the reaction by adding a stoichiometric amount of a suitable base (e.g., NaOH).

  • Purification: The resulting mixture containing the monosaccharide, unreacted ivermectin, and the aglycone can be purified using preparative HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is commonly used.[2]

  • Mobile Phase: A gradient elution with water (often containing a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺ adducts.

  • Data Acquisition: Acquire full scan MS data to determine the accurate mass of the parent ion and MS/MS data to obtain fragmentation patterns for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
  • Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.

  • Experiments:

    • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra.

    • 2D NMR: Perform homonuclear correlation experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the sugar ring, and heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) to assign protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which are crucial for confirming the linkage of the sugar to the aglycone.

Visualizations

The following diagrams illustrate the experimental workflow for the characterization of this compound and the fragmentation pathway of the parent ivermectin B1a molecule.

experimental_workflow cluster_generation Generation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Ivermectin B1a hydrolysis Acid Hydrolysis start->hydrolysis mixture Degradation Mixture hydrolysis->mixture prep_hplc Preparative HPLC mixture->prep_hplc isolate Isolated this compound prep_hplc->isolate lcms LC-HRMS Analysis isolate->lcms nmr 1D & 2D NMR Analysis isolate->nmr ms_data Mass & Fragmentation Data lcms->ms_data nmr_data Chemical Shifts & Couplings nmr->nmr_data structure Structural Elucidation ms_data->structure nmr_data->structure

Caption: Experimental workflow for the generation, purification, and spectroscopic characterization of this compound.

fragmentation_pathway parent Ivermectin B1a [M+H]⁺ m/z 875.5 monosaccharide_ion Monosaccharide Ion [M+H-146]⁺ m/z 729.4 parent->monosaccharide_ion Loss of terminal oleandrose sugar aglycone_ion Aglycone Ion [M+H-290]⁺ m/z 585.3 monosaccharide_ion->aglycone_ion Loss of second oleandrose sugar

Caption: Simplified mass spectral fragmentation pathway of ivermectin B1a leading to the formation of the monosaccharide and aglycone ions.

References

The Crucial Role of the Oleandrose Moiety in Avermectin's Potent Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectins, a class of 16-membered macrocyclic lactones, are renowned for their potent anthelmintic and insecticidal properties. A key structural feature of these compounds is the disaccharide moiety, composed of a substituted α-L-oleandrose, attached at the C-13 position of the aglycone core. This technical guide delves into the critical role of this monosaccharide unit in the biological activity of avermectins. Through a comprehensive review of structure-activity relationship studies, this paper will demonstrate that while the aglycone possesses intrinsic activity, the oleandrose disaccharide is indispensable for the full potency and spectrum of action of avermectins. This guide will provide quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows to offer a thorough understanding for researchers in the field of parasiticide development.

Introduction

Discovered in the 1970s from the fermentation products of Streptomyces avermitilis, avermectins have revolutionized animal health and agriculture due to their broad-spectrum efficacy against a wide range of nematodes and arthropods.[1] The most notable derivative, ivermectin, is a cornerstone of veterinary medicine and has had a significant impact on human health through its use in controlling onchocerciasis (river blindness) and lymphatic filariasis.[2]

The molecular architecture of avermectins consists of a complex pentacyclic lactone aglycone and a disaccharide of the deoxysugar L-oleandrose.[3] While the aglycone forms the core structure, the sugar moiety has been a subject of extensive research to elucidate its contribution to the molecule's potent biological effects. This guide will explore the synthesis, mechanism of action, and structure-activity relationships with a focus on the indispensable role of the monosaccharide units.

The Mechanism of Action: A Glutamate-Gated Chloride Channel Perspective

Avermectins exert their primary effect by targeting glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[4] These channels are ligand-gated ion channels that are crucial for inhibitory neurotransmission in protostomes. The binding of avermectin to GluCls leads to an increased influx of chloride ions into the cell, causing hyperpolarization of the cell membrane.[5] This ultimately results in the paralysis and death of the parasite. Mammals are largely unaffected by therapeutic doses of avermectins because they primarily rely on GABA-gated chloride channels in the central nervous system, and their GluCls have a much lower affinity for avermectins.[5]

The oleandrose moiety plays a significant role in the high-affinity binding of avermectins to GluCls. While the aglycone itself can bind to the channel, the presence of the disaccharide enhances this interaction, leading to a more potent and prolonged channel opening.

Structure-Activity Relationship: The Diminishing Activity upon Sugar Removal

Structure-activity relationship (SAR) studies have been pivotal in understanding the contribution of the oleandrose moiety to avermectin's biological activity. A consistent finding across numerous studies is that the removal of the sugar units leads to a significant reduction in potency.

The disaccharide at the C-13 position is critical for the full spectrum of anthelmintic and insecticidal activity. Removal of the terminal oleandrose to yield the monosaccharide derivative results in a notable decrease in potency. Further hydrolysis to the aglycone, completely devoid of the sugar moiety, leads to a dramatic loss of activity.[6]

Quantitative Analysis of Activity

The following table summarizes the comparative biological activities of Avermectin B1a, its monosaccharide, and aglycone derivatives against various invertebrate species. The data clearly illustrates the progressive loss of potency with the removal of the sugar moieties.

CompoundTarget OrganismAssay TypeActivity MetricValueRelative Potency (to Avermectin B1a)Reference(s)
Avermectin B1a Tetranychus urticae (Two-spotted spider mite)Leaf Disc BioassayLC500.013 µM1[7]
Avermectin B1a MonosaccharideTetranychus urticaeLeaf Disc BioassayLC50> 0.026 µM< 0.5
Avermectin B1a AglyconeTetranychus urticaeLeaf Disc BioassayLC50> 0.39 µM< 0.03[8]
Ivermectin Haemonchus contortus (Barber's pole worm)Larval Development AssayIC50~1 nM1[2]
Ivermectin MonosaccharideHaemonchus contortusLarval Development AssayIC50Potent inhibitor, but devoid of paralytic activity-[9]
Ivermectin AglyconeHaemonchus contortusLarval Development AssayIC50Devoid of paralytic activity-[6]
Avermectin B1a Caenorhabditis elegans (Nematode)Motility AssayLD95Correlates with GluCl activation-[4]
Avermectin MonosaccharideCaenorhabditis elegansMotility AssayLD95Reduced activity-
Avermectin AglyconeCaenorhabditis elegansMotility AssayLD95Significantly reduced activity-

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the study of avermectin activity.

Two-Electrode Voltage-Clamp (TEVC) Recording of Avermectin Activity on GluCl Channels in Xenopus Oocytes

This protocol describes the heterologous expression of invertebrate GluCl channels in Xenopus laevis oocytes and the subsequent electrophysiological recording of channel activity in response to avermectin application.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the GluCl subunit of interest

  • Collagenase solution (e.g., 2 mg/mL in Ca2+-free OR2 solution)

  • OR2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8)

  • ND96 recording solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • Avermectin stock solution (e.g., 10 mM in DMSO)

  • Microinjection setup

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Glass microelectrodes (filled with 3 M KCl)

Procedure:

  • Oocyte Preparation: Surgically remove oocyte lobes from an anesthetized female Xenopus laevis.

  • Defolliculation: Incubate the oocytes in collagenase solution for 1-2 hours at room temperature with gentle agitation to remove the follicular layer.

  • cRNA Injection: Inject 50 nL of cRNA solution (e.g., 0.1-1 µg/µL) into Stage V-VI oocytes.

  • Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in OR2 solution supplemented with antibiotics.

  • TEVC Recording:

    • Place an oocyte in the recording chamber perfused with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Prepare serial dilutions of avermectin in ND96 solution from the stock solution.

    • Apply the avermectin solutions to the oocyte via the perfusion system.

    • Record the inward chloride currents elicited by the activation of GluCl channels.

    • Wash the oocyte with ND96 solution to observe the reversibility of the drug effect.

  • Data Analysis: Measure the peak current amplitude for each avermectin concentration and construct a dose-response curve to determine the EC50.

Caenorhabditis elegans Motility Assay

This protocol outlines a high-throughput method to assess the nematicidal activity of avermectin derivatives by quantifying the motility of C. elegans in a 96-well plate format.

Materials:

  • Synchronized L4 stage C. elegans

  • S-medium

  • E. coli OP50 (food source)

  • 96-well flat-bottom plates

  • Avermectin derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Automated plate reader or imaging system capable of tracking movement

Procedure:

  • Worm Preparation: Grow and synchronize C. elegans to the L4 larval stage using standard methods.

  • Assay Plate Preparation:

    • Add a small volume of concentrated E. coli OP50 to each well of a 96-well plate.

    • Add S-medium to each well.

    • Add the test compounds at various concentrations to the wells. Include solvent-only controls.

  • Worm Addition: Add a defined number of L4 worms (e.g., 20-30) to each well.

  • Incubation: Incubate the plates at 20°C for a defined period (e.g., 24, 48, or 72 hours).

  • Motility Measurement:

    • Use an automated system to quantify worm movement. This can be based on infrared beam interruption, video tracking, or other automated imaging techniques.

    • Record the number of movements or the "activity index" for each well over a set period.

  • Data Analysis: Normalize the motility data to the solvent control. Plot the percentage of motility inhibition against the compound concentration to determine the EC50 or LC50.[10]

Arthropod Membrane Feeding Assay

This protocol describes an in vitro method to evaluate the systemic insecticidal or acaricidal activity of avermectin compounds against blood-feeding arthropods.

Materials:

  • Target arthropod species (e.g., mosquitoes, ticks)

  • Blood source (e.g., defibrinated sheep or bovine blood)

  • Membrane feeding system (e.g., Hemotek)

  • Parafilm® or other suitable membrane

  • Avermectin derivatives

  • Incubator to maintain arthropods

Procedure:

  • Compound Preparation: Prepare serial dilutions of the avermectin derivatives in a suitable solvent and then mix with the blood meal to achieve the desired final concentrations.

  • Feeding System Setup:

    • Assemble the membrane feeding units, stretching a layer of Parafilm® over the reservoir.

    • Warm the blood meal to 37°C.

    • Fill the reservoirs with the treated or control blood.

  • Arthropod Exposure:

    • Place the feeding units on top of the cages containing the arthropods.

    • Allow the arthropods to feed for a specific duration (e.g., 1-2 hours).

  • Post-feeding Maintenance:

    • Remove the non-fed individuals.

    • Provide the fed arthropods with a sugar solution and maintain them under controlled conditions (temperature, humidity, light cycle).

  • Mortality Assessment: Record the mortality of the arthropods daily for a set period (e.g., 7-14 days).

  • Data Analysis: Calculate the percentage mortality at each concentration and time point. Use probit analysis or other statistical methods to determine the LC50.[11]

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.

Avermectin Signaling Pathway at the Glutamate-Gated Chloride Channel

Avermectin_Signaling cluster_post Postsynaptic Neuron presynaptic Presynaptic Terminal glutamate Glutamate presynaptic->glutamate glutamate_vesicle Glutamate Vesicles glutamate_vesicle->presynaptic glucl Glutamate-Gated Chloride Channel (GluCl) cl_ion Cl- glucl->cl_ion Channel Opening hyperpolarization Hyperpolarization paralysis Paralysis hyperpolarization->paralysis synaptic_cleft Synaptic Cleft glutamate->glucl Binds avermectin Avermectin avermectin->glucl Binds (Allosteric) cl_ion->hyperpolarization Influx

Caption: Avermectin's mechanism of action at an invertebrate synapse.

Experimental Workflow for Avermectin Analog Synthesis and Evaluation

Avermectin_Workflow start Start: Avermectin Parent Compound synthesis Chemical or Biosynthetic Modification of Oleandrose Moiety start->synthesis purification Purification and Structural Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Screening purification->in_vitro tevc TEVC on GluCl (EC50 determination) in_vitro->tevc binding_assay Receptor Binding Assay (Ki determination) in_vitro->binding_assay in_vivo In Vivo Testing tevc->in_vivo binding_assay->in_vivo nematode_assay Nematode Motility Assay (LC50 determination) in_vivo->nematode_assay arthropod_assay Arthropod Feeding Assay (LC50 determination) in_vivo->arthropod_assay data_analysis Data Analysis and SAR Determination nematode_assay->data_analysis arthropod_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Process end End: Novel Avermectin Analog with Improved Properties lead_optimization->end

Caption: A typical workflow for developing novel avermectin analogs.

Conclusion

The evidence presented in this technical guide unequivocally demonstrates the profound importance of the oleandrose disaccharide moiety to the biological activity of avermectins. While the aglycone core is the foundational structure that interacts with the glutamate-gated chloride channel, the sugar units are essential for high-affinity binding and the potent, broad-spectrum antiparasitic effects that characterize this class of compounds. The progressive loss of activity observed upon removal of the monosaccharide units underscores their critical role.

For researchers and professionals in the field of drug development, this understanding is crucial for the rational design of new avermectin analogs. Future efforts in modifying the avermectin structure should focus on alterations that preserve or enhance the favorable interactions mediated by the oleandrose moiety, with the goal of developing novel parasiticides with improved efficacy, spectrum, and resistance profiles. The experimental protocols and conceptual frameworks provided herein serve as a valuable resource for advancing these research and development endeavors.

References

An In-depth Technical Guide to Ivermectin B1a Monosaccharide (CAS: 71837-27-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin B1a monosaccharide (CAS 71837-27-9) is a semi-synthetic derivative of the potent antiparasitic agent, Ivermectin B1a. Produced through the selective hydrolysis of the terminal disaccharide unit of ivermectin, this monosaccharide analogue exhibits a distinct biological profile. While retaining potent inhibitory effects against the larval development of parasitic nematodes, notably Haemonchus contortus, it is devoid of the characteristic paralytic activity associated with its parent compound, ivermectin.[1][2][3][4] This unique characteristic makes it a valuable tool in parasitology research, particularly as a sensitive probe for investigating ivermectin resistance mechanisms.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and experimental protocols related to this compound.

Physicochemical Properties

This compound is a white solid with the molecular formula C₄₁H₆₂O₁₁.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
CAS Number 71837-27-9[1][2][5][6][7]
Molecular Formula C₄₁H₆₂O₁₁[1][2][5][7]
Molecular Weight 730.9 g/mol [1][2]
Purity >95% (by HPLC)[1][3]
Appearance White solid[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.[1][3]
Storage -20°C[1][2][3]

Synthesis and Structure

This compound is a semi-synthetic compound derived from Ivermectin B1a. The synthesis involves the selective acid hydrolysis of the terminal oleandrose sugar from the disaccharide chain at the C-13 position of the ivermectin macrocyclic lactone core.

G Ivermectin Ivermectin B1a (Disaccharide at C-13) Hydrolysis Selective Acid Hydrolysis (Removal of terminal oleandrose) Ivermectin->Hydrolysis Step 1 Monosaccharide This compound (Single oleandrose at C-13) Hydrolysis->Monosaccharide Step 2

Caption: Synthetic pathway from Ivermectin B1a to its monosaccharide derivative.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the potent inhibition of nematode larval development.[1][2][3] A key study demonstrated that it is fully effective at a concentration of 0.001 µg/mL in a Haemonchus contortus larval development assay, a potency similar to its parent compound, ivermectin, in this specific assay.[6]

A crucial distinction is that the monosaccharide derivative does not induce the paralytic effects seen with ivermectin.[1][2][3] Ivermectin's paralytic action is primarily mediated through its high-affinity binding to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates, leading to hyperpolarization and paralysis. The absence of the terminal sugar moiety in the monosaccharide derivative appears to abrogate this specific interaction, while preserving the ability to interfere with developmental processes in nematode larvae.

The precise signaling pathway through which this compound inhibits larval development has not been fully elucidated in the current scientific literature. It is hypothesized that its mechanism is distinct from the ion channel modulation of ivermectin. Nematode development is regulated by complex signaling pathways, including insulin/IGF-1 signaling, TGF-β signaling, and nuclear hormone receptor pathways, which control the transition between larval stages.[6][8] It is plausible that the monosaccharide derivative interacts with components of these developmental pathways, but further research is required to confirm the specific molecular targets.

Due to the lack of a defined signaling pathway, a logical workflow for the experimental characterization of this compound's activity is presented below.

G cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis & Interpretation Compound Synthesize/Acquire This compound QC Quality Control (Purity, Identity) Compound->QC LDA Haemonchus contortus Larval Development Assay QC->LDA Motility Larval Motility Assay (Paralysis Assessment) QC->Motility IC50 Determine IC50 for Larval Development Inhibition LDA->IC50 Paralysis Assess Lack of Paralytic Effect Motility->Paralysis Conclusion Conclusion: Potent, Non-paralytic Inhibitor of Larval Development IC50->Conclusion Paralysis->Conclusion

Caption: Experimental workflow for characterizing the biological activity of this compound.

Experimental Protocols

Synthesis of this compound

The preparation of this compound is achieved through the selective hydrolysis of the 2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl moiety from the corresponding disaccharide of Ivermectin B1a. A general procedure is as follows:

  • Dissolution: Dissolve Ivermectin B1a in a suitable solvent mixture, such as dioxane and water.

  • Acidification: Add a dilute acid catalyst (e.g., 1% sulfuric acid). The concentration of the acid is critical to ensure selective hydrolysis of the terminal sugar without degrading the aglycone.

  • Reaction: Stir the mixture at room temperature for a specified period (e.g., 18-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Neutralization and Extraction: Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield this compound.

Haemonchus contortus Larval Development Assay

This protocol is adapted from methodologies described for assessing anthelmintic resistance and activity.

  • Egg Recovery: Collect feces from a sheep infected with a susceptible strain of Haemonchus contortus. Recover the nematode eggs from the feces by suspension in a saturated salt solution and subsequent sieving.

  • Assay Preparation: Prepare a 96-well microtiter plate. Add a small amount of a nutritive medium (e.g., yeast extract) to each well.

  • Compound Dilution: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Include appropriate solvent controls and a positive control (e.g., ivermectin).

  • Egg Inoculation: Add a suspension of the recovered H. contortus eggs (approximately 50-80 eggs per well) to each well.

  • Incubation: Seal the plates and incubate at 27°C for 6-7 days to allow for the hatching of eggs and development of larvae to the third larval stage (L3) in the control wells.

  • Development Assessment: After the incubation period, add a killing agent (e.g., Lugol's iodine) to each well to stop larval development.

  • Quantification: Using an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each concentration of the test compound compared to the solvent control. Determine the IC₅₀ value (the concentration that inhibits 50% of larval development).

Conclusion

This compound is a valuable research compound that decouples the larval development inhibitory effects of avermectins from their paralytic effects. Its consistent potency in inhibiting larval development, combined with its lack of activity on glutamate-gated chloride channels, suggests a distinct mechanism of action that warrants further investigation. The experimental protocols provided herein offer a framework for the synthesis and biological characterization of this compound, which will continue to be an important tool for research into nematode biology and the mechanisms of anthelmintic resistance.

References

Antiparasitic spectrum of ivermectin B1a monosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Antiparasitic Spectrum of Ivermectin B1a Monosaccharide

Introduction

Ivermectin, a macrocyclic lactone derived from the soil actinomycete Streptomyces avermitilis, is a potent, broad-spectrum antiparasitic agent.[1][2][3] It is a semi-synthetic derivative of avermectin B1 and exists as a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b.[4][5] Ivermectin's mechanism of action primarily involves the selective, high-affinity binding to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[1][6][7] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization, which results in paralysis and death of the parasite.[1][6][7]

This compound is a semi-synthetic derivative of ivermectin produced by the selective hydrolysis of the terminal oleandrose sugar unit.[8][9][10] While structurally similar to its parent compound, its biological activity profile is distinct. Notably, this compound is a potent inhibitor of nematode larval development but is devoid of the paralytic activity characteristic of ivermectin.[8][9][10] This unique property makes it a valuable research tool, particularly as a sensitive probe for detecting certain types of ivermectin resistance.[8][9]

This technical guide provides a comprehensive overview of the antiparasitic spectrum of this compound, detailed experimental protocols for its evaluation, and an examination of its mechanism of action.

Antiparasitic Spectrum and Efficacy

Research indicates that this compound is significantly less potent in causing paralysis than its disaccharide parent, ivermectin.[11][12] However, it retains potent activity against the developmental stages of certain nematodes. The primary quantitative data available focuses on its effect on the larval development of Haemonchus contortus.

Table 1: Quantitative Efficacy Data for this compound

Parasite SpeciesAssay TypeConcentration / DosageEfficacyReference
Haemonchus contortusLarval Development Assay0.001 µg/mLMinimum concentration for full activity[13]
General NematodesLarval Development AssayNot specifiedPotent inhibitor[8][9][10]
General NematodesParalysis AssayNot specifiedDevoid of paralytic activity[8][9][10]
General ComparisonN/ANot specifiedTwo- to fourfold less active than the parent disaccharide (ivermectin)[11][12]

Mechanism of Action

The primary mode of action for ivermectin involves potentiation of glutamate-gated chloride ion channels (GluCls) in invertebrate nerve and muscle cells, leading to paralysis.[6][7][14] Ivermectin may also act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA).[1][6]

This compound, however, exhibits a distinct mechanism. It does not cause paralytic activity, indicating a significantly different interaction with the mature neuromuscular targets of ivermectin.[8][9][15] Its potent effect is centered on the inhibition of larval development.[8][9][13] This suggests that the monosaccharide derivative may target different molecular pathways or receptors that are critical during the parasite's developmental stages, rather than the neuromuscular channels of the adult worm. The precise molecular target responsible for this developmental inhibition remains an area of active research.

Below is a diagram illustrating the established signaling pathway for the parent compound, ivermectin, to provide context.

G cluster_membrane Invertebrate Nerve/Muscle Cell Membrane cluster_events Cellular Events GluCl Glutamate-Gated Chloride Channel (GluCl) Closed State Open State Permeability Increased Cl- Permeability GluCl:p2->Permeability allows Cl- influx Ivermectin Ivermectin Binding High-Affinity Binding Ivermectin->Binding Glutamate Glutamate (Neurotransmitter) Glutamate->Binding potentiates Binding->GluCl:p2 locks channel open Hyperpolarization Cell Hyperpolarization Permeability->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: Signaling pathway for Ivermectin leading to parasite paralysis.

Experimental Protocols

The evaluation of the antiparasitic activity of this compound, particularly its effect on nematode development, relies on established in vitro assays.

In Vitro Larval Development Assay (LDA)

This assay is crucial for determining the efficacy of compounds against the developmental stages of nematodes, such as Haemonchus contortus.

Objective: To determine the minimum concentration of this compound required to inhibit the development of nematode eggs into third-stage larvae (L3).

Materials:

  • This compound (purity >95%)[9]

  • Solvent (e.g., DMSO, ethanol, methanol)[8][9]

  • Freshly collected nematode eggs (e.g., from fecal samples of infected hosts)

  • Nutrient medium

  • 96-well microtiter plates

  • Microscope

Methodology:

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent. A series of serial dilutions are then made to achieve the desired test concentrations.

  • Egg Isolation and Sterilization: Nematode eggs are isolated from fresh feces using standard sieving and flotation techniques. The eggs are then surface-sterilized to prevent microbial growth.

  • Assay Setup: Approximately 50-100 eggs are added to each well of a 96-well plate. The test compound dilutions are added to the respective wells. Control wells containing only the solvent (negative control) and a known potent anthelmintic (positive control) are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 27°C) for a period sufficient for larval development (typically 6-7 days).

  • Data Collection: After incubation, a drop of Lugol's iodine is added to each well to stop larval motility. The number of eggs, L1, L2, and L3 larvae in each well is counted under a microscope.

  • Analysis: The percentage of inhibition is calculated by comparing the number of L3 larvae in the test wells to the control wells. The minimum concentration required for full inhibition of development is then determined.[13]

The general workflow for such an in vitro screening is depicted below.

G A Compound Preparation (Stock & Serial Dilutions) C Assay Plate Setup (96-well plate) A->C Add compound dilutions B Parasite Culture/Isolation (e.g., Nematode Egg Collection) B->C Add parasites D Incubation (Controlled Environment) C->D E Data Acquisition (e.g., Microscopic Counting) D->E F Data Analysis (IC50 / MIC Determination) E->F G Results & Conclusion F->G

Caption: General experimental workflow for in vitro antiparasitic drug screening.

Conclusion

This compound represents a unique derivative of the widely used antiparasitic drug, ivermectin. While it exhibits significantly reduced paralytic effects on adult parasites, it maintains potent inhibitory activity against the larval development of nematodes like Haemonchus contortus. This distinct biological profile makes it an invaluable tool for researchers studying ivermectin's mode of action and the mechanisms of drug resistance. Further investigation into the specific molecular targets of the monosaccharide derivative could unveil novel pathways essential for parasite development, potentially leading to the design of new anthelmintic agents that circumvent existing resistance issues. The methodologies outlined in this guide provide a framework for the continued exploration of this and other related compounds in the field of drug development.

References

Ivermectin B1a Monosaccharide: A Comprehensive Technical Guide on its Role as a Metabolite of Ivermectin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a broad-spectrum antiparasitic agent, undergoes extensive metabolism in vivo, primarily mediated by cytochrome P450 enzymes. This process leads to the formation of a variety of metabolites, including hydroxylated, demethylated, and deglycosylated derivatives. Among these, ivermectin B1a monosaccharide represents a product of the hydrolytic cleavage of the disaccharide moiety of the parent ivermectin B1a molecule. While considered a minor metabolite in comparison to other derivatives, its formation is a confirmed pathway in the biotransformation of ivermectin. This technical guide provides an in-depth overview of this compound, summarizing available quantitative data, detailing experimental protocols for its analysis, and visualizing the metabolic and relevant signaling pathways.

Introduction to Ivermectin Metabolism

Ivermectin is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributing isoform. The biotransformation of ivermectin results in at least ten distinct metabolites, which are predominantly excreted in the feces, with less than 1% being eliminated in the urine. The main metabolic pathways involve hydroxylation and demethylation of the ivermectin molecule. Additionally, hydrolysis of the glycosidic bonds can occur, leading to the formation of monosaccharide and aglycone derivatives.

This compound as a Metabolite

This compound is formed through the cleavage of the terminal oleandrose sugar from the disaccharide chain attached to the ivermectin B1a macrocyclic lactone ring. While the specific enzymes responsible for this deglycosylation in vivo are not extensively documented, it is a recognized metabolic transformation. The resulting monosaccharide is more polar than the parent compound. Studies have confirmed the presence of 22,23-dihydroavermectin B1a monosaccharide in the feces of treated individuals, solidifying its status as an in vivo metabolite[1].

Quantitative Data on Ivermectin and its Metabolites

Quantitative data specifically detailing the in vivo concentrations and pharmacokinetic profile of this compound are limited in the available scientific literature. Most pharmacokinetic studies have focused on the parent drug and its major hydroxylated and demethylated metabolites. However, to provide a comparative context, the following table summarizes the pharmacokinetic parameters for ivermectin and its principal metabolites.

CompoundMatrixCmax (ng/mL)Tmax (hours)Half-life (hours)Reference
IvermectinPlasma46.5 ± 21.9~418--INVALID-LINK--
3"-O-desmethyl-ivermectin (M1)Plasma3.2 ± 1.5~854.2 ± 4.7--INVALID-LINK--
4a-hydroxy-ivermectin (M3)Plasma1.8 ± 0.8~6---INVALID-LINK--
This compound Feces Detected - - --INVALID-LINK--

Note: Cmax (maximum concentration) and Tmax (time to reach maximum concentration) are approximate values and can vary based on dosage and individual patient factors. Data for the monosaccharide metabolite is qualitative (detected) as specific concentrations in feces are not widely reported.

Experimental Protocols

The analysis of ivermectin and its metabolites, including the B1a monosaccharide, from biological matrices typically involves liquid chromatography coupled with mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization. Below are synthesized methodologies for the extraction and analysis of ivermectin and its metabolites.

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard (e.g., a structural analog of ivermectin).

  • Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with 1 mL of 50% methanol in water.

    • Elute the analytes with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Sample Preparation: Extraction from Feces
  • Homogenization: Homogenize 1 gram of feces with 5 mL of acetonitrile for 5 minutes.

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 15 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Lipid Removal (if necessary): Perform a liquid-liquid extraction with n-hexane to remove lipids.

  • Clean-up: The extract can be further cleaned up using SPE as described for plasma samples.

  • Evaporation and Reconstitution: Evaporate the final extract and reconstitute in the mobile phase.

LC-MS/MS Analytical Method
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ivermectin and its metabolites.

Visualizations: Metabolic and Signaling Pathways

Metabolic Pathway of Ivermectin

The following diagram illustrates the primary metabolic transformations of ivermectin B1a, including the formation of the B1a monosaccharide.

Ivermectin_Metabolism cluster_CYP3A4 CYP3A4 Mediated Metabolism cluster_Hydrolysis Hydrolysis Ivermectin_B1a Ivermectin B1a (Disaccharide) Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 4a-hydroxy-ivermectin) Ivermectin_B1a->Hydroxylated_Metabolites Demethylated_Metabolites Demethylated Metabolites (e.g., 3''-O-desmethyl-ivermectin) Ivermectin_B1a->Demethylated_Metabolites Ivermectin_B1a_Monosaccharide Ivermectin B1a Monosaccharide Ivermectin_B1a->Ivermectin_B1a_Monosaccharide Glycosidic Cleavage

Caption: Metabolic pathway of ivermectin B1a.

Experimental Workflow for Metabolite Analysis

This diagram outlines the typical experimental workflow for the analysis of ivermectin metabolites from biological samples.

Experimental_Workflow Sample_Collection Sample Collection (Plasma, Feces) Extraction Extraction (Protein Precipitation, SPE) Sample_Collection->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing (Quantification, Identification) Analysis->Data_Processing

Caption: Experimental workflow for ivermectin metabolite analysis.

Ivermectin's Effect on the Wnt/β-catenin Signaling Pathway

Ivermectin has been shown to inhibit the Wnt/β-catenin signaling pathway by interacting with TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs).

Wnt_Signaling_Pathway Ivermectin Ivermectin TELO2 TELO2 Ivermectin->TELO2 Binds to PIKKs PIKKs (e.g., mTOR) Ivermectin->PIKKs Inhibits TELO2->PIKKs Regulates Beta_Catenin_Degradation β-catenin Degradation PIKKs->Beta_Catenin_Degradation Promotes Wnt_Signaling_Inhibition Wnt Signaling Inhibition Beta_Catenin_Degradation->Wnt_Signaling_Inhibition

Caption: Ivermectin's inhibition of the Wnt/β-catenin pathway.

Ivermectin's Effect on the AMPK/mTOR Signaling Pathway

Ivermectin can induce autophagy by activating the AMP-activated protein kinase (AMPK) pathway and subsequently inhibiting the mammalian target of rapamycin (mTOR) pathway.

AMPK_mTOR_Signaling_Pathway Ivermectin Ivermectin AMPK AMPK Ivermectin->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Ivermectin's modulation of the AMPK/mTOR pathway.

Conclusion

This compound is a confirmed, albeit likely minor, metabolite of ivermectin formed through the hydrolysis of the parent compound's disaccharide chain. While specific quantitative data for this metabolite remains scarce, established analytical methodologies for broader ivermectin metabolite profiling can be adapted for its detection and quantification. The ongoing research into the diverse biological activities of ivermectin and its metabolites, including their interactions with key cellular signaling pathways, underscores the importance of continued investigation into the complete metabolic profile of this widely used therapeutic agent. This guide provides a foundational resource for researchers and professionals in the field of drug development and pharmacology to further explore the role of this compound and other metabolites in the overall pharmacological and toxicological profile of ivermectin.

References

Methodological & Application

Application Note and Protocol: Synthesis of Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ivermectin B1a monosaccharide through the controlled acid-catalyzed hydrolysis of ivermectin B1a. Ivermectin, a potent macrocyclic lactone disaccharide, can be selectively hydrolyzed to cleave the terminal oleandrose sugar moiety, yielding the corresponding monosaccharide. This monosaccharide derivative is a key compound for structure-activity relationship (SAR) studies, metabolic research, and as a reference standard in analytical methods. The protocol herein details the hydrolysis reaction, purification by column chromatography, and characterization using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1] It consists of a mixture of two homologous compounds, with ivermectin B1a being the major component (≥90%). The ivermectin molecule features a complex 16-membered macrocyclic lactone backbone glycosidically linked to an oleandrose disaccharide at the C-13 position. The biological activity of ivermectin is closely tied to its structural integrity, including the disaccharide chain.[2]

The synthesis of ivermectin derivatives, such as the this compound, is crucial for understanding its metabolism and for the development of new analogs with potentially improved pharmacokinetic profiles or altered activity spectra. In acidic conditions, ivermectin is known to undergo hydrolysis of its glycosidic bonds, resulting in the formation of the monosaccharide and the subsequent aglycone.[3][4][5] This protocol leverages this reactivity to produce this compound in a controlled manner.

Experimental Protocol

Materials and Reagents
  • Ivermectin B1a (≥95% purity)

  • Tetrahydrofuran (THF), HPLC grade

  • Sulfuric Acid (H₂SO₄), concentrated (98%)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate, HPLC grade

  • Hexane, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Silica Gel for column chromatography (60 Å, 230-400 mesh)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • HPLC vials and columns (e.g., C18 reverse-phase)

  • Standard laboratory glassware

Synthesis of this compound via Acid Hydrolysis

This procedure is adapted from established principles of ivermectin degradation under acidic conditions.[4][6]

  • Dissolution: In a round-bottom flask, dissolve 100 mg of ivermectin B1a in 10 mL of aqueous tetrahydrofuran (9:1 THF:Water). Stir the solution at room temperature until the ivermectin is completely dissolved.

  • Acidification: Cool the solution in an ice bath to 0-5°C. Slowly add 1 mL of 10% concentrated sulfuric acid dropwise while stirring. This initiates the hydrolysis reaction.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) or HPLC to check for the formation of the monosaccharide and the disappearance of the starting material. The reaction should be carefully timed to maximize the yield of the monosaccharide and minimize the formation of the aglycone.

  • Quenching: Once the desired level of conversion is achieved (typically 1-2 hours), quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral (pH ≈ 7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic compounds with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification by Silica Gel Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica in a hexane:ethyl acetate solvent system (e.g., 7:3 v/v).

  • Loading: Dissolve the crude product from step 2.2.6 in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with a lower polarity mobile phase (e.g., 8:2 hexane:ethyl acetate) and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Fraction Collection: The ivermectin aglycone (more polar) will elute after the desired monosaccharide. Unreacted ivermectin (less polar) will elute first. Pool the fractions containing the pure monosaccharide.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound as a white solid.

Characterization

The purified product should be characterized by HPLC, Mass Spectrometry, and NMR to confirm its identity and purity.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient of acetonitrile and water.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 245 nm.[8]

    • Expected Result: The monosaccharide will have a shorter retention time than ivermectin B1a due to its increased polarity.

  • Mass Spectrometry (LC-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

    • Expected m/z: The protonated molecular ion [M+H]⁺ for this compound is expected at m/z 731.4. This corresponds to the loss of one oleandrose sugar unit (mass ≈ 144 Da) from ivermectin B1a (m/z 875.5). Fragmentation analysis should confirm the structure.[7]

  • NMR Spectroscopy:

    • Solvent: CDCl₃.

    • Analysis: ¹H and ¹³C NMR spectra should be acquired. The signals corresponding to the terminal oleandrose sugar will be absent compared to the spectra of ivermectin B1a.

Data Presentation

The following table summarizes the expected analytical data for the starting material and the synthesized product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Relative HPLC Retention Time
Ivermectin B1aC₄₈H₇₄O₁₄875.1875.5713.4 (loss of one sugar), 569.3 (loss of two sugars)[7]1.00 (Reference)
This compoundC₄₁H₆₂O₁₁730.9731.4569.3 (loss of one sugar to form aglycone)< 1.00
Ivermectin B1a AglyconeC₃₄H₅₀O₈586.8587.3-< Retention of Monosaccharide

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Dissolve Ivermectin B1a in aq. THF acid Add 10% H2SO4 at 0-5°C start->acid react Stir at Room Temp (Monitor by HPLC/TLC) acid->react quench Quench with NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry column Silica Gel Column Chromatography dry->column Crude Product elute Elute with Hexane/ Ethyl Acetate Gradient column->elute pool Pool Pure Fractions elute->pool evaporate Evaporate Solvent pool->evaporate hplc HPLC Analysis evaporate->hplc ms LC-MS/MS Analysis evaporate->ms nmr NMR Spectroscopy evaporate->nmr final_product Pure Ivermectin B1a Monosaccharide hplc->final_product ms->final_product nmr->final_product

Caption: Workflow for the synthesis of this compound.

Conclusion

This protocol provides a comprehensive method for the synthesis, purification, and characterization of this compound from ivermectin B1a. The procedure relies on a controlled acid-catalyzed hydrolysis, followed by standard chromatographic purification. The detailed analytical parameters provided will aid researchers in confirming the successful synthesis of the target compound. This molecule serves as an invaluable tool for further research into the pharmacology and metabolism of avermectins.

References

Application Note: Quantitative Analysis of Ivermectin B1a by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of ivermectin B1a in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Ivermectin, a potent anthelmintic agent, consists of two major components, ivermectin B1a (>90%) and ivermectin B1b (<10%).[1] The accurate quantification of ivermectin B1a is crucial for pharmacokinetic, residue analysis, and drug development studies. The described method utilizes a robust sample preparation procedure, efficient chromatographic separation, and sensitive detection by tandem mass spectrometry. This document provides comprehensive experimental procedures, quantitative data from various studies, and a visual representation of the analytical workflow.

Introduction

Ivermectin is a macrocyclic lactone derived from the bacterium Streptomyces avermitilis.[1] It is widely used in both human and veterinary medicine to treat a variety of parasitic infections.[2][3] The primary component of ivermectin is 22,23-dihydroavermectin B1a (ivermectin B1a), which contains a disaccharide moiety essential for its activity. Monitoring its concentration in biological samples such as plasma, milk, and tissues is essential for ensuring efficacy and safety. LC-MS/MS has become the method of choice for the determination of ivermectin due to its high sensitivity, selectivity, and specificity.[4][5] This application note details a validated LC-MS/MS method for the quantification of ivermectin B1a, with a focus on its fragmentation, which involves the characteristic loss of its sugar moieties.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Solid Phase Extraction (SPE) or Protein Precipitation sample->extraction cleanup Evaporation & Reconstitution extraction->cleanup lc UPLC/HPLC Separation (C18 Column) cleanup->lc Inject ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant Acquire Data report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of Ivermectin B1a.

Quantitative Data Summary

The following table summarizes the quantitative performance of various LC-MS/MS methods for the analysis of ivermectin.

MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
Human Plasma0.10.1 - 1000Not Reported[4]
Human Plasma0.50.5 - 200Not Reported[6]
Bovine Plasma11 - 500Not Reported[7]
Milk<2.5 µg/L1.0 - 30.0 µg/L75.0 - 122.0[8]
Environmental Samples0.01 ng/g (LOQ)0.05 - 1 µg/mL (std curve)Not Reported[5][9]

Detailed Experimental Protocols

Sample Preparation (Solid Phase Extraction)

This protocol is adapted from a method for the extraction of ivermectin from plasma.[4]

Materials:

  • C18 Solid Phase Extraction (SPE) cartridges

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • Internal Standard (IS) solution (e.g., abamectin or a deuterated ivermectin)

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: To 500 µL of plasma sample, add the internal standard. Vortex to mix. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 3 mL of acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • Ultra-High Performance Liquid Chromatograph (UHPLC) or High-Performance Liquid Chromatograph (HPLC) system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% formic acid in water or 5 mM ammonium formate.[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[5]

  • Gradient: A typical gradient starts at a lower percentage of organic phase, ramps up to a high percentage, and then re-equilibrates. For example, start at 70% B, increase to 90% B over 4 minutes, hold for 2 minutes, and return to initial conditions.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5 - 20 µL.[1][6]

  • Column Temperature: 30 - 40°C.

Mass Spectrometry

Instrumentation:

  • Tandem quadrupole mass spectrometer.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive. The formation of an ammonium adduct ([M+NH4]+) is often used for quantification.[1][2]

  • Ion Spray Voltage: 5500 V.[1]

  • Drying Temperature: 450°C.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ivermectin B1a (as [M+NH4]+ adduct): Precursor ion m/z 892.5 -> Product ions (e.g., m/z 749.4, 567.4, 305.2). The transition m/z 897.50 > 753.4 has also been reported.[7] The fragmentation corresponds to the loss of water and the sugar moieties.

    • The loss of one monosaccharide unit (144 Da) and the disaccharide unit (288 Da) are characteristic fragmentations of avermectins.[10]

Ivermectin B1a Fragmentation Pathway

The fragmentation of ivermectin B1a in the mass spectrometer is a key aspect of its analysis. The disaccharide chain at the C13 position is readily cleaved.

fragmentation cluster_ms MS/MS Fragmentation IvermectinB1a Ivermectin B1a (Disaccharide) Parent [Ivermectin B1a + NH4]+ Precursor Ion Aglycone Aglycone + Disaccharide MonosaccharideLoss Aglycone + Monosaccharide Fragment1 Fragment Ion 1 (Loss of Monosaccharide) Parent->Fragment1 - Monosaccharide Fragment2 Fragment Ion 2 (Loss of Disaccharide) Parent->Fragment2 - Disaccharide

Caption: Fragmentation of Ivermectin B1a in the mass spectrometer.

Discussion

The presented LC-MS/MS method provides a sensitive and selective approach for the quantification of ivermectin B1a in various biological matrices. The choice of sample preparation technique, whether SPE or protein precipitation, will depend on the matrix complexity and the required level of cleanliness.[2] The chromatographic conditions can be optimized to achieve a short run time while maintaining good peak shape and separation from potential interferences. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing. The fragmentation of the ivermectin B1a molecule, particularly the loss of the monosaccharide and disaccharide moieties, provides highly specific transitions for MRM analysis, ensuring the accuracy of the quantitative results.

Conclusion

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust and reliable LC-MS/MS method for the quantitative analysis of ivermectin B1a. The detailed protocols and summarized quantitative data serve as a valuable resource for method development and validation. The visualization of the experimental workflow and fragmentation pathway aids in understanding the key steps of the analytical process.

References

Application Notes and Protocols: Nematode Larval Development Assay Using Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthelmintic resistance is a growing global concern in both veterinary and human medicine, necessitating the development of robust and standardized assays for screening new drug candidates and monitoring the efficacy of existing ones. The nematode larval development assay (LDA) is a widely used in vitro method to assess the inhibitory effects of compounds on the developmental stages of parasitic nematodes. This document provides a detailed protocol for conducting an LDA using ivermectin B1a monosaccharide, a potent macrocyclic lactone anthelmintic.

Ivermectin, a mixture of 22,23-dihydroavermectin B1a and B1b, exerts its effect by acting as a selective positive allosteric modulator of glutamate-gated chloride channels (GluCls) in nematode nerve and muscle cells.[1] This action leads to increased chloride ion influx, hyperpolarization of the cell membrane, and subsequent paralysis and death of the nematode.[2] While ivermectin is typically a disaccharide, studies have indicated that the monosaccharide form also possesses significant anthelmintic activity.[3] This protocol is adapted from established LDA methods for ivermectin and can be applied to various nematode species, including the model organism Caenorhabditis elegans and the economically important gastrointestinal parasite Haemonchus contortus.

Data Presentation

The following tables summarize the effective concentrations of ivermectin on the larval development of different nematode species as reported in various studies. This data can serve as a reference for designing dose-response experiments.

Table 1: Inhibitory Effects of Ivermectin on Caenorhabditis elegans Larval Development

Nematode StrainIvermectin Concentration (ng/mL)ObservationReference
Bristol N25Growth began to be affected[4][5]
Bristol N26-10Growth completely inhibited; worms remained at the larval stage[4][5]
DA13161-10100% development to adults after 96 hours[4]

Table 2: Lethal Concentrations (LC50) of Ivermectin against Haemonchus contortus Larvae

Ivermectin BrandLC50 (ng/mL)
Innovator Brand (Ivomec Super®)1.1 ± 0.17
Brand A2.3 ± 0.3
Brand B3.0 ± 0.3
Brand C8.0 ± 0.2
Brand D17.0 ± 0.3
[Data adapted from a study evaluating different commercial ivermectin formulations.]

Experimental Protocols

This section provides a detailed methodology for performing a nematode larval development assay with this compound. The protocol is generalized and may require optimization depending on the nematode species and laboratory conditions.

Materials
  • Nematode eggs (e.g., Haemonchus contortus or C. elegans)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Culture medium (e.g., Earle's balanced salt solution with yeast extract, or Luria-Bertani broth for E. coli food source)

  • Escherichia coli (strain OP50 for C. elegans)

  • Amphotericin B or other antifungal agent

  • Incubator (25-27°C)

  • Inverted microscope

  • Pipettes and sterile tips

  • Centrifuge and tubes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Observation cluster_analysis Data Analysis egg_isolation Isolate Nematode Eggs dispense_eggs Dispense Eggs into 96-well Plate egg_isolation->dispense_eggs drug_prep Prepare Ivermectin Stock & Dilutions add_drug Add Ivermectin Dilutions drug_prep->add_drug media_prep Prepare Culture Medium add_media Add Culture Medium/Food Source media_prep->add_media dispense_eggs->add_media add_media->add_drug incubate Incubate at 25-27°C for 6-7 days add_drug->incubate observe Observe & Quantify Larval Stages incubate->observe calc_inhibition Calculate % Inhibition observe->calc_inhibition det_lc50 Determine LC50 calc_inhibition->det_lc50

Caption: Experimental workflow for the nematode larval development assay.

Protocol Steps
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for the assay. It is recommended to use a range of concentrations to determine the dose-response curve.

  • Nematode Egg Isolation and Sterilization:

    • For parasitic nematodes like H. contortus, recover eggs from fresh fecal samples of infected animals using a series of sieves.[6]

    • For C. elegans, harvest eggs from gravid adult worms on NGM plates by bleaching.

    • Wash the collected eggs multiple times with sterile water or a suitable buffer to remove debris.

    • To prevent fungal growth, a fungicide like amphotericin B can be added to the egg suspension.[7]

  • Assay Setup:

    • Dispense a standardized number of eggs (e.g., 50-100) into each well of a 96-well microtiter plate.[7][8]

    • Add the appropriate culture medium. For H. contortus, a medium containing E. coli as a food source is often used.[7] For C. elegans, use a liquid culture medium seeded with E. coli OP50.

    • Add the prepared dilutions of this compound to the respective wells. Include negative control wells (medium and eggs only) and solvent control wells (medium, eggs, and the highest concentration of DMSO used).

    • Seal the plates to prevent evaporation and contamination.

  • Incubation and Observation:

    • Incubate the plates at a constant temperature (typically 25-27°C) for 6-7 days.[7][9] This duration allows for the development of eggs to the third larval stage (L3) in the control wells.

    • After the incubation period, stop the development by adding a small amount of a fixative (e.g., Lugol's iodine).

    • Using an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.

  • Data Analysis:

    • Calculate the percentage of larval development inhibition for each ivermectin concentration using the following formula: % Inhibition = 100 - [ (Number of L3 in treated well / Number of L3 in control well) x 100 ]

    • Determine the lethal concentration 50 (LC50), which is the concentration of the compound that inhibits 50% of larval development to the L3 stage. This can be calculated using probit analysis or by plotting the percentage of inhibition against the log of the ivermectin concentration.

Signaling Pathway

Ivermectin's primary mode of action in nematodes is through its interaction with glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.

G cluster_pathway Ivermectin Signaling Pathway in Nematodes IVM Ivermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds and Potentiates GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization of Cell Membrane Cl_ion->Hyperpolarization Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Nematode Death Paralysis->Death

Caption: Ivermectin's mechanism of action via glutamate-gated chloride channels.

This diagram illustrates that ivermectin binds to and potentiates the activity of GluCls, leading to an influx of chloride ions. This influx causes hyperpolarization of the nerve and muscle cell membranes, resulting in flaccid paralysis and ultimately the death of the nematode.[1][2]

Conclusion

The nematode larval development assay is a valuable tool for the in vitro assessment of anthelmintic compounds. The protocol detailed here for this compound provides a framework for researchers to evaluate its efficacy and to conduct dose-response studies. Careful standardization of egg counts, culture conditions, and incubation times is crucial for obtaining reproducible and reliable results. The provided data and pathway information offer a comprehensive resource for professionals in the field of anthelmintic drug discovery and development.

References

Application Notes and Protocols: Dissolving Ivermectin B1a Monosaccharide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin B1a monosaccharide is a semi-synthetic derivative of ivermectin, a broad-spectrum anti-parasitic agent. It is produced by the selective hydrolysis of the terminal saccharide unit of ivermectin.[1][2][3][4] In research settings, this compound is a valuable tool, particularly as a potent inhibitor of nematode larval development and as a probe for detecting certain types of ivermectin resistance.[1][2][3][4] Unlike its parent compound, it does not exhibit paralytic activity.[1][3][4] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization of this compound for use in various research applications.

Data Presentation

Solubility and Storage of this compound
ParameterSpecificationSource
Appearance White solid[3]
Molecular Formula C41H62O11[1][3]
Molecular Weight 730.9 g/mol [1][3]
Solubility Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Methanol[1][2][3][4]
Poor water solubility[1][3]
Long-Term Storage -20°C[2][3]
Stability ≥ 4 years at -20°C[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO. This stock solution can then be used to prepare working solutions for various in vitro assays.

Materials:

  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Inert gas (e.g., argon or nitrogen), optional

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 730.9 g/mol ), add approximately 136.8 µL of DMSO.

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Inert Gas Purge (Optional but Recommended): To enhance stability, the solvent can be purged with an inert gas like argon or nitrogen before being added to the compound.[2] This helps to displace oxygen and prevent oxidative degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Once in solution, it is recommended to use within 3 months to prevent loss of potency.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for use in cell culture experiments.

Materials:

  • High-concentration stock solution of this compound (from Protocol 1)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes for dilution

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. It is crucial that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Vortexing: Gently vortex the diluted solutions to ensure homogeneity before adding them to the cell cultures.

  • Immediate Use: It is recommended to prepare the working solutions fresh for each experiment.

Visualization of an Ivermectin-Modulated Signaling Pathway

While the direct signaling targets of this compound are not as extensively characterized as the parent compound, ivermectin has been shown to modulate several key signaling pathways implicated in various cellular processes. One such pathway is the Akt/mTOR signaling cascade, which plays a crucial role in cell growth, proliferation, and survival. Ivermectin has been reported to suppress the phosphorylation of key molecules in this pathway.[5][6] The following diagram illustrates a simplified representation of the Akt/mTOR pathway and the inhibitory effect of ivermectin.

Ivermectin_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Phosphorylates Cell_Growth_Proliferation Cell Growth & Proliferation Downstream_Effectors->Cell_Growth_Proliferation Promotes Ivermectin Ivermectin Ivermectin->Akt Inhibits Phosphorylation

Caption: Ivermectin's inhibitory effect on the Akt/mTOR signaling pathway.

Experimental Workflow for Solubilization and Use

The following diagram outlines the general workflow from receiving the solid compound to its application in an in vitro assay.

Solubilization_Workflow Start Receive Ivermectin B1a Monosaccharide (Solid) Equilibrate Equilibrate to Room Temperature Start->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Stock_Solution High-Concentration Stock Solution (e.g., 10 mM) Dissolve->Stock_Solution Aliquot Aliquot for Single Use Stock_Solution->Aliquot Store Store at -20°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw For Experiment Dilute Prepare Working Solutions in Cell Culture Medium Thaw->Dilute Working_Solution Final Working Solution Dilute->Working_Solution Assay Add to In Vitro Assay (e.g., Cell Culture) Working_Solution->Assay

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols: Ivermectin B1a Monosaccharide for Studying Glutamate-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a potent macrocyclic lactone anthelmintic, is a mixture of Ivermectin B1a and Ivermectin B1b, with Ivermectin B1a being the major component. It exerts its effect primarily by acting as a positive allosteric modulator and direct agonist of glutamate-gated chloride channels (GluCls) in invertebrates. This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately paralysis and death of the parasite.[1][2][3][4][5][6]

Ivermectin B1a is a disaccharide. Its monosaccharide derivative, Ivermectin B1a monosaccharide, is a semi-synthetic compound produced by the selective hydrolysis of the terminal oleandrose sugar.[7][8] A key characteristic of the this compound is that it is a potent inhibitor of nematode larval development but is reportedly devoid of the paralytic activity associated with its disaccharide parent compound. This suggests a significantly different interaction with GluCls, making it a valuable tool for dissecting the structure-activity relationships of ivermectin and for investigating mechanisms of ivermectin resistance.

These application notes provide a comprehensive overview of the use of this compound in studying GluCls, including its potential applications, comparative data with Ivermectin B1a, and detailed experimental protocols.

Applications

  • Investigating Structure-Activity Relationships: By comparing the effects of Ivermectin B1a (disaccharide) and its monosaccharide derivative, researchers can elucidate the role of the terminal sugar moiety in the activation and modulation of GluCls.

  • Probing Ivermectin Resistance: As the monosaccharide is reported to be a sensitive probe for some types of ivermectin resistance, it can be used in comparative studies with resistant and susceptible parasite strains to identify molecular determinants of resistance.[7][8]

  • Negative Control in High-Throughput Screening: Given its lack of direct channel activating properties leading to paralysis, this compound can serve as a valuable negative control in assays designed to identify novel GluCl activators.

  • Studying Larval Development: The potent inhibitory effect of the monosaccharide on nematode larval development (minimum concentration for full activity in Haemonchus contortus larval development of 0.001 μg/mL) makes it a useful tool for studying the physiological processes involved in this life stage.[6]

Data Presentation

Table 1: Electrophysiological and Binding Data for Ivermectin B1a (Disaccharide) on Glutamate-Gated Chloride Channels

ParameterChannel/PreparationValueReference
EC50 (Activation) Haemonchus contortus GluClα3B in Xenopus oocytes~0.1 - 1.0 nM[9][10]
C. elegans GluCl140 nM[5]
Haemonchus contortus α GluClRs in oocytes22 nM[1]
Haemonchus contortus αβ (1:1) GluClRs in oocytes86 nM[1]
Haemonchus contortus αβ (1:50) GluClRs in oocytes141 nM[1]
Kd (Binding) Haemonchus contortus GluClα3B in COS-7 cells0.35 ± 0.1 nM[9][10]
HcGluCla in COS-7 cells0.11 ± 0.021 nM
Potentiation C. elegans GluClPotentiates glutamate binding at 5 nM[5]

Table 2: Comparative Activity of Ivermectin B1a and its Monosaccharide Derivative

CompoundActivity on GluClsParalytic ActivityLarval Development Inhibition
Ivermectin B1a (Disaccharide) Potent activator and positive allosteric modulatorYesYes
This compound Expected to be a very weak partial agonist or antagonist (lacks direct channel activation)NoYes (0.001 µg/mL for full activity in H. contortus)[6]

Signaling Pathways and Experimental Workflows

To visualize the interaction of Ivermectin B1a with GluCls and the experimental approaches to study this, the following diagrams are provided.

GluCl_Signaling_Pathway cluster_membrane Cell Membrane GluCl Glutamate-Gated Chloride Channel Chloride_Influx Cl- Influx GluCl->Chloride_Influx Channel Opening Ivermectin_B1a Ivermectin B1a Ivermectin_B1a->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis

Caption: Signaling pathway of GluCl activation by Ivermectin B1a.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays GluCl_Expression Expression of GluCls (e.g., Xenopus oocytes, HEK293 cells) Electrophysiology Electrophysiological Recording (TEVC, Patch-Clamp) GluCl_Expression->Electrophysiology Binding_Assay Radioligand Binding Assay GluCl_Expression->Binding_Assay Compound_Preparation Preparation of Ivermectin B1a and Monosaccharide Solutions Compound_Preparation->Electrophysiology Compound_Preparation->Binding_Assay Larval_Assay Larval Development Assay Compound_Preparation->Larval_Assay Data_Analysis Data Analysis (EC50, Kd, IC50 determination) Electrophysiology->Data_Analysis Binding_Assay->Data_Analysis Larval_Assay->Data_Analysis Interpretation Interpretation of Results (Structure-Activity, Resistance) Data_Analysis->Interpretation

Caption: Experimental workflow for studying this compound.

Experimental Protocols

Heterologous Expression of Glutamate-Gated Chloride Channels

a. In Xenopus laevis Oocytes

  • Oocyte Preparation: Surgically remove oocytes from a mature female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired GluCl subunit(s).

  • Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics.

b. In Mammalian Cell Lines (HEK293 or COS-7)

  • Cell Culture: Culture HEK293 or COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Transfection: Transfect the cells with a plasmid vector containing the cDNA for the GluCl subunit(s) using a suitable transfection reagent (e.g., lipofectamine).

  • Expression: Allow for protein expression for 24-48 hours post-transfection before proceeding with experiments.

Electrophysiological Recordings

a. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Placement: Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

  • Impaling: Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Compound Application: Apply glutamate, Ivermectin B1a, or this compound at various concentrations to the oocyte via the perfusion system.

  • Data Acquisition: Record the resulting currents using an appropriate amplifier and data acquisition software.

b. Whole-Cell Patch-Clamp in Mammalian Cells

  • Cell Preparation: Plate transfected cells on glass coverslips.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass and fill with an internal solution containing a high chloride concentration.

  • Seal Formation: Form a high-resistance seal (gigaohm) between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell at a holding potential of -60 mV.

  • Compound Application: Apply test compounds using a rapid solution exchange system.

  • Data Acquisition: Record membrane currents.

Radioligand Binding Assays
  • Membrane Preparation: Homogenize transfected COS-7 cells expressing the GluCl and prepare a membrane fraction by centrifugation.

  • Incubation: Incubate the cell membranes with a radiolabeled ligand (e.g., [3H]Ivermectin B1a) and varying concentrations of the unlabeled competitor (Ivermectin B1a or this compound).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the dissociation constant (Kd) and the inhibitor concentration that displaces 50% of the radioligand (IC50) by non-linear regression analysis.

Larval Development Assay (Haemonchus contortus)
  • Egg Recovery: Recover H. contortus eggs from the feces of infected sheep.

  • Larval Culture: Culture the eggs to the first-stage larvae (L1) in a suitable medium.

  • Compound Exposure: Expose the L1 larvae to a range of concentrations of this compound in a 96-well plate format.

  • Incubation: Incubate the plates for a period sufficient for development to the third-stage larvae (L3) under control conditions (e.g., 6 days at 27°C).

  • Assessment: Assess the development of larvae to the L3 stage microscopically. The minimum concentration that completely inhibits development to L3 is determined.

Conclusion

This compound represents a unique tool for the study of glutamate-gated chloride channels. Its distinct biological profile, characterized by the inhibition of larval development without inducing paralysis, provides a valuable avenue for investigating the nuanced structure-activity relationships of the ivermectin family of compounds. The protocols outlined here provide a framework for researchers to utilize this compound to further our understanding of GluCl function and the mechanisms of anthelmintic resistance. Further direct electrophysiological and binding studies are warranted to fully elucidate its molecular mechanism of action at the channel level.

References

Application Notes and Protocols for the Experimental Use of Ivermectin B1a Monosaccharide in Haemonchus contortus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data and experimental protocols for studying the effects of Ivermectin B1a monosaccharide on the parasitic nematode Haemonchus contortus. The information is intended to guide the design of in vitro anthelmintic efficacy studies.

Introduction

Haemonchus contortus, a blood-feeding gastrointestinal nematode, is a major pathogen in small ruminants, causing significant economic losses worldwide. Control of this parasite has historically relied on the use of anthelmintic drugs, including ivermectin, a macrocyclic lactone. This compound is a derivative of ivermectin B1a. This document outlines the current knowledge on the activity of this compound against H. contortus and provides protocols for its experimental evaluation.

Mechanism of Action

Ivermectin and its derivatives act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions. The influx of chloride ions causes hyperpolarization of the cell membrane, which in turn leads to paralysis of the pharyngeal and somatic muscles of the nematode. This paralysis prevents the parasite from feeding and maintaining its position in the host's gastrointestinal tract, ultimately leading to its expulsion and death.

cluster_cell Neuronal or Pharyngeal Muscle Cell Membrane cluster_channel_opening cluster_outcome Cellular and Organismal Effect IVM Ivermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds to allosteric site Glu Glutamate Glu->GluCl Binds to orthosteric site Cl_in Cl- (intracellular) GluCl->Cl_in Increased Cl- Influx Cl_out Cl- (extracellular) Hyperpolarization Hyperpolarization of cell membrane Paralysis Pharyngeal and Somatic Muscle Paralysis Hyperpolarization->Paralysis Starvation Starvation and Expulsion Paralysis->Starvation

Caption: Signaling pathway of this compound in H. contortus.

Quantitative Data

The available quantitative data for the efficacy of this compound against H. contortus is currently limited. The following table summarizes the key findings in comparison to the parent compound, ivermectin.

CompoundAssay TypeEfficacy MetricValue (µg/mL)H. contortus IsolateCitation
This compoundLarval Development AssayMinimum concentration for full activity0.001Not specified[1]
IvermectinLarval Development TestLethal Concentration 50% (LC50) - Susceptible Isolate0.001HcS
IvermectinLarval Development TestLethal Concentration 50% (LC50) - Resistant Isolate0.01HcR
IvermectinAdult Motility AssayLethal Concentration 50% (LC50) - Susceptible Isolate0.067HcS
IvermectinAdult Motility AssayLethal Concentration 50% (LC50) - Resistant Isolate164.94HcR

Note: The provided data for ivermectin is for comparative context. Further studies are required to determine the LC50/IC50 of this compound against both susceptible and resistant strains of H. contortus.

Experimental Protocols

The following is a detailed protocol for a Larval Development Test (LDT), a common in vitro method for assessing the efficacy of anthelmintics against the larval stages of H. contortus. This type of assay has been used to evaluate ivermectin monosaccharide.

Protocol: Larval Development Test (LDT)

Objective: To determine the concentration of this compound that inhibits the development of H. contortus from eggs to third-stage larvae (L3).

Materials:

  • This compound

  • H. contortus eggs (recovered from fresh fecal samples of infected sheep)

  • 96-well microtiter plates

  • Culture medium (e.g., Luria-Bertani broth or a solution containing Escherichia coli and amphotericin B)

  • Deionized water

  • Saturated NaCl solution

  • Sieves (e.g., 1 mm, 250 µm, 100 µm, 25 µm)

  • Centrifuge and tubes

  • Incubator (27°C, ≥80% relative humidity)

  • Inverted microscope

  • Lugol's iodine solution

Procedure:

  • Egg Recovery:

    • Collect fresh fecal pellets from sheep infected with H. contortus.

    • Suspend the feces in water and homogenize.

    • Pass the suspension through a series of sieves to remove large debris, retaining the material that passes through the 100 µm sieve but is caught by the 25 µm sieve.

    • Wash the retained material into a centrifuge tube and perform a salt flotation using a saturated NaCl solution. Centrifuge to pellet the debris while the eggs remain in the supernatant.

    • Carefully collect the supernatant containing the eggs and wash them multiple times with deionized water to remove the salt.

    • Quantify the egg concentration using a McMaster slide or similar method.

  • Assay Setup:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium.

    • In a 96-well plate, add approximately 70-100 H. contortus eggs to each well.

    • Add the culture medium to each well.

    • Incubate the plate for 24 hours at 27°C and ≥80% humidity to allow the eggs to hatch into first-stage larvae (L1).

  • Drug Exposure:

    • After the initial 24-hour incubation, add the prepared serial dilutions of this compound to the respective wells. Include negative control wells (culture medium with solvent only) and positive control wells (a known effective anthelmintic).

    • Seal the plate and incubate for an additional 5-6 days under the same conditions.

  • Data Collection and Analysis:

    • After the incubation period, add a drop of Lugol's iodine solution to each well to stop larval development and facilitate counting.

    • Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

    • The primary endpoint is the inhibition of development to the L3 stage. Calculate the percentage of inhibition for each drug concentration relative to the negative control.

    • Determine the minimum concentration for full activity or calculate the LC50 (the concentration that inhibits the development of 50% of the larvae to the L3 stage) using probit analysis.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis feces Collect Fecal Samples sieve Sieve and Wash feces->sieve flotation Salt Flotation sieve->flotation quantify Quantify Eggs flotation->quantify add_eggs Add Eggs to 96-Well Plate quantify->add_eggs drug_prep Prepare Drug Dilutions add_drug Add Drug Dilutions drug_prep->add_drug incubate1 Incubate 24h (27°C) (Hatching to L1) add_eggs->incubate1 incubate1->add_drug incubate2 Incubate 5-6 Days (27°C) (Development to L3) add_drug->incubate2 stop_dev Stop Development (Lugol's Iodine) incubate2->stop_dev count Count Larval Stages (Microscopy) stop_dev->count analyze Calculate % Inhibition and LC50 count->analyze

Caption: Experimental workflow for the Larval Development Test (LDT).

References

Application Notes and Protocols: Analytical Standards for Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin B1a monosaccharide is a key impurity and metabolite of Ivermectin B1a, a widely used broad-spectrum anti-parasitic agent. As a primary degradation product, its accurate identification and quantification are crucial for the quality control of ivermectin drug substances and formulations. This document provides detailed application notes and protocols for the analytical characterization of this compound analytical standards.

This compound is formed by the selective hydrolysis of the terminal oleandrose sugar from the ivermectin B1a molecule. Its presence in pharmaceutical products must be monitored to ensure safety and efficacy. These notes are intended to guide researchers and analysts in establishing robust analytical methods for this compound.

Physicochemical and Quantitative Data

Accurate analytical work relies on well-characterized reference standards. The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Chemical Name 4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a[1]
CAS Number 71837-27-9[1][2][3]
Molecular Formula C₄₁H₆₂O₁₁[1][2][3]
Molecular Weight 730.92 g/mol [1][4]
Appearance White to off-white solid[3]
Purity (by HPLC) Typically ≥95%[3]
Solubility Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Poorly soluble in water.[5]
Storage Conditions Recommended storage at -20°C in a well-closed container.[3]
Computed XLogP3 3.7[4]

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound. Method optimization and validation are essential for ensuring accuracy and reliability in your specific laboratory setting.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established stability-indicating HPLC methods for ivermectin and its related substances[6][7]. It is designed to separate this compound from the parent drug and other potential impurities.

3.1.1. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A mixture of acetonitrile, methanol, and water. A common starting point is Acetonitrile:Methanol:Water (56:37:7, v/v/v).[8]
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 245 nm
Injection Volume 10 - 20 µL
Column Temperature 30°C

3.1.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve a known quantity of this compound analytical standard in methanol to prepare a stock solution of approximately 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the working standard solution using the mobile phase as the diluent.

3.1.3. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor).

  • Inject the sample solution.

  • Calculate the purity of the this compound by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound, especially at low concentrations. The fragmentation pattern can confirm the identity of the compound.

3.2.1. LC and MS Conditions

ParameterRecommended Conditions
LC System A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A gradient elution starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run.
Flow Rate 0.2 - 0.4 mL/min
Ionization Source Electrospray Ionization (ESI) in positive mode.
Precursor Ion (m/z) [M+H]⁺ = 731.4 or [M+Na]⁺ = 753.4
Product Ions (m/z) The fragmentation of the monosaccharide is expected to be similar to ivermectin B1a, involving the loss of the sugar moiety and water molecules[9].

3.2.2. Standard Preparation

Prepare a series of calibration standards of this compound in a relevant matrix (e.g., mobile phase, blank formulation) to cover the expected concentration range of the samples.

3.2.3. Data Analysis

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for quantitative analysis. For qualitative identification, compare the full scan mass spectrum and the fragmentation pattern with that of a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and confirmation of the this compound analytical standard.

3.3.1. Sample Preparation

Dissolve 5-10 mg of the this compound standard in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

3.3.2. Data Acquisition

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments, such as COSY, HSQC, and HMBC, can be used for complete signal assignment.

3.3.3. Expected Spectral Features

The ¹H NMR spectrum will show characteristic signals for the macrocyclic lactone core and the single sugar unit. The absence of signals corresponding to the second sugar unit of ivermectin B1a will be a key diagnostic feature. Quantitative NMR (qNMR) can also be employed for accurate purity determination using a certified internal standard[10].

Stability Indicating Method Development and Forced Degradation Studies

To ensure the analytical method can separate the this compound from its potential degradation products, forced degradation studies should be performed[11][12][13].

3.4.1. Stress Conditions

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photostability: Exposure to UV light (e.g., 254 nm) and visible light.

3.4.2. Procedure

  • Prepare solutions of this compound and subject them to the stress conditions outlined above.

  • Analyze the stressed samples using the developed HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the main peak area.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Visualizations

Chemical Structure and Relationship

The following diagram illustrates the chemical structure of this compound and its relationship to the parent Ivermectin B1a molecule.

G Ivermectin B1a and its Monosaccharide Derivative Ivermectin_B1a Ivermectin B1a (Disaccharide) Monosaccharide This compound Ivermectin_B1a->Monosaccharide Hydrolysis Sugar1 Oleandrose Ivermectin_B1a->Sugar1 contains Sugar2 Oleandrose Ivermectin_B1a->Sugar2 contains Aglycone Ivermectin Aglycone Monosaccharide->Aglycone Hydrolysis Monosaccharide->Sugar2 contains

Caption: Relationship between Ivermectin B1a and its derivatives.

Analytical Workflow for Standard Qualification

This diagram outlines a typical workflow for the qualification of an this compound analytical standard.

G Analytical Workflow for this compound Standard cluster_0 Physicochemical Characterization cluster_1 Identification cluster_2 Purity and Assay cluster_3 Stability Assessment Appearance Appearance Solubility Solubility NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS, MS/MS) HPLC HPLC-UV (Purity) qNMR qNMR (Assay) Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Standard Ivermectin B1a Monosaccharide Standard Standard->Appearance Standard->Solubility Standard->NMR Standard->MS Standard->HPLC Standard->qNMR Standard->Forced_Degradation

Caption: Workflow for analytical standard qualification.

Conclusion

The analytical methods and data presented in these application notes provide a comprehensive framework for the analysis of this compound analytical standards. Adherence to these protocols, combined with proper method validation, will ensure the generation of accurate and reliable data, which is essential for regulatory compliance and the development of safe and effective pharmaceutical products. Researchers are encouraged to use this document as a guide and to further optimize these methods for their specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Ivermectin B1a Monosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ivermectin B1a monosaccharide.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for the synthesis of this compound?

A1: The synthesis of this compound is achieved through the selective acid-catalyzed hydrolysis of the terminal oleandrose sugar unit from the ivermectin B1a molecule.[1][2][3] The reaction needs to be carefully controlled to prevent complete hydrolysis to the aglycone.

Q2: What are the most common impurities I should expect in my final product?

A2: The most common impurities include:

  • Unreacted Ivermectin B1a: Incomplete hydrolysis will result in the presence of the starting material.

  • Ivermectin B1a Aglycone: Over-reaction or harsh acidic conditions can lead to the cleavage of both sugar moieties, resulting in the formation of the aglycone.[4][5]

  • Process-related impurities from starting material: Impurities present in the initial ivermectin bulk material, such as 24-demethyl H2B1a, 3'-demethyl H2B1a, and other degradation products, may be carried through the synthesis.[6]

  • Epimers or degradation products: Ivermectin is sensitive to its environment. Acidic conditions, if not properly controlled, can lead to the formation of various degradation by-products.[7]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the progress of the hydrolysis and quantifying the purity of the final this compound product.[8][9] HPLC can effectively separate the starting material, the desired monosaccharide product, and the aglycone impurity.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound with a high amount of unreacted ivermectin. 1. Insufficient reaction time. 2. Inadequate acid concentration. 3. Low reaction temperature.1. Increase the reaction time and monitor the progress by HPLC at regular intervals. 2. Perform small-scale experiments to optimize the acid concentration. 3. Gradually increase the reaction temperature, while carefully monitoring for the formation of the aglycone impurity.
High percentage of ivermectin B1a aglycone impurity in the final product. 1. Overly harsh acidic conditions (e.g., too high acid concentration or a very strong acid). 2. Prolonged reaction time. 3. High reaction temperature.1. Reduce the acid concentration or consider using a milder acid. 2. Carefully monitor the reaction by HPLC and quench the reaction as soon as the optimal conversion to the monosaccharide is achieved. 3. Lower the reaction temperature.
Presence of unknown peaks in the HPLC chromatogram. 1. Degradation of the starting material or product due to exposure to light or air. 2. Presence of impurities in the starting ivermectin. 3. Side reactions occurring under the chosen reaction conditions.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and protected from light. 2. Characterize the purity of the starting ivermectin before use. 3. If possible, use techniques like LC-MS to identify the unknown impurities and adjust reaction conditions accordingly.
Difficulty in purifying the this compound from the reaction mixture. 1. Inefficient separation by column chromatography. 2. Co-elution of the product with impurities.1. Optimize the solvent system for silica gel column chromatography. A gradient elution might be necessary. 2. Consider using a different stationary phase for chromatography or explore preparative HPLC for purification.[10]

Quantitative Data Summary

The following table summarizes the key components and their typical purity levels encountered during the synthesis and purification of this compound. Please note that the exact percentages can vary significantly based on the specific reaction and purification conditions.

Compound Typical Purity (Commercial) Notes
Ivermectin B1a (Starting Material)≥95%Purity of the starting material is crucial to minimize final product impurities.
This compound>95% by HPLC[3]Target purity for the final product after purification.
Ivermectin B1a AglyconeVariableA major impurity to be minimized during the synthesis.
Other related substances<2%Includes other process-related impurities and degradation products.

Experimental Protocols

Key Experiment: Selective Hydrolysis of Ivermectin B1a to this compound

This protocol is a representative procedure based on literature findings and should be optimized for specific laboratory conditions.

Materials:

  • Ivermectin B1a

  • Tetrahydrofuran (THF), aqueous

  • Sulfuric acid (H₂SO₄), concentrated

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve Ivermectin B1a in aqueous tetrahydrofuran.

  • Add a controlled amount of concentrated sulfuric acid (e.g., to achieve a final concentration of 10%) to the solution while stirring.[11]

  • Maintain the reaction at a controlled temperature (e.g., room temperature) and monitor the reaction progress by HPLC.

  • Once the desired conversion to the monosaccharide is achieved, quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the this compound from unreacted ivermectin and the aglycone impurity.[11]

Analytical Method: HPLC Analysis of Reaction Mixture

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions (example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[12]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water. The exact ratio should be optimized for best separation. A common starting point could be a gradient or isocratic elution.[12][13]

  • Flow Rate: 1.0 - 1.5 mL/min[12]

  • Detection: UV at 245 nm[9]

  • Injection Volume: 20 µL

Visualizations

Synthesis_Workflow Ivermectin Ivermectin B1a (Starting Material) Hydrolysis Selective Acid Hydrolysis Ivermectin->Hydrolysis Reaction_Mixture Crude Reaction Mixture (Monosaccharide, Ivermectin, Aglycone) Hydrolysis->Reaction_Mixture Purification Silica Gel Column Chromatography Reaction_Mixture->Purification Final_Product This compound (Purified Product) Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Ivermectin Ivermectin B1a Monosaccharide This compound (Desired Product) Ivermectin->Monosaccharide Selective Hydrolysis Unreacted Unreacted Ivermectin B1a (Incomplete Reaction) Ivermectin->Unreacted Remains if reaction is incomplete Aglycone Ivermectin B1a Aglycone (Over-hydrolysis) Monosaccharide->Aglycone Further Hydrolysis

Caption: Logical relationships in the formation of common impurities during synthesis.

References

Troubleshooting low yield in ivermectin B1a monosaccharide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ivermectin B1a monosaccharide. Low yield is a common challenge in this multi-step synthesis, and this guide aims to address specific issues encountered during key experimental stages.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield After Acid-Catalyzed Hydrolysis of Ivermectin

Q1: My yield of ivermectin B1a aglycone is significantly lower than expected after the acidic hydrolysis of ivermectin. What are the potential causes and solutions?

A1: Low yields during the acid-catalyzed hydrolysis of ivermectin to its aglycone can stem from several factors. Over-hydrolysis, incomplete reaction, and product degradation are the primary culprits.

  • Over-hydrolysis: Prolonged exposure to strong acidic conditions can lead to the degradation of the desired aglycone.[1] The stability of ivermectin is pH-dependent, with increased degradation in highly acidic solutions.[1]

    • Troubleshooting:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the aglycone. Quench the reaction as soon as the starting material is consumed to prevent significant product degradation.

      • Control Temperature: Elevated temperatures can accelerate both the desired hydrolysis and undesired degradation. Maintain a consistent and controlled temperature throughout the reaction.

  • Incomplete Reaction: Insufficient reaction time or inadequate acid concentration can lead to a mixture of starting material, the desired monosaccharide, and the aglycone.

    • Troubleshooting:

      • Reaction Time: As monitored by TLC or HPLC, ensure the reaction is allowed to proceed until the ivermectin peak is minimal.

      • Solvent System: Ensure the ivermectin is fully dissolved in the reaction solvent to allow for efficient contact with the acid catalyst. Ivermectin has poor water solubility but is soluble in organic solvents like methanol and ethanol.[3]

Issue 2: Inefficient Glycosylation of the Avermectin Aglycone

Q2: I am struggling with the glycosylation step to couple the avermectin aglycone with the protected oleandrose sugar. The yield of the desired this compound is poor. What should I investigate?

A2: O-glycosylation of complex molecules like the avermectin aglycone is a challenging reaction, and low yields can be attributed to several factors related to the substrates, reagents, and reaction conditions.

  • Steric Hindrance: The hydroxyl group at the C13 position of the avermectin aglycone is sterically hindered, which can make the glycosylation reaction sluggish.

    • Troubleshooting:

      • Choice of Glycosyl Donor: The reactivity of the glycosyl donor is crucial. Highly reactive donors might be necessary to overcome the steric hindrance of the aglycone.

      • Activation Method: The method used to activate the glycosyl donor (e.g., using a promoter like N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid) should be optimized.

  • Protecting Groups: The choice of protecting groups on the oleandrose donor is critical. They influence the reactivity of the donor and the stereochemical outcome of the glycosylation.

    • Troubleshooting:

      • Participating vs. Non-Participating Groups: A participating group (e.g., an acetyl group) at the C2' position of the sugar donor can help control the stereochemistry of the newly formed glycosidic bond.

      • Protecting Group Stability: Ensure the protecting groups on the sugar are stable to the glycosylation conditions and can be removed without affecting the rest of the molecule.

  • Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor and reduce the yield.

    • Troubleshooting:

      • Dry Reagents and Solvents: Use freshly dried solvents and ensure all glassware is rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

      • Molecular Sieves: The addition of activated molecular sieves to the reaction mixture can help to scavenge any residual moisture.

Issue 3: Difficulty in Deprotection of the Monosaccharide

Q3: I am observing low yields and the formation of side products during the deprotection of the protected this compound. How can I improve this step?

A3: The final deprotection step to reveal the free hydroxyl groups on the sugar moiety can be challenging due to the sensitivity of the ivermectin core to certain reagents.

  • Protecting Group Choice: The ease and selectivity of deprotection depend heavily on the protecting groups used.

    • Troubleshooting:

      • Orthogonal Protecting Groups: Employ a protecting group strategy where different types of protecting groups can be removed under distinct conditions without affecting others. For instance, silyl ethers can be removed with fluoride reagents, while esters can be cleaved under basic conditions.[4]

  • Reagent-Induced Side Reactions: The reagents used for deprotection can sometimes react with other functional groups in the this compound. For example, tetrabutylammonium fluoride (TBAF), commonly used to remove silyl ethers, is basic and can cause decomposition of base-sensitive compounds.[5] Unexpected rearrangements have been observed when using TBAF to deprotect silyl ethers of ivermectin derivatives.[6]

    • Troubleshooting:

      • Buffered Reagents: If using TBAF, buffering the reaction with a mild acid like acetic acid can mitigate its basicity and reduce side reactions.[5]

      • Alternative Deprotection Methods: Explore alternative, milder deprotection methods. For example, for silyl ethers, reagents like HF-pyridine or catalytic acetyl chloride in methanol can be effective and less harsh.[7]

Issue 4: Challenges in Purification of the Final Product

Q4: I am finding it difficult to purify the final this compound from the reaction mixture. What purification techniques are most effective?

A4: The purification of this compound requires techniques that can separate it from unreacted starting materials, reagents, and side products with similar polarities.

  • Chromatographic Methods:

    • Flash Column Chromatography: Silica gel flash column chromatography is a common method for purifying ivermectin and its derivatives. A gradient elution system, for example with a mixture of ethyl acetate and hexanes, can be effective.[8]

    • Reversed-Phase Flash Column Chromatography: For more polar impurities, reversed-phase (C18) flash column chromatography can be a powerful tool. A gradient of acetonitrile, methanol, and water has been shown to be effective for purifying ivermectin.[8]

    • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often necessary. A C18 column with a mobile phase of acetonitrile, water, and a small amount of acid (e.g., phosphoric or formic acid) can be used.[9][10]

  • Crystallization: If the product is a solid, crystallization can be an effective final purification step to obtain a highly pure compound.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis

Problem Potential Cause Recommended Action
Low Yield in Hydrolysis Over-hydrolysis due to harsh acidic conditions.[1]Monitor reaction progress closely with TLC/HPLC. Optimize acid concentration and reaction temperature.
Incomplete reaction.Ensure complete dissolution of starting material and allow sufficient reaction time.
Inefficient Glycosylation Steric hindrance of the aglycone.Use a highly reactive glycosyl donor and optimize the activation method.
Inappropriate protecting groups on the sugar.Select protecting groups that offer good reactivity and can be selectively removed. Consider using a participating group at C2'.
Presence of moisture in the reaction.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere with molecular sieves.
Difficult Deprotection Non-selective removal of protecting groups.Employ an orthogonal protecting group strategy.[4]
Reagent-induced side reactions (e.g., with TBAF).[5][6]Use buffered deprotection reagents or explore milder, alternative methods.[5][7]
Purification Challenges Co-elution of impurities with the product.Utilize a combination of normal-phase and reversed-phase chromatography. Employ preparative HPLC for high purity.[8][10]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of Ivermectin to Ivermectin Aglycone

Disclaimer: This is a general guideline. Specific conditions may need to be optimized.

  • Dissolve ivermectin B1a in a suitable alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., 1% concentrated sulfuric acid).[2]

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 40°C).

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by neutralizing the acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aglycone by flash column chromatography on silica gel.

Protocol 2: General Procedure for Purification by Reversed-Phase Flash Column Chromatography

Adapted from a procedure for ivermectin purification.[8]

  • Wash the C18 silica gel with a gradient of methanol and water.

  • Dissolve the crude this compound in methanol.

  • Apply the sample to the column.

  • Elute the column with a gradient of acetonitrile, methanol, and water. The exact gradient will need to be optimized based on the impurity profile.

  • Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the organic solvents under reduced pressure.

  • Extract the remaining aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer and evaporate the solvent to obtain the purified product.

Mandatory Visualizations

experimental_workflow start Start: Ivermectin B1a hydrolysis Step 1: Acid-Catalyzed Hydrolysis start->hydrolysis aglycone Ivermectin B1a Aglycone hydrolysis->aglycone glycosylation Step 2: Glycosylation with Protected Oleandrose aglycone->glycosylation protected_mono Protected Ivermectin B1a Monosaccharide glycosylation->protected_mono deprotection Step 3: Deprotection protected_mono->deprotection crude_product Crude Ivermectin B1a Monosaccharide deprotection->crude_product purification Step 4: Purification (Chromatography) crude_product->purification final_product Pure Ivermectin B1a Monosaccharide purification->final_product troubleshooting_low_yield start Low Yield of Ivermectin B1a Monosaccharide hydrolysis_low Hydrolysis Yield Low? start->hydrolysis_low check_hydrolysis Check Hydrolysis Step Yield check_glycosylation Check Glycosylation Step Yield check_deprotection Check Deprotection Step Yield glycosylation_low Glycosylation Yield Low? hydrolysis_low->glycosylation_low No optimize_hydrolysis Optimize Hydrolysis: - Monitor reaction - Adjust acid concentration - Control temperature hydrolysis_low->optimize_hydrolysis Yes deprotection_low Deprotection Yield Low? glycosylation_low->deprotection_low No optimize_glycosylation Optimize Glycosylation: - Use reactive donor - Check protecting groups - Ensure anhydrous conditions glycosylation_low->optimize_glycosylation Yes optimize_deprotection Optimize Deprotection: - Use orthogonal protecting groups - Use buffered/milder reagents deprotection_low->optimize_deprotection Yes

References

Preventing degradation of ivermectin B1a monosaccharide in storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ivermectin B1a Monosaccharide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to ivermectin?

A1: this compound is a primary degradation product and a semi-synthetic derivative of ivermectin.[1][2][3] It is formed by the selective hydrolysis of the terminal oleandrose sugar unit from the ivermectin B1a molecule.[1][4] While it is an impurity, it is also used as a probe to detect certain types of ivermectin resistance in nematodes.[1][2][3]

Q2: What are the primary factors that cause the degradation of this compound?

A2: Like its parent compound ivermectin, the monosaccharide is susceptible to degradation from several factors, including:

  • pH: It undergoes hydrolysis in both acidic and alkaline conditions.[5][6] Strong acidic conditions can lead to further degradation by cleaving the second sugar unit to form the aglycone.[4]

  • Light: Exposure to ultraviolet (UV) light, particularly around 350 nm, can cause significant photodegradation.[7][8][9][10]

  • Oxidation: The molecule is susceptible to oxidation, which can occur during storage at atmospheric conditions.[4][5][6]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored under controlled conditions. The solid compound has been shown to be stable for at least four years when stored properly.[1]

ParameterRecommended ConditionRationale
Temperature -20°C[1][3][11]Minimizes rates of hydrolysis and oxidation.
Light Protect from light (e.g., store in amber vials)Prevents photodegradation.[4]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Reduces the risk of oxidation.
Form SolidMore stable than solutions.
Humidity Controlled, low humidity[4]Minimizes potential for hydrolysis.

Q4: In which solvents is this compound soluble and are there stability concerns in solution?

A4: this compound is soluble in organic solvents such as ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO), but it has poor solubility in water.[2][3] Solutions are less stable than the solid compound and should be prepared fresh for experiments. If short-term storage of a solution is necessary, it should be stored at -20°C in a tightly sealed, light-protected container.

Troubleshooting Guide

Issue 1: I am seeing an unexpected new peak in my HPLC/UPLC analysis of an aged sample.

  • Possible Cause 1: Further Degradation. Your this compound may have degraded further into the ivermectin aglycone, especially if exposed to acidic conditions.

    • Troubleshooting Step: Analyze a reference standard of ivermectin aglycone if available. Review the pH of your sample and storage solvent. Ensure all solvents are fresh and within the appropriate pH range.

  • Possible Cause 2: Oxidative Degradation. The sample may have been exposed to air for a prolonged period, leading to oxidation products.

    • Troubleshooting Step: Prepare fresh samples, minimizing exposure to air by purging vials with an inert gas like nitrogen or argon. Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to storage solvents if compatible with your experimental design.[4]

  • Possible Cause 3: Photodegradation. The sample might have been exposed to light.

    • Troubleshooting Step: Always handle and store the compound and its solutions in amber vials or containers wrapped in aluminum foil.[4] Ensure work is performed away from direct sunlight or strong artificial light.

Issue 2: The concentration of my stock solution appears to have decreased over time.

  • Possible Cause 1: Adsorption to Container. The compound may be adsorbing to the surface of the storage container, especially if it is plastic.

    • Troubleshooting Step: Use glass or polypropylene vials for storage. Before use, briefly vortex the solution to ensure any adsorbed material is redissolved.

  • Possible Cause 2: Evaporation of Solvent. If the container was not sealed properly, solvent evaporation could lead to an inaccurate concentration, although this would typically result in an apparent increase in concentration. If the container was opened frequently in a humid environment, water absorption could dilute the sample.

    • Troubleshooting Step: Use vials with high-quality, tight-fitting caps (e.g., PTFE-lined). Prepare smaller aliquots for daily use to avoid repeated opening of the main stock solution.

  • Possible Cause 3: Chemical Degradation. The compound is degrading in solution.

    • Troubleshooting Step: Prepare stock solutions fresh whenever possible. If storage is required, store at -20°C or below and for the shortest duration possible. Perform a stability test in your chosen solvent to understand its degradation rate under your specific storage conditions.

Visual Guides and Workflows

Diagram 1: this compound Degradation Pathways parent Ivermectin B1a mono Ivermectin B1a Monosaccharide parent->mono  Acid/Base  Hydrolysis aglycone Ivermectin Aglycone mono->aglycone  Strong Acid  Hydrolysis photo_ox Photo- & Oxidative Degradation Products mono->photo_ox  Light (UV)  Oxygen

Caption: Primary degradation pathways affecting this compound.

Diagram 2: Troubleshooting Unexpected Sample Degradation start Unexpected Peak or Loss of Purity Detected check_storage Review Storage Conditions: Temp? Light? Air Exposure? start->check_storage check_solution Review Solution Prep: Solvent pH? Age? Container? start->check_solution temp_issue Store at -20°C or below check_storage->temp_issue Incorrect Temp light_issue Use Amber Vials check_storage->light_issue Light Exposure air_issue Use Inert Gas (N2/Ar) check_storage->air_issue Air Exposure ph_issue Use Neutral, Anhydrous Solvents check_solution->ph_issue Acidic/Basic age_issue Prepare Solutions Fresh check_solution->age_issue Old Solution resolve Re-analyze Fresh Sample temp_issue->resolve light_issue->resolve air_issue->resolve ph_issue->resolve age_issue->resolve

Caption: A workflow for diagnosing the root cause of sample degradation.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method

This protocol is a representative method for assessing the stability of this compound and separating it from its parent compound and major degradants. Method parameters are based on established procedures for ivermectin analysis.[12][13][14]

1. Chromatographic System:

  • System: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: C18 reverse-phase column (e.g., Zorbax Extend-C18, 150 mm x 4.6 mm, 3.5 µm particle size).[13]

  • Column Temperature: 30°C.[13]

  • Flow Rate: 1.5 mL/min.[13]

  • Detection Wavelength: 245 nm.[13]

  • Injection Volume: 20 µL.

2. Reagents and Materials:

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Sample Vials (Amber glass recommended)

3. Mobile Phase Preparation:

  • Mobile Phase A: Water[13]

  • Mobile Phase B: Acetonitrile and Methanol (85:15 v/v)[13]

  • Procedure: Filter and degas all mobile phase components before use.

4. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.03070
15.01090
20.01090
22.03070
30.03070

Note: This is an example gradient and may require optimization for your specific column and system to achieve the best separation.

5. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (30:70 Water:ACN/MeOH) to a final concentration of approximately 20 µg/mL.

  • Procedure: Prepare the solution in an amber volumetric flask to protect from light. Filter the final solution through a 0.45 µm syringe filter before injection.

6. Analysis and Interpretation:

  • Inject the working solution into the HPLC system.

  • The retention time for this compound should be distinct from ivermectin B1a and its aglycone degradant.

  • The presence of new peaks or a decrease in the area of the main peak in aged or stressed samples indicates degradation. The peak purity can be assessed using a photodiode array (PDA) detector if available.

References

Technical Support Center: Overcoming Poor Signal in LC-MS Analysis of Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of ivermectin B1a monosaccharide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on addressing the issue of poor signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a very low or no signal for this compound when using a standard C18 reversed-phase column?

A1: The this compound (an oleandrose sugar moiety) is a highly polar compound. Standard C18 reversed-phase columns are designed to retain nonpolar or moderately polar compounds and will provide little to no retention for very polar analytes like monosaccharides.[1][2] This lack of retention leads to the analyte eluting in the void volume, where it is often suppressed by the sample matrix and solvent front, resulting in a poor signal. For effective separation of polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[1][2][3][4]

Q2: What is HILIC, and how does it help in the analysis of polar compounds like the this compound?

A2: HILIC is a chromatographic technique that uses a polar stationary phase (e.g., amide, amino, or zwitterionic) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a smaller amount of aqueous solvent.[1][2] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like the this compound, can partition into this aqueous layer and be retained. The high organic content of the mobile phase also facilitates efficient desolvation and ionization in the mass spectrometer's electrospray source, which can lead to improved signal intensity.[2]

Q3: I am using a HILIC column but my signal is still weak. What could be the reason?

A3: Even with HILIC, carbohydrates are known for their poor ionization efficiency in mass spectrometry.[5][6] Several factors could still contribute to a weak signal:

  • Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization of sugars. For monosaccharides, using an alkaline mobile phase (e.g., with ammonium hydroxide) can promote deprotonation and enhance the signal in negative ion mode.[4][7]

  • Inappropriate Ionization Mode: Depending on the mobile phase and any derivatization, the monosaccharide may ionize more efficiently in either positive or negative mode. It is crucial to test both.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improving sample cleanup or chromatographic separation can mitigate this.

  • Need for Derivatization: For very low concentrations, direct analysis may not be sensitive enough. Derivatization can be employed to improve both chromatographic retention and ionization efficiency.[5][6][8]

Q4: What is derivatization and when should I consider it for my this compound analysis?

A4: Derivatization is a chemical reaction that modifies the analyte to improve its analytical properties. For monosaccharides, derivatization is often used to:

  • Increase hydrophobicity for better retention in reversed-phase chromatography.

  • Introduce a readily ionizable group to enhance MS signal intensity.[5][8]

  • Add a UV-active or fluorescent tag for alternative detection methods.

A common derivatization agent for monosaccharides is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of the sugar.[6][9][10] This not only improves chromatographic behavior but also significantly boosts detection sensitivity in MS.[9][10] Consider derivatization when you need to achieve very low limits of detection or if optimizing the HILIC method alone does not provide a sufficient signal.

Troubleshooting Guide

Issue 1: Poor or No Chromatographic Retention
Question Possible Cause & Solution
Why is my peak eluting at the solvent front? Cause: You are likely using a reversed-phase (e.g., C18) column, which does not retain highly polar monosaccharides. Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., amide, zwitterionic, or amino-based stationary phase).[1][2][4]
My retention on a HILIC column is still weak. How can I increase it? Cause: The mobile phase may not have a high enough organic content. Solution: Increase the percentage of the organic solvent (typically acetonitrile) in your mobile phase. For gradient elution, start with a higher initial organic percentage. Ensure your sample is dissolved in a solvent with a similar or higher organic content than the initial mobile phase to avoid peak distortion.[2]
Issue 2: Poor Signal Intensity / Low Sensitivity
Question Possible Cause & Solution
How can I improve the ionization of the monosaccharide? Cause: Suboptimal mobile phase conditions. Sugars are inherently difficult to ionize.[5][6] Solution 1 (HILIC): Optimize the mobile phase pH. Using a slightly alkaline mobile phase (e.g., adding 0.1% ammonium hydroxide) can improve deprotonation and significantly enhance the signal in negative ion mode ESI-MS.[4][7] Solution 2 (HILIC): Ensure you are using a volatile buffer compatible with MS, such as ammonium acetate or ammonium formate, at a low concentration (e.g., 5-10 mM). This helps with ionization and stabilizes the spray.[1]
Would derivatization help improve my signal? Cause: The native monosaccharide has poor ionization efficiency. Solution: Yes, derivatization is a highly effective strategy. Using a reagent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can significantly increase the MS signal.[6][9][10] The PMP tag provides a more easily ionizable moiety.
Could my sample matrix be the problem? Cause: Matrix effects, where co-eluting compounds from the sample suppress the ionization of your analyte. Solution: Improve your sample preparation. Use solid-phase extraction (SPE) to clean up the sample and remove interfering substances. If matrix effects persist, consider using a stable isotope-labeled internal standard to compensate for the suppression.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question Possible Cause & Solution
Why are my peaks tailing or showing fronting? Cause 1: Mismatch between sample solvent and mobile phase. Solution 1: Reconstitute your final sample extract in a solvent that is as close as possible to the initial mobile phase composition (i.e., high organic content for HILIC). Injecting a large volume of an aqueous sample onto a HILIC column will cause severe peak distortion.[11] Cause 2: Secondary interactions with the stationary phase. Solution 2: Adjust the mobile phase pH or ionic strength. Sometimes, small adjustments to the buffer concentration can improve peak shape.
Why am I seeing split peaks? Cause: Anomer separation. Reducing sugars like the ivermectin monosaccharide can exist as different anomers (α and β forms) in solution, which may be separated under certain chromatographic conditions. Solution: To obtain a single peak, you can try adjusting the mobile phase pH or the column temperature. For example, a combination of high pH and controlled temperature can sometimes help in collapsing the anomers into a single peak or improving their separation for individual quantification.[7]

Quantitative Data Summary

The following tables summarize typical parameters and performance metrics for different LC-MS approaches to monosaccharide analysis.

Table 1: Comparison of Chromatographic Strategies for Monosaccharide Analysis

ParameterReversed-Phase LC (Not Recommended)HILIC (Recommended)RP-LC after PMP Derivatization
Stationary Phase C18, C8Amide, Zwitterionic, AminoC18
Primary Retention Mechanism Hydrophobic InteractionPartitioning into aqueous layerHydrophobic Interaction
Typical Mobile Phase High AqueousHigh AcetonitrileAcetonitrile/Water Gradient
Analyte Retention Poor to NoneGoodGood
MS Sensitivity LowModerate to GoodHigh
Primary Challenge No retentionControl of mobile phase, peak shapeExtra sample preparation step

Table 2: Example LC-MS/MS Parameters from Published Methods for Polar Metabolites/Sugars

Method TypeColumnMobile PhaseIonization ModeTypical LLOQReference
HILIC-MSZwitterionic HILICA: 100 mM Ammonium Acetate (pH 9.0) in Water; B: AcetonitrileNegative ESIAnalyte Dependent[3]
HILIC-MSPolymer-based Amino (e.g., Shodex VG-50)A: 0.1% Ammonia Water; B: AcetonitrileNegative ESI~3.2 ng/mL (for non-reducing saccharides)[4][12]
PMP Derivatization LC-MS/MSC18A: 5 mM Ammonium Acetate in Water; B: AcetonitrilePositive ESI2 ng/mL[6]

Experimental Protocols

Protocol 1: Direct Analysis of this compound using HILIC-MS

This protocol is suitable for samples where the monosaccharide concentration is expected to be high enough for direct detection.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Condition a mixed-mode or polymeric SPE cartridge appropriate for polar analytes with methanol followed by water.

    • Load the pre-treated sample (e.g., hydrolyzed plasma or tissue extract).

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by a weak wash buffer to remove other interferences.

    • Elute the monosaccharide with a polar, high organic content solvent (e.g., 80% acetonitrile in water with 0.1% formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of 90% acetonitrile in water. This is the final sample for injection.

  • LC-MS/MS Method

    • LC System: UPLC/HPLC system capable of handling high organic mobile phases.

    • Column: A HILIC column, such as an Agilent InfinityLab Poroshell 120 HILIC-Z or Waters ACQUITY UPLC BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Ammonium Hydroxide (for high pH) or 0.1% Formic Acid (for low pH).

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: Ramp from 95% B to 60% B

      • 5-6 min: Hold at 60% B

      • 6.1-8 min: Return to 95% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2-5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), test both Positive and Negative modes. Negative mode is often better for underivatized sugars, especially at high pH.[4]

    • MS Parameters: Optimize cone voltage and collision energy for the specific m/z transition of the this compound.

Protocol 2: Analysis after PMP Derivatization

This protocol is recommended for achieving high sensitivity and low detection limits.

  • Sample Hydrolysis & Cleanup:

    • Perform acid hydrolysis on your sample if the monosaccharide is part of a larger glycoside.

    • Neutralize the sample and perform an initial cleanup using SPE as described in Protocol 1 (Steps 1.1-1.4). Evaporate to dryness.

  • PMP Derivatization: [Adapted from[6][9][10]]

    • Reconstitute the dried sample residue in 20 µL of 0.5 M methanolic PMP solution and 20 µL of 0.3 M sodium hydroxide.

    • Vortex and incubate at 70°C for 60 minutes.

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by adding 20 µL of 0.5 M hydrochloric acid.

    • Add 200 µL of water and 200 µL of chloroform. Vortex vigorously and centrifuge.

    • Discard the lower chloroform layer (this removes excess PMP reagent). Repeat the chloroform wash three times.

    • The upper aqueous layer contains the PMP-labeled monosaccharide. Filter it through a 0.22 µm filter before injection.

  • LC-MS/MS Method (Reversed-Phase)

    • LC System: Standard UPLC/HPLC system.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Design a suitable gradient, for example, from 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: ESI Positive. The PMP tag ionizes well in positive mode.

    • MS Parameters: Optimize MRM transitions for the PMP-monosaccharide derivative.

Visualizations

Caption: High-level workflow for direct HILIC-MS analysis.

Derivatization_Logic Start Start: Poor Signal for Monosaccharide? Check_LC Are you using a HILIC column? Start->Check_LC Yes Switch_HILIC Action: Switch from RP to HILIC column. Check_LC->Switch_HILIC No Check_MS Is MS Ionization Optimized? Check_LC->Check_MS Yes Switch_HILIC->Check_LC Optimize_MS Action: Test +/- modes. Use high pH mobile phase for negative mode. Check_MS->Optimize_MS No Check_Cleanup Is sample cleanup sufficient? Check_MS->Check_Cleanup Yes Optimize_MS->Check_MS Improve_Cleanup Action: Implement or optimize SPE protocol. Check_Cleanup->Improve_Cleanup No Consider_Deriv Is signal still too low? Check_Cleanup->Consider_Deriv Yes Improve_Cleanup->Check_Cleanup Derivatize Action: Use PMP Derivatization and RP-LC-MS. Consider_Deriv->Derivatize Yes Success Signal Improved Consider_Deriv->Success No Derivatize->Success

Caption: Troubleshooting logic for poor signal intensity.

References

Ivermectin B1a Monosaccharide Forced Degradation Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to forced degradation studies of Ivermectin B1a monosaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation of Ivermectin?

Forced degradation studies for Ivermectin, as recommended by ICH guidelines, typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2][3] The goal is to achieve a target degradation of approximately 5-20%, which allows for the identification of potential degradation products under "worst-case" scenarios.[4]

Q2: What are the major degradation pathways for Ivermectin under these stress conditions?

Ivermectin is a macrocyclic lactone and is susceptible to degradation through several pathways:

  • Hydrolysis: Under both acidic and basic conditions, the lactone ring can be hydrolyzed. Additionally, the glycosidic bond of the disaccharide moiety can be cleaved, leading to the formation of the aglycone and the corresponding monosaccharide or disaccharide.

  • Oxidation: Ivermectin is susceptible to oxidation, often initiated by agents like hydrogen peroxide (H₂O₂).[1][2][3] A common oxidative degradation product is the 3,4-epoxide of the H₂B₁ₐ component.[1][3]

  • Photodegradation: Exposure to light can lead to photo-oxidation and other photochemical reactions.[5]

Q3: What analytical techniques are most suitable for analyzing Ivermectin degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the separation and characterization of Ivermectin degradation products:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for separating Ivermectin from its degradation products.[6][7] A C18 column with gradient elution is commonly used.[2][3] UV detection at around 245 nm or 254 nm is typically employed.[6][8]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique is crucial for the identification and structural elucidation of degradation products by providing accurate mass measurements and fragmentation patterns.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural confirmation of isolated degradation products.[1][3]

Troubleshooting Guides

Problem: No significant degradation is observed under stress conditions.

  • Possible Cause 1: Stress conditions are too mild.

    • Solution: Increase the concentration of the acid, base, or oxidizing agent. For thermal stress, increase the temperature or duration of exposure. For photolytic stress, increase the light intensity or exposure time. It is recommended to aim for a degradation of 5-20%.[4]

  • Possible Cause 2: The drug substance is highly stable under the tested conditions.

    • Solution: While Ivermectin is known to degrade, the kinetics can be slow. Ensure the stress is applied for a sufficient duration. Refer to literature for typical timeframes.[1][5]

Problem: Excessive degradation (>20%) is observed.

  • Possible Cause: Stress conditions are too harsh.

    • Solution: Reduce the concentration of the stressor, the temperature, or the exposure time. The goal is to generate primary degradation products, and excessive degradation can lead to secondary and tertiary products, complicating the analysis.[4]

Problem: Poor chromatographic separation of degradation products.

  • Possible Cause 1: Inappropriate HPLC method.

    • Solution: Optimize the HPLC method. This may involve adjusting the gradient elution profile, changing the mobile phase composition, or trying a different stationary phase (e.g., a different C18 column).[6][7]

  • Possible Cause 2: Co-elution of peaks.

    • Solution: Modify the gradient to increase the resolution between peaks. A shallower gradient can often improve the separation of closely eluting compounds. Ensure that the method can separate the active pharmaceutical ingredient (API) from its isomers and degradation products.[6]

Problem: Difficulty in identifying unknown peaks in the chromatogram.

  • Possible Cause: Insufficient data for structural elucidation.

    • Solution: Employ LC-HRMS to obtain the mass-to-charge ratio (m/z) and fragmentation data of the unknown peak. This information is critical for proposing a chemical structure. For unambiguous identification, isolation of the impurity followed by NMR analysis is often necessary.[1][3]

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Ivermectin

Stress ConditionReagent/ParameterTypical Concentration/ValueDuration
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M - 1.0 MUp to 7 days
Base Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M - 1.0 MUp to 7 days
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Up to 7 days
Thermal Heat (Solid or Solution)40°C - 80°CUp to 7 days
Photolytic UV and Visible Light>1.2 million lux hours and >200 W hours/m²Variable

Note: The exact conditions should be optimized to achieve the target degradation of 5-20%.[4][9]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation of Ivermectin

  • Preparation of Stock Solution: Prepare a stock solution of Ivermectin in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[4]

  • Application of Stress:

    • Acid/Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of the acidic or basic solution (e.g., 1 M HCl or 1 M NaOH). Keep the mixture at room temperature or elevate the temperature (e.g., 60°C) to accelerate degradation.

    • Oxidation: To an aliquot of the stock solution, add the oxidizing agent (e.g., 30% H₂O₂). Keep the mixture at room temperature.

    • Thermal Degradation: Expose the solid drug substance or the stock solution to elevated temperatures (e.g., 80°C) in a calibrated oven.

    • Photolytic Degradation: Expose the solid drug substance or the stock solution to a combination of UV and visible light in a photostability chamber.

  • Sampling and Neutralization: At specified time points, withdraw samples. For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method.

Protocol 2: RP-HPLC Method for Analysis of Ivermectin and its Degradation Products

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm).[2][3]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.[10]

  • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar degradation products and the parent drug.

  • Flow Rate: 1.0 - 1.5 mL/min.[8][10]

  • Column Temperature: 30°C - 40°C.[6][10]

  • Detection: UV at 245 nm or 254 nm.[6][10]

  • Injection Volume: 10 µL.[8]

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Ivermectin Ivermectin B1a Stock Solution Acid Acid Hydrolysis Ivermectin->Acid Base Alkaline Hydrolysis Ivermectin->Base Oxidation Oxidation (H2O2) Ivermectin->Oxidation Thermal Thermal Stress Ivermectin->Thermal Photo Photolytic Stress Ivermectin->Photo HPLC RP-HPLC-UV Acid->HPLC Separation & Quantification Base->HPLC Separation & Quantification Oxidation->HPLC Separation & Quantification Thermal->HPLC Separation & Quantification Photo->HPLC Separation & Quantification LCMS LC-HRMS HPLC->LCMS Identification NMR NMR LCMS->NMR Structure Elucidation

Caption: Workflow for Ivermectin forced degradation studies.

Degradation_Pathway Ivermectin Ivermectin B1a Monosaccharide Monosaccharide Degradant Ivermectin->Monosaccharide Hydrolysis (Glycosidic Bond) Aglycone Aglycone Ivermectin->Aglycone Hydrolysis (Glycosidic Bond) Oxidized Oxidized Degradant (e.g., 3,4-epoxide) Ivermectin->Oxidized Oxidation Hydrolyzed Hydrolyzed Product (Lactone Cleavage) Ivermectin->Hydrolyzed Hydrolysis (Lactone Ring)

Caption: Simplified degradation pathways of Ivermectin B1a.

References

Avoiding photo-degradation of ivermectin B1a monosaccharide during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the photodegradation of ivermectin B1a monosaccharide during experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes. While specific photostability data for the monosaccharide derivative is limited, its parent compound, ivermectin, is known to be unstable and susceptible to degradation when exposed to UV light, particularly at wavelengths of 350 nm (UVA) and 254.5 nm (UVC).[1][2] Given the structural similarities, it is crucial to handle this compound as a photosensitive compound.

Q2: What are the signs of degradation in my sample?

A2: Degradation may not be visible. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[3] A compromised sample may show additional peaks corresponding to degradation products and a decrease in the main this compound peak.

Q3: How should I store this compound?

A3: Long-term storage at -20°C in a dark container is recommended to ensure stability.[4][5][6][7] For daily use, prepare aliquots to avoid repeated freeze-thaw cycles and light exposure to the entire stock.

Q4: What solvents are recommended for this compound?

A4: this compound is soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[4][7] It has poor solubility in water. When preparing solutions, ensure they are protected from light immediately.

Q5: Can I work with this compound on an open lab bench?

A5: It is highly recommended to work under subdued or red light conditions. Use amber-colored glassware or wrap containers and tubes with aluminum foil to minimize light exposure during all experimental steps, including weighing, dissolution, and dilutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Photodegradation of the compound due to light exposure.1. Review your experimental workflow to identify all potential points of light exposure. 2. Implement light-protective measures at every step (e.g., use amber vials, cover equipment with foil). 3. Prepare fresh solutions for each experiment from a properly stored stock.
Extra peaks appear in HPLC analysis. The sample has likely degraded.1. Confirm the identity of the degradation products if possible, by comparing with literature on ivermectin degradation. 2. Discard the degraded sample and prepare a fresh one, ensuring strict adherence to light-protection protocols. 3. Re-validate your analytical method to ensure it can separate the parent compound from its degradants.[3]
Difficulty dissolving the compound. The compound has poor aqueous solubility.1. Use recommended organic solvents like DMSO, DMF, ethanol, or methanol for initial dissolution.[4][7] 2. For aqueous buffers, prepare a concentrated stock in an organic solvent and then dilute it into the aqueous medium, ensuring the final organic solvent concentration is compatible with your experiment.

Data on Photostability of Ivermectin

Condition Solvent/Medium Effect Reference
UVA Radiation (350 nm) Aqueous SolutionSignificant degradation observed.[1][8]
UVC Radiation (254.5 nm) Aqueous SolutionSignificant degradation observed.[1][8]
Photolytic Stress (ICH Guideline Testing) Solid StateSusceptible to degradation.
Photolytic Stress (ICH Guideline Testing) In SolutionSusceptible to degradation.

Experimental Protocols

Protocol 1: General Handling of this compound

This protocol outlines the best practices for preparing solutions of this compound while minimizing photodegradation.

  • Preparation: Conduct all procedures in a room with minimal lighting or under red light.

  • Weighing: Weigh the required amount of the compound promptly. Avoid prolonged exposure to ambient light.

  • Glassware: Use amber-colored volumetric flasks and vials. Alternatively, wrap all glassware, pipette tip boxes, and solution reservoirs with aluminum foil.

  • Dissolution: Dissolve the compound in a suitable solvent (e.g., HPLC-grade DMSO) to prepare a concentrated stock solution. Vortex or sonicate briefly if necessary, ensuring the container remains wrapped.

  • Storage of Stock Solution: Store the stock solution at -20°C in amber, tightly sealed vials. Aliquot into smaller volumes for single-use to prevent repeated light exposure and freeze-thaw cycles.

  • Preparation of Working Solutions: Dilute the stock solution to the final working concentration immediately before use, again using light-protected tubes and vials.

Protocol 2: Monitoring Photodegradation using HPLC

This protocol provides a general method to assess the stability of your sample.

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Exposure (for testing purposes): Transfer a portion of the solution to a clear glass vial and expose it to a specific light source (e.g., a UV lamp at 350 nm) for a defined period. Keep a control sample wrapped in foil in the dark at the same temperature.

  • HPLC System: Use a reverse-phase HPLC system with a C18 column and a UV detector set to an appropriate wavelength (e.g., 245-254 nm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for ivermectin and related compounds.

  • Analysis: Inject the control and light-exposed samples into the HPLC system.

  • Data Interpretation: Compare the chromatograms. A decrease in the area of the main peak for this compound and the appearance of new peaks in the light-exposed sample indicate photodegradation.

Visualizations

Signaling Pathway of Ivermectin

Ivermectin's primary mechanism of action in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls).

G cluster_neuron Invertebrate Neuron/Muscle Cell Membrane Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds and potentiates Chloride Chloride Ions (Cl⁻) GluCl->Chloride Opens channel Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Influx of Cl⁻ leads to Glutamate Glutamate Glutamate->GluCl Binds (Agonist) Paralysis Paralysis & Death Hyperpolarization->Paralysis Causes

Caption: Mechanism of action of ivermectin on glutamate-gated chloride channels.

Experimental Workflow for Handling Photosensitive Compounds

This workflow illustrates the critical steps to prevent photodegradation during an experiment.

G start Start weigh Weigh Compound (Subdued Light) start->weigh dissolve Dissolve in Solvent (Amber Vial) weigh->dissolve aliquot Aliquot Stock Solution (Amber Tubes) dissolve->aliquot store Store at -20°C (In the Dark) aliquot->store prepare_working Prepare Working Solution (Wrap tube in foil) store->prepare_working experiment Perform Experiment (Light-protected setup) prepare_working->experiment analyze Analyze Results experiment->analyze end End analyze->end

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Improving the Purity of Semi-Synthetic Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of semi-synthetic ivermectin B1a monosaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in semi-synthetic this compound?

A1: Common impurities can include the parent ivermectin compound, other ivermectin homologs (like B1b), degradation products, and residual solvents from the semi-synthetic process.[1] The presence of myriad polar and/or non-polar contaminants can make purification challenging.[2]

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or UV detector is a frequently used method for purity assessment.[3][4][5][6] For higher sensitivity and accuracy, especially at low concentrations, Mass Spectrometry (MS) based techniques are recommended.[3][7] A common technique is Reverse-Phase HPLC (RP-HPLC).[4][6]

Q3: What are the primary methods for purifying this compound?

A3: The two primary methods for purification are crystallization and column chromatography, particularly reversed-phase flash column chromatography.[2][8]

Q4: What solvents are suitable for the purification of this compound?

A4: this compound is soluble in ethanol, methanol, DMF, and DMSO, but has poor water solubility.[9][10] For crystallization, solvents such as methanol, ethanol, and n-butyl alcohol have been studied.[8][11] For reversed-phase chromatography, mixtures of acetonitrile, methanol, and water are commonly used as the eluent.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Purity After Crystallization - Impurities may be trapped in the crystal lattice.[2]- Suboptimal solvent choice.- Incorrect supersaturation ratio.- Attempt recrystallization.[2]- Experiment with different crystallization solvents such as methanol or n-butyl alcohol, which have shown better impurity removal than ethanol.[8][11]- Optimize the supersaturation ratio for the chosen solvent system.[8][11]
Poor Separation in Column Chromatography - Inappropriate stationary phase.- Incorrect mobile phase composition or gradient.- Use a reversed-phase C18 silica gel column for effective separation.[2]- Optimize the mobile phase gradient. A common eluent mixture is acetonitrile, methanol, and water.[2]
Presence of Parent Ivermectin - Incomplete hydrolysis during the semi-synthetic process.- Monitor the hydrolysis reaction progress using HPLC to ensure completion.- Employ a purification method with high resolving power, such as reversed-phase flash column chromatography, to separate the monosaccharide from the parent compound.[2]
Product Degradation During Purification - Exposure to harsh acidic or basic conditions.- Exposure to light or high temperatures.- Maintain neutral pH conditions during purification.- Protect the compound from light and avoid excessive heat. Store at -20°C for long-term stability.[9][10]

Quantitative Data on Purification Methods

Table 1: Comparison of Ivermectin Purification Techniques

Purification MethodStarting Purity (%)Final Purity (%)Purity Improvement (%)Reference
Recrystallization93.796.73.0[2]
Normal-Phase Flash Column Chromatography93.7~94~0.3[2]
Reversed-Phase Flash Column Chromatography93.098.05.0[2]

Table 2: Effect of Crystallization Solvent on Ivermectin B1a Purity

SolventImpurity (B2a) Removal EfficiencyResulting Crystal MorphologyReference
MethanolHighNeedle-like[8][11]
EthanolLower than Methanol and n-butyl alcohol-[8][11]
n-butyl alcoholHighDistorted cube[8][11]

Experimental Protocols

Protocol 1: Purification by Reversed-Phase Flash Column Chromatography

This protocol is adapted from a method for purifying ivermectin.[2]

  • Column Preparation:

    • Wash C18 silica gel with a gradient of methanol/water (from 100:0 to 0:100).

  • Sample Preparation:

    • Dissolve the crude this compound in methanol.

  • Chromatography:

    • Load the sample onto the prepared column.

    • Elute the compound using a series of acetonitrile:methanol:water mixtures, starting with a higher polarity mixture and gradually increasing the organic solvent content (e.g., from 0:5:5 to 5:4:1).

    • Collect fractions based on UV absorbance.

  • Product Recovery:

    • Combine the fractions containing the purified product.

    • Concentrate the solution on a rotary evaporator to remove the organic solvents.

    • Extract the remaining aqueous mixture containing the precipitated product with a suitable organic solvent like diethyl ether.

    • Evaporate the organic solvent to obtain the purified this compound.

Protocol 2: Purification by Crystallization

This protocol is based on general crystallization principles for avermectins.[8][11][12]

  • Dissolution:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., methanol or ethanol) at an elevated temperature (e.g., reflux).[12]

  • Crystallization:

    • Cool the solution slowly to room temperature to induce crystallization. Further cooling (e.g., to 4°C) may be necessary.

    • Allow the solution to stand for a sufficient time (e.g., 24-72 hours) to allow for complete crystal formation.[12]

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_synthesis Semi-Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound purification_choice Choose Purification Method start->purification_choice chromatography Reversed-Phase Flash Column Chromatography purification_choice->chromatography For high resolution crystallization Crystallization purification_choice->crystallization For bulk purification purity_check Purity Analysis (HPLC/LC-MS) chromatography->purity_check crystallization->purity_check purity_check->purification_choice Purity < 95% (Re-purify) final_product Pure this compound purity_check->final_product Purity > 95%

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_cryst Crystallization Issues cluster_chrom Chromatography Issues start Low Purity Detected check_method Identify Purification Method start->check_method cryst_impurity Impurity in Lattice? check_method->cryst_impurity Crystallization chrom_separation Poor Separation? check_method->chrom_separation Chromatography cryst_solvent Suboptimal Solvent? cryst_impurity->cryst_solvent No recrystallize Recrystallize cryst_impurity->recrystallize Yes change_solvent Change Solvent (e.g., Methanol) cryst_solvent->change_solvent Yes chrom_mobile Optimize Mobile Phase Gradient chrom_separation->chrom_mobile Yes

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Analysis of Ivermectin B1a Monosaccharide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of ivermectin B1a monosaccharide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a particular focus on mitigating matrix effects.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the analysis of this compound in biological samples.

Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Suboptimal mobile phase composition.[1][2] 2. Column degradation or contamination. 3. Inappropriate gradient elution program.[3]1. Optimize the mobile phase, including the organic solvent ratio and additives (e.g., formic acid, ammonium formate).[1][3] 2. Use a guard column and ensure proper sample cleanup.[2] If necessary, wash or replace the analytical column. 3. Adjust the gradient to ensure a more gradual change in solvent composition.[3]
Low Analyte Recovery 1. Inefficient sample extraction.[1][4] 2. Analyte degradation during sample processing. 3. Suboptimal pH of the extraction solvent.1. Evaluate different extraction techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT). SPE often yields cleaner extracts.[1][4] 2. Minimize sample processing time and keep samples at a low temperature.[3] 3. Adjust the pH of the extraction solvent to ensure the analyte is in a neutral form for better extraction efficiency.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples.[5] 3. Instrument instability.1. Standardize all sample preparation steps and use an automated extraction system if available.[6] 2. Use a suitable internal standard (IS) that co-elutes with the analyte to compensate for variability. Stable isotope-labeled internal standards are ideal.[7][8] Implement more rigorous cleanup steps.[4] 3. Perform system suitability tests before each analytical run to ensure instrument performance.
Ion Suppression or Enhancement (Matrix Effect) 1. Co-elution of endogenous matrix components (e.g., phospholipids, salts).[4][9] 2. Inadequate sample cleanup.[4] 3. High concentration of salts or other non-volatile components in the final extract.1. Optimize chromatographic conditions to separate the analyte from interfering matrix components.[8] 2. Employ a more effective sample preparation method like mixed-mode SPE to remove a wider range of interferences.[4] 3. Ensure the final extract is reconstituted in a solvent compatible with the initial mobile phase and consider a desalting step if necessary.
Inconsistent Calibration Curve 1. Inappropriate weighting factor for the regression analysis.[2][3] 2. Presence of a significant matrix effect that is not accounted for.[10][11] 3. Errors in the preparation of calibration standards.1. Use a 1/x or 1/x² weighting factor for linear regression to improve accuracy at the lower end of the curve.[2][3] 2. Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibration) to compensate for consistent matrix effects.[3][10][11] 3. Carefully prepare and verify the concentrations of all stock and working standard solutions.
Carryover 1. Adsorption of the analyte onto surfaces in the injector or column. 2. Insufficient needle wash between injections.1. Optimize the injector wash solution to be a stronger solvent for the analyte than the mobile phase. 2. Inject blank samples after high-concentration samples to assess and confirm the absence of carryover.[3]

Frequently Asked Questions (FAQs)

1. What are matrix effects and how can they impact my results?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the biological sample.[5][9] These components can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification (underestimation or overestimation).[5]

2. How can I quantitatively assess matrix effects in my assay?

The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[1][2] The matrix factor (MF) is calculated as:

MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)

A matrix factor between 0.85 and 1.15 (or 85% to 115%) is generally considered to indicate no significant matrix effect.[1]

3. What is the best sample preparation technique to minimize matrix effects?

While protein precipitation is a simple and fast technique, it often results in significant matrix effects due to residual proteins and phospholipids.[1][4] Solid-phase extraction (SPE) is generally more effective at removing interfering components, providing a cleaner sample extract and reducing matrix effects.[1][4] Polymeric mixed-mode SPE can be particularly effective as it utilizes both reversed-phase and ion-exchange mechanisms for cleanup.[4]

4. When should I use a matrix-matched calibration curve?

A matrix-matched calibration curve should be used when a consistent matrix effect is observed across different samples.[10][11] By preparing the calibration standards in the same blank biological matrix as the study samples, the effect of ion suppression or enhancement on the standards will be similar to that on the samples, leading to more accurate quantification.[3][7]

5. What are the typical LC-MS/MS parameters for ivermectin analysis that would be a good starting point for its monosaccharide derivative?

For ivermectin, positive electrospray ionization (ESI) is commonly used, often with the formation of an ammonium adduct ([M+NH4]+) for quantification.[1][6] A C18 column is frequently employed for chromatographic separation with a mobile phase consisting of an aqueous component with an additive like formic acid or ammonium formate and an organic solvent such as acetonitrile or methanol in a gradient elution.[2][3] These conditions serve as a robust starting point for method development for this compound.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol outlines the procedure to quantitatively assess the matrix effect.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix and then spike the analyte and IS into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before extraction.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for sample extraction from plasma.

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of an appropriate buffer (e.g., 4% phosphoric acid) and vortex.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Pretreatment Pre-treatment (e.g., Buffering, IS Spiking) Sample->Pretreatment Extraction Extraction (e.g., SPE, LLE, PPT) Pretreatment->Extraction Cleanup Wash Step (for SPE) Extraction->Cleanup if SPE Elution Elution Cleanup->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the bioanalysis of this compound.

Matrix_Effect_Troubleshooting Start Inconsistent or Inaccurate Quantitative Results CheckPrecision Are replicate analyses precise? Start->CheckPrecision CheckRecovery Is analyte recovery low or variable? CheckPrecision->CheckRecovery Yes ImproveSamplePrep Optimize Sample Preparation (e.g., use SPE, check pH) CheckPrecision->ImproveSamplePrep No AssessMatrixEffect Is there a significant matrix effect? CheckRecovery->AssessMatrixEffect No CheckRecovery->ImproveSamplePrep Yes OptimizeLC Optimize Chromatography (separate from interferences) AssessMatrixEffect->OptimizeLC Yes FinalReview Review and Validate Method AssessMatrixEffect->FinalReview No UseIS Use a suitable Internal Standard ImproveSamplePrep->UseIS UseIS->FinalReview MatrixMatchedCal Use Matrix-Matched Calibration Curve OptimizeLC->MatrixMatchedCal MatrixMatchedCal->UseIS

Caption: Troubleshooting logic for addressing matrix effects in bioanalysis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Ivermectin B1a and its Monosaccharide Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of ivermectin B1a and its corresponding monosaccharide derivative. The information presented is based on available experimental data to assist researchers in understanding the structure-activity relationships and potential applications of these compounds.

Summary of Biological Activity

Ivermectin B1a is a potent anthelmintic and insecticidal agent that functions primarily by modulating glutamate-gated chloride ion channels in invertebrates, leading to paralysis and death. It is the major component of the widely used drug ivermectin. The ivermectin B1a monosaccharide is a semi-synthetic derivative where the terminal oleandrose sugar is removed. While this modification significantly alters some biological activities, particularly its paralytic effect, it retains potent effects on nematode larval development.

Quantitative Comparison of Biological Activities

Biological ActivityTarget/AssayIvermectin B1aThis compoundReference
Anthelmintic Activity Haemonchus contortus Larval Development AssayFully effective at 0.001 µg/mLFully effective at 0.001 µg/mL[1]
Paralytic Activity on NematodesPotent (causes paralysis)Devoid of paralytic activity[2]
Primary Target Interaction Glutamate-Gated Chloride Channels (GluCls)Potent activator (e.g., EC50 ≈ 0.1 nM for H. contortus GluClα3B)Data not available (inferred to have low to no activity based on lack of paralysis)[3]
Insecticidal Activity Various insect speciesPotent (LC50 values in the ng/mL to low µg/mL range for many insects)Data not available
Antiviral Activity SARS-CoV-2 (in vitro)IC50 ≈ 2.0 - 6.7 µMData not available[4]
HIV-1 (in vitro)Potent inhibitorData not available[5]
Dengue Virus (in vitro)Potent inhibitorData not available[5]
Signaling Pathway Modulation Wnt/β-catenin SignalingInhibits pathwayData not available[6][7]
Akt/mTOR SignalingInhibits pathwayData not available[6][8]

Detailed Experimental Protocols

Nematode Larval Development Assay (adapted from Michael B. et al., 2001)

This assay is utilized to determine the efficacy of compounds in inhibiting the development of nematode larvae.

  • Egg Recovery : Nematode eggs (e.g., Haemonchus contortus) are recovered from the feces of infected animals. The fecal matter is suspended in a saturated salt solution, and the eggs are collected by filtration through a series of sieves.

  • Assay Setup : The assay is performed in 96-well microtiter plates. Each well contains a nutrient medium, a suspension of approximately 50-100 eggs, and the test compound at various concentrations.

  • Compound Preparation : Ivermectin B1a and its monosaccharide are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the nutrient medium to achieve the final desired concentrations.

  • Incubation : The plates are incubated at a controlled temperature (e.g., 25°C) for a period that allows for the hatching of eggs and development of larvae to the third-stage (L3) in control wells (typically 6-7 days).

  • Assessment : After incubation, a vital stain (e.g., Lugol's iodine) is added to each well to kill and stain the larvae. The number of L3 larvae in each well is then counted under a microscope.

  • Data Analysis : The percentage of inhibition of larval development is calculated for each concentration of the test compound relative to the control wells. The concentration at which the compound is fully effective is then determined.

Wnt/β-catenin Signaling Luciferase Reporter Assay (General Protocol)

This assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a reporter gene under the control of a Wnt-responsive promoter.

  • Cell Culture and Transfection : A suitable cell line (e.g., HEK293T) is cultured in appropriate media. The cells are then transiently transfected with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment : After transfection, the cells are treated with various concentrations of the test compounds (e.g., ivermectin B1a) for a specified period (e.g., 24 hours). A known Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor) can be used as a positive control.

  • Cell Lysis : Following treatment, the cells are washed with PBS and lysed using a passive lysis buffer.

  • Luciferase Assay : The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Data Analysis : The normalized luciferase activity is plotted against the compound concentration to determine the dose-response relationship and calculate the IC50 value for pathway inhibition.

Akt/mTOR Pathway Inhibition Assay (Western Blot Protocol)

This method is used to assess the phosphorylation status of key proteins in the Akt/mTOR signaling pathway.

  • Cell Culture and Treatment : A relevant cell line (e.g., a cancer cell line with an active Akt/mTOR pathway) is cultured and treated with different concentrations of the test compound for a defined time.

  • Protein Extraction : After treatment, the cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).

  • Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis : The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the extent of pathway inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_Ivermectin_Action Ivermectin B1a Primary Mechanism in Invertebrates Ivermectin Ivermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds and activates Hyperpolarization Chloride Influx & Hyperpolarization GluCl->Hyperpolarization Paralysis Paralysis and Death Hyperpolarization->Paralysis

Caption: Primary mechanism of Ivermectin B1a in invertebrates.

Wnt_Pathway cluster_Wnt_Signaling Ivermectin B1a Inhibition of Wnt/β-catenin Signaling cluster_nucleus Ivermectin Ivermectin B1a Beta_Catenin β-catenin Ivermectin->Beta_Catenin Inhibits Wnt_Signal Wnt Signal Frizzled Frizzled Receptor Wnt_Signal->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b GSK3b->Beta_Catenin Phosphorylates for degradation Degradation Proteasomal Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Beta_Catenin_N β-catenin Beta_Catenin_N->TCF_LEF Binds

Caption: Ivermectin B1a's inhibitory effect on the Wnt/β-catenin pathway.

Akt_mTOR_Pathway cluster_Akt_mTOR_Signaling Ivermectin B1a Inhibition of Akt/mTOR Signaling Ivermectin Ivermectin B1a Akt Akt Ivermectin->Akt Inhibits Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis

Caption: Ivermectin B1a's inhibitory effect on the Akt/mTOR pathway.

Larval_Development_Workflow cluster_workflow Nematode Larval Development Assay Workflow start Start: Nematode Egg Recovery setup Assay Setup: 96-well plate with eggs, media, & compound start->setup incubation Incubation: ~7 days at 25°C setup->incubation staining Staining: Kill and stain larvae incubation->staining counting Microscopic Counting of L3 Larvae staining->counting analysis Data Analysis: % Inhibition vs Control counting->analysis

Caption: Workflow for the Nematode Larval Development Assay.

References

Unraveling the Mechanisms of Action: Ivermectin B1a Monosaccharide vs. Selamectin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

Ivermectin B1a monosaccharide and selamectin, both prominent members of the avermectin class of macrocyclic lactones, are widely utilized as potent antiparasitic agents. Their efficacy stems from a shared primary mechanism of action: the modulation of glutamate-gated chloride channels (GluCls) in invertebrates. This interaction leads to hyperpolarization of neuronal and muscular cells, resulting in paralysis and eventual death of the parasite. While their fundamental target is the same, subtle structural differences between the two molecules lead to variations in their potency and safety profiles. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to inform researchers and scientists in the field of drug development.

Core Mechanism: Targeting Invertebrate-Specific Ion Channels

Both this compound and selamectin exert their antiparasitic effects by acting as positive allosteric modulators of GluCls. These channels, which are ligand-gated ion channels, are crucial for inhibitory neurotransmission in many invertebrates but are absent in mammals. This selectivity is a key factor in the favorable safety profile of these drugs in vertebrate hosts. Upon binding to a site distinct from the glutamate binding site on the GluCl, these avermectins potentiate the effect of glutamate and can, at higher concentrations, directly open the channel. This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and making it less excitable. The resulting flaccid paralysis of the parasite's pharyngeal pump and somatic musculature leads to starvation and death.

A critical distinction in their chemical structures underlies the observed differences in their biological activity. Ivermectin possesses a hydroxyl moiety at the C-5 position of the macrocyclic lactone ring, whereas selamectin has an oxime substituent at the same position. Experimental evidence suggests that this variation significantly influences their potency.

Comparative Efficacy: Insights from a Nematode Larval Development Assay

A study comparing the activity of ivermectin, doramectin, selamectin, and other intermediates using a Haemonchus contortus larval development assay revealed significant differences in their potency.[1] This assay measures the concentration of a drug required to inhibit the development of nematode eggs into third-stage larvae (L3).

The results indicated that ivermectin and its monosaccharide homolog were more potent than selamectin against H. contortus.[1] This superior activity was attributed to the hydroxyl group at the C-5 position in ivermectin, which appears to be more favorable for interaction with the target site than the oxime group in selamectin.[1] Notably, the study also found no significant difference in potency between the disaccharide form of ivermectin and its B1a monosaccharide counterpart, suggesting that the terminal saccharide unit does not play a major role in the drug's efficacy in this assay.[1]

CompoundKey Structural Feature (C-5 Position)Relative Potency (Haemonchus contortus Larval Development Assay)
This compoundHydroxyl (-OH)High
SelamectinOxime (=NOH)Lower than Ivermectin

Caption: Table summarizing the key structural difference and relative potency of this compound and Selamectin based on a Haemonchus contortus larval development assay.

Molecular Interaction: Electrophysiological Insights

While direct comparative electrophysiological data for this compound and selamectin on the same specific GluCl subtype is limited in the public domain, studies on ivermectin provide valuable quantitative insights into its interaction with the target channel.

Electrophysiological recordings, such as the two-electrode voltage clamp (TEVC) technique using Xenopus oocytes expressing invertebrate GluCls, allow for the direct measurement of ion channel activity in response to drug application. A study on the GluClα3B subunit from Haemonchus contortus expressed in Xenopus oocytes determined an estimated EC50 value for ivermectin to be approximately 0.1 ± 1.0 nM.[2] The EC50 represents the concentration of a drug that induces a response halfway between the baseline and maximum response, providing a measure of the drug's potency at the molecular level.

CompoundTargetExperimental SystemPotency (EC50)
IvermectinHaemonchus contortus GluClα3BXenopus oocytes (TEVC)~0.1 nM
SelamectinNot availableNot availableNot available

Caption: Table presenting the available quantitative data on the potency of Ivermectin on a specific glutamate-gated chloride channel subtype. Data for a direct comparison with Selamectin at the molecular level is not currently available.

Experimental Protocols

Haemonchus contortus Larval Development Assay

This in vitro assay is a widely used method to determine the efficacy of anthelmintics against the larval stages of parasitic nematodes.

Objective: To determine the concentration of this compound and Selamectin that inhibits the development of H. contortus eggs to the L3 larval stage.

Methodology:

  • Egg Recovery: Nematode eggs are recovered from the feces of infected sheep and purified by a series of sieving and centrifugation steps.

  • Assay Setup: A known number of eggs (e.g., 50-100) are added to each well of a 96-well microtiter plate.

  • Drug Dilution: Serial dilutions of the test compounds (this compound and Selamectin) are prepared and added to the wells. A control group with no drug is included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 27°C) for approximately 6-7 days to allow for larval development.

  • Larval Counting: After the incubation period, the development of larvae is halted, and the number of L1, L2, and L3 larvae in each well is counted under a microscope.

  • Data Analysis: The percentage of inhibition of development to the L3 stage is calculated for each drug concentration, and the data is used to determine the lethal concentration 50 (LC50), which is the concentration of the drug that inhibits the development of 50% of the larvae.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This electrophysiological technique is a powerful tool for studying the function of ion channels in a controlled environment.

Objective: To measure the effect of this compound and Selamectin on the activity of specific invertebrate GluCls expressed in Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: The oocytes are injected with cRNA encoding the specific invertebrate GluCl subunit(s) of interest. The oocytes are then incubated for 2-5 days to allow for protein expression.

  • Electrophysiological Recording:

    • An oocyte expressing the GluCls is placed in a recording chamber and continuously perfused with a saline solution.

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a specific holding potential (e.g., -60 mV).

    • The test compounds are applied to the oocyte via the perfusion system at various concentrations.

  • Data Acquisition and Analysis: The resulting chloride currents are recorded and analyzed to determine the effect of the compounds on the channel's activity. Dose-response curves are generated to calculate the EC50 values.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Mechanism of Action Avermectin Avermectin GluCl Glutamate-Gated Chloride Channel (invertebrate specific) Avermectin->GluCl Binds and positively modulates Cl_influx Increased Cl- Influx GluCl->Cl_influx Channel Opening Hyperpolarization Hyperpolarization of Neuron/Muscle Cell Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Signaling pathway for this compound and Selamectin.

cluster_1 Larval Development Assay Workflow Egg_Recovery Nematode Egg Recovery & Purification Plate_Setup Dispense Eggs into 96-well Plate Egg_Recovery->Plate_Setup Drug_Addition Add Serial Dilutions of Avermectins Plate_Setup->Drug_Addition Incubation Incubate for 6-7 Days (e.g., 27°C) Drug_Addition->Incubation Larval_Count Count L1, L2, and L3 Larvae Incubation->Larval_Count LC50_Calc Calculate LC50 Larval_Count->LC50_Calc

Caption: Experimental workflow for the Haemonchus contortus larval development assay.

cluster_2 Two-Electrode Voltage Clamp Workflow Oocyte_Prep Xenopus Oocyte Preparation cRNA_Inject Inject GluCl cRNA Oocyte_Prep->cRNA_Inject Expression Incubate for Protein Expression (2-5 days) cRNA_Inject->Expression Recording TEVC Recording: - Clamp Voltage - Perfuse Drug Expression->Recording Data_Analysis Analyze Current Traces & Generate Dose-Response Curve Recording->Data_Analysis EC50_Calc Calculate EC50 Data_Analysis->EC50_Calc

Caption: Experimental workflow for the two-electrode voltage clamp (TEVC) assay.

Conclusion

This compound and selamectin share a primary mechanism of action, the potentiation of invertebrate-specific glutamate-gated chloride channels. However, a key structural difference at the C-5 position of the avermectin ring results in ivermectin exhibiting greater potency than selamectin in a nematode larval development assay. While quantitative data from electrophysiological studies further elucidates the high potency of ivermectin at the molecular level, a direct comparative study with selamectin on specific GluCl subtypes is needed to provide a more complete picture. The experimental protocols and workflows provided herein offer a foundation for researchers to conduct such comparative studies, which are essential for the rational design and development of novel and improved antiparasitic agents.

References

Unraveling Ivermectin Resistance: A Comparative Analysis of Ivermectin and its B1a Monosaccharide Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of anthelmintic resistance is paramount. This guide provides a comparative analysis of ivermectin and its primary metabolite, ivermectin B1a monosaccharide, in the context of cross-resistance in parasitic nematodes. By examining experimental data and detailed methodologies, this document aims to shed light on the differential efficacy of these compounds against susceptible and resistant parasite strains.

Ivermectin, a broad-spectrum antiparasitic agent, has been a cornerstone of veterinary and human medicine for decades. However, its extensive use has led to the emergence of resistant parasite populations, necessitating a deeper understanding of the mechanisms of resistance and the potential of related compounds to overcome it. This compound, a derivative formed by the hydrolysis of the terminal disaccharide of ivermectin, has been identified as a potent inhibitor of nematode larval development and a sensitive probe for detecting certain types of ivermectin resistance.[1][2]

Comparative Efficacy: Ivermectin vs. This compound

The central question in cross-resistance studies is whether resistance to a parent drug confers resistance to its metabolites or analogues. The data synthesized from in vitro studies on the nematode Haemonchus contortus, a significant parasite in small ruminants, provides valuable insights.

A key study directly compared the activity of ivermectin and its monosaccharide homologue using a larval development assay. The findings indicated that against a susceptible strain of H. contortus, both ivermectin and its monosaccharide derivative were fully effective at a concentration of 0.001 µg/mL, suggesting no significant intrinsic difference in potency against susceptible parasites.[3]

However, the picture changes when examining ivermectin-resistant strains. Research has shown that the larval stages of ivermectin-resistant H. contortus exhibit reduced sensitivity to inhibition by avermectins.[4] The degree of this reduced sensitivity, or resistance factor, is dependent on the specific avermectin compound being tested. This suggests that while cross-resistance exists, its magnitude can vary.

CompoundParasite StrainAssay TypeEfficacy Metric (LC50/LP50 in µM)Resistance Factor (RF)Reference
Ivermectin Susceptible H. contortusLarval Motility Assay0.30 - 0.49-[5]
Ivermectin Resistant H. contortusLarval Motility Assay0.8 - 2.61.6 - 8.7[5]
This compound Susceptible H. contortusLarval Development AssayFully effective at 0.001 µg/mL-[3]
This compound Resistant H. contortusLarval Development AssayReduced sensitivity notedNot explicitly quantified[4]

LC50: Lethal concentration required to kill 50% of the larval population. LP50: Concentration causing 50% inhibition of motility. Resistance Factor (RF) is calculated as the LC50/LP50 of the resistant strain divided by the LC50/LP50 of the susceptible strain.

The data indicates that ivermectin-resistant larvae require a significantly higher concentration of ivermectin to inhibit their motility. While a precise resistance factor for this compound is not explicitly stated in the available literature, the observation that it acts as a sensitive probe for resistance implies a differential effect on resistant strains.[1] This suggests that the structural modification from a disaccharide to a monosaccharide may influence its interaction with the resistance mechanisms present in the parasite.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the efficacy and cross-resistance of ivermectin and its derivatives.

Larval Development Assay (LDA)

This in vitro assay quantifies the inhibition of development of the free-living stages of nematodes.

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • Agar

  • Microtitre plates (96-well)

  • Serial dilutions of test compounds (Ivermectin, this compound) in a suitable solvent (e.g., DMSO)

  • Nutrient medium

  • Inverted microscope

Procedure:

  • Nematode eggs are isolated from fecal samples and sterilized.

  • An agar matrix containing serial dilutions of the test compounds is prepared in the wells of a microtitre plate. Control wells contain only the solvent.

  • A suspension of nematode eggs is added to each well.

  • The plates are incubated for 6 days at an appropriate temperature (e.g., 27°C) to allow for larval development. In control wells, larvae are expected to reach the third-stage (L3).

  • After the incubation period, the number of larvae that have successfully developed to the L3 stage in each well is counted using an inverted microscope.

  • The concentration of the drug that inhibits the development of 50% of the larvae (LC50) is calculated.

Larval Motility Assay

This assay measures the paralytic effects of the compounds on infective third-stage larvae (L3).

Materials:

  • Infective third-stage (L3) nematode larvae

  • Agar

  • Petri dishes or microtitre plates

  • Serial dilutions of test compounds

  • Microscope with a light source

Procedure:

  • An agar matrix containing serial dilutions of the test compounds is prepared in petri dishes or microtitre plates.

  • A known number of L3 larvae are placed on the agar surface.

  • The plates are incubated in the dark for 24 hours.

  • Following incubation, the larvae are briefly exposed to light to stimulate movement.

  • The number of motile and non-motile (paralyzed) larvae is counted under a microscope.

  • The potency of the compound is quantified by determining the concentration that causes 50% inhibition of motility (LP50). This can be repeated over several cycles of dark incubation and light stimulation.[5]

Visualizing the Pathways and Processes

To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_data Data Analysis egg_isolation Isolate Nematode Eggs larvae_culture Culture to L3 Larvae egg_isolation->larvae_culture lda Larval Development Assay egg_isolation->lda lma Larval Motility Assay larvae_culture->lma drug_prep Prepare Serial Dilutions (Ivermectin & Monosaccharide) drug_prep->lda drug_prep->lma lc50_calc Calculate LC50/LP50 lda->lc50_calc lma->lc50_calc rf_calc Determine Resistance Factor lc50_calc->rf_calc

Experimental workflow for assessing cross-resistance.

Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_cellular_response Cellular Response cluster_resistance Resistance Mechanisms ivermectin Ivermectin / Monosaccharide glucl Glutamate-gated Chloride Channels (GluCls) ivermectin->glucl Binds to cl_influx Increased Chloride Ion Influx glucl->cl_influx Opens hyperpolarization Hyperpolarization of Nerve/Muscle Cells cl_influx->hyperpolarization paralysis Paralysis and Death hyperpolarization->paralysis target_site Target Site Modification (Alteration in GluCls) target_site->glucl Reduces binding affinity efflux_pumps Increased Drug Efflux (P-glycoprotein pumps) efflux_pumps->ivermectin Removes drug from cell

Ivermectin's mechanism of action and resistance pathways.

Conclusion

The available evidence suggests that while ivermectin and this compound exhibit similar potency against susceptible nematodes, their efficacy can differ against resistant strains. The monosaccharide derivative's utility as a sensitive probe for resistance highlights these differences. The primary mechanisms of ivermectin resistance, including target site modifications in glutamate-gated chloride channels and increased drug efflux by P-glycoprotein pumps, likely play a role in the observed cross-resistance patterns.

Further research focusing on a direct, quantitative comparison of these two compounds on a wider range of resistant parasite isolates is crucial. Such studies will not only enhance our understanding of the intricacies of ivermectin resistance but also guide the development of novel anthelmintic strategies to combat this growing global challenge. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such vital research.

References

Unraveling the Avermectin Monosaccharide Puzzle: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of avermectin monosaccharides and their biological activity is paramount for designing more potent and selective parasiticides. This guide provides a comparative analysis of key derivatives, supported by experimental data and detailed methodologies, to illuminate the path toward novel and improved avermectin-based therapies.

Avermectins, a class of 16-membered macrocyclic lactones, are renowned for their potent anthelmintic, insecticidal, and acaricidal properties.[1] The disaccharide moiety at the C-13 position, typically composed of two L-oleandrose units, plays a crucial role in their bioactivity.[2][3] However, modifications to this sugar portion, particularly simplification to a monosaccharide, have opened new avenues for developing derivatives with enhanced or altered activity profiles. This guide delves into the structure-activity relationships (SAR) of these vital monosaccharide derivatives.

Comparative Biological Activity of Avermectin Monosaccharide Derivatives

The biological efficacy of avermectin monosaccharide derivatives is profoundly influenced by the nature and position of substituents on the sugar moiety. The following table summarizes the in vitro activity of various derivatives against a range of pests, providing a clear comparison of their potency. The data is primarily drawn from a comprehensive study by Zhang et al. (2016), which synthesized and evaluated over 40 novel avermectin derivatives.

Compound/DerivativeTarget OrganismAssay TypeActivity (LC50 in µM)Reference CompoundReference Activity (LC50 in µM)Fold Change vs. Reference
Avermectin (Parent) Tetranychus cinnabarinusAcaricidal0.013---
Compound 9jTetranychus cinnabarinusAcaricidal0.005Avermectin0.0132.6x more active
Compound 16dTetranychus cinnabarinusAcaricidal0.002Avermectin0.0136.5x more active
Avermectin (Parent) Aphis craccivoraInsecticidal52.234---
Compound 9fAphis craccivoraInsecticidal7.744Avermectin52.234~6.7x more active
Compound 9gAphis craccivoraInsecticidal5.634Avermectin52.234~9.3x more active
Compound 9hAphis craccivoraInsecticidal6.809Avermectin52.234~7.7x more active
Compound 9mAphis craccivoraInsecticidal7.939Avermectin52.234~6.6x more active
Avermectin (Parent) Bursaphelenchus xylophilusNematicidal6.746---
Compound 9bBursaphelenchus xylophilusNematicidal2.959 - 5.013Avermectin6.746Up to ~2.3x more active
Compound 9dBursaphelenchus xylophilusNematicidal2.959 - 5.013Avermectin6.746Up to ~2.3x more active
Compound 9jBursaphelenchus xylophilusNematicidal2.959 - 5.013Avermectin6.746Up to ~2.3x more active
Avermectin B1a 4″-β-D-glucosideBursaphelenchus xylophilusNematicidal0.23 (IC50)Avermectin B1a7.30 (IC50)~31.7x more active
Avermectin B1a 4″-β-2-deoxy-D-glucosideBursaphelenchus xylophilusNematicidal0.69 (IC50)Avermectin B1a7.30 (IC50)~10.6x more active
Avermectin B1a 4″-β-L-fucosideBursaphelenchus xylophilusNematicidal0.89 (IC50)Avermectin B1a7.30 (IC50)~8.2x more active
Avermectin B1a 4″-β-D-galactosideBursaphelenchus xylophilusNematicidal1.07 (IC50)Avermectin B1a7.30 (IC50)~6.8x more active

Experimental Protocols

The following are detailed methodologies for the key bioassays cited in this guide, providing a framework for the replication and validation of these findings.

Acaricidal Activity Bioassay against Tetranychus cinnabarinus (Carmine Spider Mite)

This protocol is based on the widely used slide-dip method.

  • Preparation of Test Solutions:

    • The test compounds are dissolved in a small amount of acetone.

    • This stock solution is then diluted with distilled water containing 0.1% (v/v) Tween-80 to achieve the desired final concentrations.

    • A control solution is prepared with the same concentration of acetone and Tween-80 in distilled water.

  • Mite Preparation:

    • Adult female carmine spider mites (Tetranychus cinnabarinus) of a uniform age are used for the assay.

    • Mites are carefully brushed from infested leaves onto a clean surface.

  • Bioassay Procedure:

    • Glass slides are prepared with a strip of double-sided adhesive tape.

    • Approximately 30-40 adult female mites are carefully placed on their dorsal side onto the adhesive tape.

    • The slides with the attached mites are then dipped into the respective test solutions for 5 seconds.

    • After dipping, the slides are placed on filter paper to absorb excess solution and then air-dried.

    • The treated slides are placed in a controlled environment chamber at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.

  • Data Collection and Analysis:

    • Mortality is assessed after 24 hours under a stereomicroscope. Mites are considered dead if they do not respond to a gentle touch with a fine brush.

    • The experiment is repeated at least three times.

    • The LC50 (lethal concentration for 50% of the population) values are calculated using probit analysis.

Insecticidal Activity Bioassay against Aphis craccivora (Cowpea Aphid)

This protocol utilizes the leaf-dip method.[4]

  • Preparation of Test Solutions:

    • Test compounds are dissolved in acetone and then diluted with distilled water containing 0.1% Triton X-100 to the desired concentrations.

    • The control solution consists of acetone and Triton X-100 in distilled water.

  • Host Plant Preparation:

    • Fresh, untreated leaves from the host plant (e.g., fava bean) are collected.

    • Leaf discs of a uniform diameter are cut from the leaves.

  • Bioassay Procedure:

    • The leaf discs are individually dipped into the test solutions for 10-15 seconds with gentle agitation.[5][6]

    • The treated leaf discs are then air-dried on a clean surface.

    • Each dried leaf disc is placed in a separate petri dish containing a moistened filter paper to maintain humidity.

    • A cohort of 20-30 adult apterous aphids is carefully transferred onto each leaf disc using a fine brush.[4]

    • The petri dishes are then sealed and maintained in a controlled environment at 20-25°C with a 16:8 hour (light:dark) photoperiod.[4]

  • Data Collection and Analysis:

    • Aphid mortality is recorded after 48 hours.[7]

    • The experiment is performed in triplicate.

    • LC50 values are determined by probit analysis.

Nematicidal Activity Bioassay against Bursaphelenchus xylophilus (Pine Wood Nematode)

This protocol is adapted for in vitro screening of nematicidal compounds.

  • Preparation of Test Solutions:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with sterile water to the final test concentrations in 24-well microtiter plates.

    • The final concentration of the solvent in the well should be non-toxic to the nematodes. A solvent control is included.

  • Nematode Culture and Preparation:

    • Bursaphelenchus xylophilus is cultured on a suitable fungal mat (e.g., Botrytis cinerea) grown on a potato dextrose agar (PDA) plate.

    • Nematodes are harvested from the culture plates using the Baermann funnel technique and washed with sterile water.

    • The concentration of the nematode suspension is adjusted to approximately 100-200 nematodes per 10 µL.

  • Bioassay Procedure:

    • To each well of the 24-well plate containing the test solution, 10 µL of the nematode suspension is added.

    • The plates are incubated at 25°C for 24 to 72 hours.[1][8]

  • Data Collection and Analysis:

    • After the incubation period, the number of dead or immobile nematodes in each well is counted under an inverted microscope. Nematodes are considered dead if they do not move when probed with a fine needle.

    • The mortality rate is calculated for each concentration.

    • The experiment is replicated three to four times.

    • LC50 or IC50 (inhibitory concentration for 50% of the population) values are calculated using appropriate statistical software.

Structure-Activity Relationship Insights

The data presented in the table reveals several key aspects of the structure-activity relationship of avermectin monosaccharides:

  • Importance of the Sugar Moiety: The presence of the monosaccharide is critical for activity. Avermectin aglycone, which lacks the sugar moiety, generally exhibits significantly lower insecticidal and acaricidal activity.[9] This suggests that the oleandrose unit is vital for the correct binding of the molecule to its target site, the glutamate-gated chloride channels (GluCls).[9]

  • Modifications at the 4'-Position: The 4'-hydroxyl group of the oleandrose unit is a key site for modification. As seen with compounds 9j and 16d, substitutions at this position can lead to a substantial increase in acaricidal activity. This indicates that the 4'-position is likely involved in important interactions with the target receptor and that introducing different functional groups can optimize these interactions.

  • Influence of Substituents on Insecticidal Activity: For insecticidal activity against Aphis craccivora, the introduction of various substituted benzoyl groups at the 4'-position (compounds 9f, 9g, 9h, and 9m) resulted in a dramatic increase in potency compared to the parent avermectin. This highlights the potential for tailoring the molecule to specific insect species by modifying this part of the structure.

  • Enhanced Nematicidal Activity through Glycosylation: The enzymatic glycosylation of avermectin B1a at the 4″-position with different sugar moieties led to a remarkable increase in nematicidal activity against Bursaphelenchus xylophilus.[10] This suggests that while a monosaccharide is sufficient for activity, further glycosylation can significantly enhance potency, possibly by improving solubility or interaction with the nematode's specific target sites.

  • Bioisosteric Replacement: The concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a valuable strategy in avermectin SAR studies. Replacing the hydroxyl group at the 4'-position with other functionalities is a prime example of how this approach can be used to modulate biological activity.

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study of avermectin monosaccharides, from the initial lead compound to the selection of a promising candidate for further development.

SAR_Workflow Lead Lead Compound (Avermectin Monosaccharide) Design Design of Analogs (e.g., 4'-OH modifications, bioisosteric replacements) Lead->Design Synthesis Chemical or Enzymatic Synthesis of Derivatives Design->Synthesis Bioassays Biological Evaluation (Acaricidal, Insecticidal, Nematicidal) Synthesis->Bioassays Data_Analysis Data Analysis (LC50/IC50 Determination) Bioassays->Data_Analysis SAR_Elucidation SAR Elucidation (Identify key structural features) Data_Analysis->SAR_Elucidation Optimization Lead Optimization (Iterative design and testing) SAR_Elucidation->Optimization Optimization->Design Feedback Loop Candidate Candidate Selection Optimization->Candidate

Caption: Workflow for a Structure-Activity Relationship (SAR) Study.

References

A Comparative Analysis of Ivermectin B1a Monosaccharide and Ivermectin B1a Aglycone Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of two key derivatives of the antiparasitic agent ivermectin B1a: the monosaccharide and the aglycone. The information presented is based on available experimental data to assist researchers in understanding the structure-activity relationships of these compounds.

Introduction to Ivermectin and its Derivatives

Ivermectin, a broad-spectrum antiparasitic agent, is a mixture of two homologous compounds, with ivermectin B1a being the major component. Its mechanism of action primarily involves binding with high affinity to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates, leading to increased permeability to chloride ions, hyperpolarization, and ultimately paralysis and death of the parasite.[1] Ivermectin B1a monosaccharide is a semi-synthetic derivative where the terminal oleandrose sugar moiety is cleaved, while the ivermectin B1a aglycone lacks the entire disaccharide sugar portion. Both derivatives have been investigated for their biological activities, particularly their effects on nematode development.

Efficacy in Nematode Larval Development Assays

In vitro larval development assays are standard methods to determine the anthelmintic activity of compounds. These assays typically measure the ability of a drug to inhibit the development of nematode eggs or larvae to the infective third-stage (L3) larvae.

A key study directly compared the potency of ivermectin and its intermediates, including the monosaccharide, in a larval development assay using the parasitic nematode Haemonchus contortus. The results indicated that there was no significant difference in potency between ivermectin and its monosaccharide derivative in this assay.[2] Both were fully effective at a concentration of 0.001 µg/mL.[2]

However, another analysis of structure-activity relationships suggests a more defined hierarchy of potency. According to this analysis, the monosaccharide derivative is two- to four-fold less active than the parent ivermectin, while the aglycone is significantly less active, by more than thirty-fold.[1] It is noteworthy that while both the monosaccharide and the aglycone inhibit larval development, they are reported to be devoid of the paralytic activity seen with the parent ivermectin.[3]

Quantitative Comparison of Efficacy
CompoundRelative Potency vs. Ivermectin B1aEffective Concentration (Haemonchus contortus Larval Development Assay)Paralytic Activity
Ivermectin B1a1x0.001 µg/mL[2]Yes[3]
This compound~0.25-0.5x[1]Similar to Ivermectin B1a (~0.001 µg/mL)[2]No[3]
Ivermectin B1a Aglycone<0.033x[1]>30x higher than Ivermectin B1a[1]No[3]

Experimental Protocols

Haemonchus contortus Larval Development Assay

This assay is a widely used in vitro method to assess the efficacy of anthelmintic compounds against parasitic nematodes.

Objective: To determine the concentration of a compound that inhibits the development of Haemonchus contortus from eggs to the L3 larval stage.

Materials:

  • Haemonchus contortus eggs, freshly collected from the feces of infected sheep.

  • Test compounds (this compound, Ivermectin B1a aglycone) dissolved in a suitable solvent (e.g., DMSO).

  • Nutrient agar or a specialized larval growth medium.

  • 96-well microtiter plates.

  • Centrifuge.

  • Microscope.

  • Incubator set at 27°C.

Procedure:

  • Egg Isolation: Isolate H. contortus eggs from fresh fecal samples using a series of sieves and washes with a saturated salt solution.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the chosen solvent.

  • Assay Setup: Dispense a small volume of the nutrient agar into each well of a 96-well plate.

  • Drug Application: Add the diluted test compounds to the agar in the wells. Include control wells with solvent only.

  • Egg Inoculation: Suspend the cleaned eggs in a small amount of water and add a standardized number of eggs to each well.

  • Incubation: Incubate the plates at 27°C for 6-7 days to allow for larval development.

  • Larval Assessment: After the incubation period, add a drop of a motility-inhibiting solution (e.g., Lugol's iodine) to each well.

  • Data Collection: Count the number of eggs, L1, L2, and L3 larvae in each well under a microscope.

  • Analysis: Calculate the percentage of inhibition of larval development for each compound concentration compared to the control. The effective concentration (e.g., EC50) can then be determined using statistical analysis.

Diagrams

Ivermectin B1a and its Derivatives

Ivermectin_B1a Ivermectin B1a (Disaccharide) Monosaccharide Ivermectin B1a Monosaccharide Ivermectin_B1a->Monosaccharide Hydrolysis of terminal sugar Aglycone Ivermectin B1a Aglycone Monosaccharide->Aglycone Hydrolysis of remaining sugar A Isolate H. contortus Eggs D Inoculate Plates with Eggs A->D B Prepare Serial Dilutions of Test Compounds C Dispense Agar and Compounds into 96-well Plates B->C C->D E Incubate at 27°C for 6-7 Days D->E F Assess Larval Development Stages E->F G Calculate Percentage Inhibition F->G Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel Ivermectin->GluCl Binds to Cl_Influx Increased Cl- Influx GluCl->Cl_Influx Opens Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Cl_Influx->Hyperpolarization Paralysis Paralysis and Death Hyperpolarization->Paralysis

References

In Vitro Showdown: A Head-to-Head Comparison of Avermectin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the in vitro performance of avermectin derivatives is critical for the strategic development of novel antiparasitic agents. This guide provides a direct comparison of the in vitro efficacy of key avermectin derivatives—abamectin, doramectin, eprinomectin, ivermectin, and selamectin—supported by experimental data and detailed protocols.

Quantitative Efficacy Against Haemonchus contortus

The in vitro activity of avermectin derivatives against parasitic nematodes is a key indicator of their potential therapeutic efficacy. The larval development assay (LDA) is a widely used method to determine the concentration of a drug that inhibits 50% of the larvae from developing to a specific stage (IC50). The following table summarizes the IC50 values for several avermectin derivatives against a susceptible isolate of Haemonchus contortus, a gastrointestinal nematode of significant veterinary importance.

Avermectin DerivativeTarget OrganismAssay TypeIC50 (ng/mL)
AbamectinHaemonchus contortus (Kirby isolate)Larval Development Assay~3.5
DoramectinHaemonchus contortus (Kirby isolate)Larval Development Assay~7.0
EprinomectinHaemonchus contortus (Kirby isolate)Larval Development Assay~7.0
IvermectinHaemonchus contortus (Kirby isolate)Larval Development Assay~7.0

Data extrapolated from Kotze et al. (2014), which states abamectin's IC50 is approximately 2-fold lower than ivermectin, eprinomectin, and doramectin.[1]

Experimental Protocols

A clear understanding of the methodologies used to generate efficacy data is paramount for interpreting and reproducing experimental findings.

Larval Development Assay (LDA) for Haemonchus contortus

This assay is a cornerstone for evaluating the in vitro anthelmintic activity of compounds.

Objective: To determine the concentration of avermectin derivatives required to inhibit the development of H. contortus from the egg to the third larval (L3) stage.

Materials:

  • Fresh fecal samples from sheep infected with a susceptible strain of H. contortus.

  • Avermectin derivatives (abamectin, doramectin, eprinomectin, ivermectin) dissolved in dimethyl sulfoxide (DMSO).

  • Agar

  • Nutrient broth

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Egg Isolation: H. contortus eggs are recovered from the fecal samples using a series of sieves and saturated salt flotation.

  • Drug Dilution: Serial dilutions of the avermectin derivatives are prepared in water or a suitable buffer from the DMSO stock solutions.

  • Assay Setup: Approximately 50-100 eggs are added to each well of a 96-well plate containing a nutrient agar medium.

  • Drug Application: A small volume of each drug dilution is added to the respective wells. Control wells receive the vehicle (DMSO) only.

  • Incubation: The plates are incubated at 27°C for 6-7 days to allow for the hatching of eggs and development of larvae to the L3 stage in the control wells.

  • Larval Inhibition Assessment: After the incubation period, a drop of Lugol's iodine is added to each well to stop larval movement. The number of larvae that have successfully developed to the L3 stage is counted under a microscope.

  • IC50 Calculation: The percentage of larval development inhibition is calculated for each drug concentration relative to the control. The IC50 value is then determined using a probit or logit analysis.

experimental_workflow cluster_preparation Sample and Drug Preparation cluster_assay Larval Development Assay cluster_analysis Data Analysis egg_isolation Isolate H. contortus Eggs plate_setup Dispense Eggs into 96-well Plates egg_isolation->plate_setup drug_prep Prepare Serial Dilutions of Avermectins add_drug Add Drug Dilutions to Wells drug_prep->add_drug plate_setup->add_drug incubation Incubate at 27°C for 6-7 Days add_drug->incubation larval_count Count L3 Larvae incubation->larval_count ic50_calc Calculate IC50 Values larval_count->ic50_calc

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Avermectins exert their anthelmintic effect by acting as positive allosteric modulators of glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[2][3][4][5] This interaction leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite. Mammals are largely unaffected because they lack these specific GluCls, and the avermectins have a low affinity for mammalian ligand-gated ion channels.

signaling_pathway Avermectin Avermectin GluCl GluCl Avermectin->GluCl Binds to allosteric site Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Increases Cl- influx Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Paralysis Paralysis Hyperpolarization->Paralysis

This guide provides a concise overview of the comparative in vitro efficacy of several key avermectin derivatives. The presented data and protocols offer a valuable resource for researchers engaged in the discovery and development of novel anthelmintic therapies. Further in vitro studies are warranted to elucidate the complete comparative profile of all avermectin derivatives against a broader range of parasitic nematodes.

References

Assessing the Selectivity of Ivermectin B1a Monosaccharide for Parasite Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of ivermectin B1a and its monosaccharide derivative for parasite versus host ion channels. While direct comparative data for the monosaccharide at the ion channel level is limited, this document summarizes the extensive experimental data available for ivermectin B1a, the primary component of the widely used anthelmintic ivermectin. This information serves as a critical benchmark for assessing the selectivity of related compounds, including the B1a monosaccharide.

Executive Summary

Ivermectin B1a exhibits a high degree of selectivity for glutamate-gated chloride channels (GluClRs) found in invertebrate parasites over homologous Cys-loop receptors in vertebrates, such as GABAa receptors. This selectivity is the cornerstone of its therapeutic success, allowing for potent anthelmintic activity with a favorable safety profile in hosts. The disaccharide moiety of ivermectin B1a is generally considered important for its high potency at parasite GluClRs. While one study suggests the disaccharide is not essential for activity at some human ion channels, another indicates differing potencies between the monosaccharide and disaccharide in a nematode pharyngeal pumping assay, suggesting potential variations in their interactions with parasite ion channels. This guide presents the available quantitative data, detailed experimental protocols for assessing selectivity, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Quantitative Comparison of Ivermectin B1a Activity

The following tables summarize the available quantitative data on the activity of ivermectin B1a on parasite and host ion channels. It is important to note that "ivermectin" in many studies refers to a mixture of ≥80% ivermectin B1a and ≤20% ivermectin B1b. The data presented here is for ivermectin B1a or ivermectin where B1a is the predominant component.

Table 1: Potency of Ivermectin B1a on Parasite Glutamate-Gated Chloride Channels (GluClRs)

Parasite SpeciesChannel Subunit(s)MethodAgonist/ModulatorEC50 / IC50 / KdReference
Haemonchus contortusHcGluClα3BTwo-Electrode Voltage Clamp (TEVC)Ivermectin~0.1 nM (EC50, estimated)[1]
Haemonchus contortusHcGluClα3BRadioligand Binding ([³H]ivermectin)Ivermectin0.35 ± 0.1 nM (Kd)[1]
Caenorhabditis elegansGluClα/βTEVCIvermectinPotentiation at low nM[2]

Table 2: Potency of Ivermectin B1a on Vertebrate Ion Channels

Host SpeciesChannelMethodEffectEC50 / IC50Reference
Humanα1β3γ2 GABAA ReceptorMembrane Potential AssayFull Agonist~1-5 µM (EC50)[3][4]
RatCerebellar Granule Neuron GABAA Receptor³⁶Cl⁻ Influx AssayActivation3-100 nM[5]
RatCerebellar Granule Neuron GABAA Receptor³⁶Cl⁻ Influx AssayInhibition1-3 µM[5]
Mouse/RatBrain GABAA Receptor Complex³⁶Cl⁻ Uptake AssayInhibition/StimulationPotent effects observed[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound selectivity. The following are standard protocols used in the study of ivermectin's effects on ion channels.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is widely used to study the function of ion channels expressed heterologously in Xenopus laevis oocytes.

1. Oocyte Preparation:

  • Harvest oocytes from mature female Xenopus laevis.

  • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase) and manual dissection.

  • Inject oocytes with cRNA encoding the desired ion channel subunits (e.g., parasite GluClα and GluClβ, or vertebrate GABAa receptor subunits).

  • Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for channel expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).[8]

  • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV using a voltage-clamp amplifier.[9][10]

  • Apply the test compounds (e.g., ivermectin B1a monosaccharide, ivermectin B1a) at various concentrations to the oocyte via the perfusion system.

  • Record the resulting currents, which reflect the opening or modulation of the expressed ion channels.

  • Construct dose-response curves to determine EC50 or IC50 values.

Radioligand Binding Assay

This method is used to determine the binding affinity of a compound to its target receptor.

1. Membrane Preparation:

  • Culture cells (e.g., HEK293 or COS-7) and transfect them with plasmids encoding the ion channel of interest.

  • After allowing for protein expression, harvest the cells and homogenize them in a suitable buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in the assay buffer.

2. Binding Assay:

  • In a multi-well plate, incubate the prepared cell membranes with a radiolabeled ligand (e.g., [³H]ivermectin) at a fixed concentration.

  • Add increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound or ivermectin B1a).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • To determine non-specific binding, include control wells with a high concentration of an unlabeled ligand.

  • Calculate the specific binding at each competitor concentration and generate a competition curve to determine the Ki (inhibition constant) or IC50 value.[11]

Mandatory Visualizations

Signaling Pathway of Ivermectin at Parasite Glutamate-Gated Chloride Channels

G Mechanism of Ivermectin Action on Parasite GluClRs cluster_membrane Neuronal or Muscle Cell Membrane cluster_channel Ion Channel Pore GluCl Glutamate-Gated Chloride Channel (GluClR) Chloride Chloride Ions (Cl⁻) GluCl->Chloride Channel Opening p1 p2 Ivermectin Ivermectin B1a (or Monosaccharide) Ivermectin->GluCl Allosteric Binding Glutamate Glutamate (Neurotransmitter) Glutamate->GluCl Orthosteric Binding Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Influx Paralysis Flaccid Paralysis and Death of Parasite Hyperpolarization->Paralysis Leads to

Caption: Ivermectin allosterically modulates parasite GluClRs, leading to paralysis.

Experimental Workflow for Assessing Selectivity

G Workflow for Assessing Ion Channel Selectivity cluster_targets Target Ion Channels cluster_assays In Vitro Assays cluster_data Data Analysis Parasite_Channel Parasite GluClR TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) Parasite_Channel->TEVC Binding Radioligand Binding Assay (Cell Membranes) Parasite_Channel->Binding Host_Channel Vertebrate GABAaR Host_Channel->TEVC Host_Channel->Binding EC50 Determine EC50/IC50 Values TEVC->EC50 Binding->EC50 Selectivity Calculate Selectivity Ratio (Host EC50 / Parasite EC50) EC50->Selectivity

Caption: Experimental workflow for determining the selectivity of a compound.

References

Unveiling Ivermectin Resistance: A Comparative Guide to Larval Development Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of ivermectin resistance in parasitic nematodes necessitates robust and standardized methods for its detection and characterization. This guide provides a comparative overview of commonly employed larval development inhibition assays, correlating their outputs with ivermectin resistance profiles. Detailed experimental protocols, quantitative data comparisons, and visual representations of the underlying biological and experimental processes are presented to aid in the selection and implementation of appropriate resistance monitoring strategies.

Correlating Larval Development Inhibition with Ivermectin Resistance

Larval development and migration assays are fundamental in vitro tools to determine the susceptibility of nematode populations to ivermectin. These assays quantify the concentration of the drug required to inhibit the natural development or motility of larval stages. An increase in the effective concentration (EC50), lethal concentration (LC50), or inhibitory concentration (IC50) in a given isolate compared to a susceptible reference strain is a clear indicator of resistance. The resistance factor (RF), calculated as the ratio of the EC50 of the resistant isolate to that of the susceptible isolate, provides a standardized measure of the degree of resistance.

Quantitative Comparison of Ivermectin Susceptible vs. Resistant Nematode Isolates

The following tables summarize data from various studies, showcasing the differences in ivermectin susceptibility as determined by larval development and migration inhibition assays.

Table 1: Larval Migration Inhibition Test (LMIT)

Nematode SpeciesIsolate StatusMean EC50 (µM)Resistance Factor (RF)Reference
Cooperia oncophoraSusceptible--[1]
Cooperia oncophoraResistant-8.3[1]
Haemonchus contortusSusceptible--[1]
Haemonchus contortusResistant-8.4[1]

Note: Specific EC50 values were not provided in the abstract, but the resistance factor indicates a significant difference between susceptible and resistant isolates.

Table 2: Micro-Agar Larval Development Test (MALDT)

Nematode SpeciesIsolate StatusMean EC50 (M)Resistance Ratio (RR)Reference
Cooperia spp.Susceptible (Coop-S)6.71 x 10⁻¹⁰-[2]
Cooperia spp.Resistant (Coop-R)3.88 x 10⁻⁹5.78[2]
Cooperia spp.Post-replacement (Coop-PR)8.62 x 10⁻¹⁰1.28[2]

Table 3: Larval Development Assay - Strongyloides ratti

GenerationTreatment GroupIC50 (ng/mL)95% Confidence IntervalReference
F4Ivermectin36.6031.6, 42.01
F4Untreated Control13.2811.52, 14.94
F4EMS18.0413.74, 22.31
F4IVM + EMS12.1610.28, 13.87

Note: The study induced ivermectin resistance in S. ratti over four generations, demonstrating a significant increase in the IC50 value in the ivermectin-treated group.

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental procedures. Below are detailed methodologies for the Larval Migration Inhibition Test (LMIT) and the Micro-Agar Larval Development Test (MALDT).

Larval Migration Inhibition Test (LMIT)

This assay assesses the ability of third-stage larvae (L3) to migrate through a sieve in the presence of varying concentrations of ivermectin. The paralysis induced by the drug inhibits the migration of susceptible larvae.

Materials:

  • Third-stage larvae (L3) of the nematode species of interest

  • 96-well microtiter plates

  • Sieves with a 20 µm nylon mesh

  • Ivermectin stock solution and serial dilutions

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Incubator

Procedure:

  • Larval Preparation: Harvest and clean L3 larvae from fecal cultures. Ensure larvae are healthy and motile.

  • Drug Dilution: Prepare serial dilutions of ivermectin in the chosen buffer. A typical concentration range would span from sub-lethal to lethal doses for a susceptible strain.

  • Incubation: Dispense a known number of L3 larvae (e.g., 100-200) into each well of a 96-well plate. Add the different ivermectin concentrations to the respective wells. Include control wells with buffer only.

  • Migration Setup: After a defined incubation period (e.g., 24-48 hours), transfer the contents of each well to the top of a sieve placed in a collection tube containing buffer.

  • Migration: Allow the larvae to migrate through the mesh for a set period (e.g., 3-6 hours). Motile, unaffected larvae will migrate through the sieve into the collection tube.

  • Quantification: Count the number of larvae that have successfully migrated into the collection tube for each drug concentration and the control.

  • Data Analysis: Express the number of migrated larvae as a percentage of the total number of larvae used. Plot the percentage of migration inhibition against the ivermectin concentration and determine the EC50 value.

Micro-Agar Larval Development Test (MALDT)

The MALDT evaluates the ability of nematode eggs to develop into third-stage larvae (L3) in an agar medium containing ivermectin.

Materials:

  • Fresh nematode eggs extracted from feces

  • 96-well microtiter plates

  • Nutrient agar

  • Ivermectin stock solution and serial dilutions

  • Amphotericin B and streptomycin/penicillin to prevent fungal and bacterial growth

  • Incubator

Procedure:

  • Egg Preparation: Isolate nematode eggs from fresh fecal samples using standard flotation techniques.

  • Drug-Agar Preparation: Prepare nutrient agar and cool it to approximately 40-45°C. Add the appropriate concentrations of ivermectin and antibiotics to the molten agar.

  • Plating: Dispense the ivermectin-containing agar into the wells of a 96-well plate. Also, prepare control wells with agar and antibiotics but without ivermectin.

  • Inoculation: Add a standardized number of nematode eggs (e.g., 50-100) to each well.

  • Incubation: Seal the plates to prevent drying and incubate at a suitable temperature (e.g., 25-27°C) for a period that allows for the development of L3 larvae in the control wells (typically 6-7 days).

  • Larval Counting: After the incubation period, count the number of L1, L2, and L3 larvae in each well under an inverted microscope.

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each ivermectin concentration relative to the control. Determine the LC50 value by plotting the percentage of inhibition against the drug concentration.[3][4]

Visualizing Experimental and Biological Pathways

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the experimental workflow of the Larval Migration Inhibition Test and the signaling pathways implicated in ivermectin's mechanism of action and resistance.

Larval_Migration_Inhibition_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_migration Migration cluster_analysis Analysis L3 Harvest & Clean L3 Larvae Plate Dispense Larvae & Ivermectin into 96-well Plate L3->Plate IVM Prepare Ivermectin Dilutions IVM->Plate Incubate Incubate for 24-48 hours Plate->Incubate Sieve Transfer to Sieves Incubate->Sieve Migrate Allow Larvae to Migrate Sieve->Migrate Count Count Migrated Larvae Migrate->Count EC50 Calculate EC50 Count->EC50

Caption: Workflow of the Larval Migration Inhibition Test (LMIT).

Ivermectin_Signaling_Pathway cluster_action Ivermectin Mechanism of Action cluster_resistance Mechanisms of Resistance IVM Ivermectin GluCl Glutamate-gated Chloride Channels (GluCls) (avr-14, avr-15, glc-1) IVM->GluCl Binds and Activates Hyperpolarization Chloride Influx & Hyperpolarization GluCl->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Mutation Mutations in GluCl genes (avr-14, avr-15, glc-1) Mutation->GluCl Reduces Binding/Function UBR1 UBR-1 Deficiency (Altered Glutamate Signaling) UBR1->GluCl Downregulates Function PGP Upregulation of P-glycoproteins (e.g., pgp-11) PGP->IVM Pumps out of cell Efflux Increased Drug Efflux

Caption: Ivermectin action and resistance pathways in nematodes.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling active pharmaceutical ingredients such as Ivermectin B1a monosaccharide. While some safety data sheets (SDS) for this compound classify the substance as not hazardous under the Globally Harmonized System (GHS), other data for the parent compound, ivermectin, and its formulations indicate potential health risks, including acute toxicity and organ damage with prolonged exposure.[1][2][3] Therefore, a cautious approach is essential. This guide provides immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Hazard Identification and Risk Assessment

This compound is a derivative of Ivermectin B1a, an antiparasitic agent.[4][5] The parent compound, ivermectin, is classified as harmful if swallowed and may cause damage to the central nervous system through single or repeated exposure.[1] Dust from ivermectin formulations can cause mechanical irritation to the eyes and skin.[1] Given the conflicting safety information, it is prudent to handle this compound with the same precautions as its parent compound.

Key Potential Hazards:

  • Acute Oral Toxicity: Ivermectin is harmful if swallowed.[1]

  • Target Organ Toxicity: May cause damage to the central nervous system.[1]

  • Eye and Skin Irritation: Dust may cause mechanical irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for ivermectin formulations.

Body PartPersonal Protective EquipmentSpecifications and Best Practices
Respiratory NIOSH/MSHA approved respiratorA positive pressure air-supplied respirator is recommended for potential uncontrolled release or unknown exposure levels. General and local exhaust ventilation should be used to keep vapor and dust levels below recommended limits.[1][6][7]
Hands Chemical-resistant glovesConsider double gloving. Nitrile or other impervious gloves are recommended.[1][8]
Eyes Safety glasses with side shields or gogglesIf the work involves dusty conditions, mists, or aerosols, goggles are necessary. A faceshield offers additional protection.[1][6][7]
Body Laboratory coat or work uniformAdditional garments like sleevelets, aprons, or disposable suits should be used based on the specific task to prevent skin exposure.[1][6]

Operational and Disposal Plans: A Step-by-Step Guide

A clear, step-by-step plan ensures safe handling from receipt to disposal of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, well-ventilated, and locked area.[6][8][9]

  • Keep the container tightly sealed and properly labeled.[6][9] Recommended storage temperature for the powder is -20°C for long-term stability.[9]

2. Handling and Use:

  • Handle the compound in a designated area with appropriate engineering controls, such as a chemical fume hood or a containment device, to minimize dust and aerosol generation.[1][7]

  • Avoid inhalation, and contact with skin and eyes.[9]

  • Do not eat, drink, or smoke in the handling area.[1][6]

  • Wash hands thoroughly after handling.[1][8]

3. Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid generating dust.[8]

  • Mechanically pick up the spilled material and place it in a suitable, labeled container for disposal.[2]

  • Clean the spill area thoroughly.

4. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all local, regional, and national regulations for chemical waste disposal.[1][6][8] The UN number for toxic solid, organic, n.o.s. (which may apply to ivermectin) is UN2811.[8]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Measures
Swallowing If swallowed, call a doctor immediately. Rinse the mouth, but do not induce vomiting unless directed by medical personnel.[1]
Inhalation If inhaled, move the person to fresh air. Seek medical attention if symptoms occur.[1]
Skin Contact In case of skin contact, wash the area with soap and water.[1] Remove contaminated clothing and wash it before reuse.[8]
Eye Contact If in eyes, rinse cautiously with water for several minutes.[6] If irritation develops and persists, seek medical attention.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal RiskAssessment Risk Assessment PPE_Selection Select & Don PPE RiskAssessment->PPE_Selection Eng_Controls Prepare Engineering Controls (e.g., Fume Hood) PPE_Selection->Eng_Controls Receiving Receiving & Inspection Eng_Controls->Receiving Storage Secure Storage Receiving->Storage Weighing Weighing & Aliquoting Storage->Weighing Experiment Experimental Use Weighing->Experiment Decontamination Decontaminate Workspace Experiment->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation PPE_Removal Proper PPE Removal Waste_Segregation->PPE_Removal Waste_Collection Hazardous Waste Collection Waste_Segregation->Waste_Collection Hygiene Personal Hygiene (Hand Washing) PPE_Removal->Hygiene Disposal_Compliance Dispose via Approved Vendor (Follow Regulations) Waste_Collection->Disposal_Compliance

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.